Product packaging for Sulfamonomethoxine(Cat. No.:CAS No. 1220-83-3)

Sulfamonomethoxine

Cat. No.: B1681783
CAS No.: 1220-83-3
M. Wt: 280.31 g/mol
InChI Key: WMPXPUYPYQKQCX-UHFFFAOYSA-N
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Description

Sulfamonomethoxine is a sulfonamide and a member of benzenes.
This compound is a long-acting sulfonamide antibiotic.
Long acting sulfonamide antibacterial agent.
See also: Sulfamethoxazole (related);  Sulfathiazole (related);  Sulfamoxole (related) ... View More ...

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N4O3S B1681783 Sulfamonomethoxine CAS No. 1220-83-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-(6-methoxypyrimidin-4-yl)benzenesulfonamide
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InChI

InChI=1S/C11H12N4O3S/c1-18-11-6-10(13-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WMPXPUYPYQKQCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H12N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8045351
Record name Sulfamonomethoxine
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Molecular Weight

280.31 g/mol
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CAS No.

1220-83-3
Record name Sulfamonomethoxine
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Foundational & Exploratory

Sulfamonomethoxine: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfamonomethoxine is a synthetic sulfonamide antibiotic that exerts its therapeutic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This inhibition disrupts the de novo synthesis of folic acid, an essential metabolic pathway for bacterial growth and replication. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction

This compound belongs to the sulfonamide class of antimicrobial agents, which have been in clinical use for decades. These drugs are structural analogs of para-aminobenzoic acid (PABA), a crucial substrate for the enzyme dihydropteroate synthase (DHPS) in the folic acid biosynthesis pathway.[1][2] Bacteria must synthesize their own folic acid, as they are typically impermeable to exogenous sources. In contrast, mammals obtain folic acid from their diet, making the bacterial folic acid synthesis pathway an attractive target for selective antimicrobial therapy.[1] this compound's efficacy lies in its ability to specifically target and inhibit bacterial DHPS, leading to a bacteriostatic effect.[1][2]

Core Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

The primary mechanism of action of this compound is the competitive inhibition of dihydropteroate synthase (DHPS).[1][3] DHPS catalyzes the condensation of dihydropteridine pyrophosphate (DHPP) and para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.[4] This reaction is a critical step in the biosynthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, all of which are vital for DNA replication, repair, and protein synthesis.

Due to its structural similarity to PABA, this compound competes with PABA for the active site of the DHPS enzyme.[1] When this compound binds to the enzyme, it forms a non-functional complex, thereby preventing the synthesis of dihydropteroate and, consequently, folic acid. This disruption of the folic acid pathway starves the bacterial cell of essential building blocks for growth and division, resulting in the inhibition of bacterial proliferation.[1][2]

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by this compound Pteridine_precursor Dihydropteridine Pyrophosphate (DHPP) Dihydropteroate 7,8-Dihydropteroate Pteridine_precursor->Dihydropteroate Dihydropteroate Synthase (DHPS) PABA para-Aminobenzoic Acid (PABA) PABA->Dihydropteroate DHPS_node Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Nucleic_Acids Purines, Thymidine, Amino Acids Tetrahydrofolate->Nucleic_Acids One-carbon transfer reactions This compound This compound This compound->DHPS_node Competitive Inhibition

Caption: Folic Acid Synthesis Pathway and Inhibition by this compound.

Quantitative Data

The efficacy of this compound can be quantified through various parameters, including the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the minimum inhibitory concentration (MIC). While specific data for this compound is not extensively available in the public domain, the following table summarizes available data for this compound and closely related sulfonamides to provide a comparative perspective.

CompoundParameterValueOrganism/EnzymeReference
SulfadiazineKi2.5 x 10⁻⁶ MEscherichia coli Dihydropteroate Synthetase[3]
SulfamethoxazoleKi6 - 57-fold lower than sulfamethoxazole for some derivativesToxoplasma gondii Dihydropteroate Synthetase

Note: This table will be populated with more specific data for this compound as it becomes available through further research.

Experimental Protocols

Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of this compound against DHPS.

Principle: The assay measures the amount of dihydropteroate produced by DHPS in the presence and absence of the inhibitor. The product can be quantified using High-Performance Liquid Chromatography (HPLC) or a coupled enzymatic assay.

Materials:

  • Purified DHPS enzyme

  • Dihydropteridine pyrophosphate (DHPP) substrate

  • para-Aminobenzoic acid (PABA) substrate

  • This compound

  • Assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)

  • HPLC system with a suitable column (e.g., C18) or a spectrophotometer for a coupled assay.

  • 96-well microplates (for high-throughput screening)

Procedure:

  • Preparation of Reagents:

    • Dissolve DHPS enzyme in assay buffer to the desired concentration.

    • Prepare stock solutions of DHPP, PABA, and this compound in a suitable solvent (e.g., DMSO) and then dilute to working concentrations in assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay buffer

      • This compound at various concentrations (test wells) or solvent control (control wells).

      • DHPS enzyme.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10 minutes).

  • Initiation of Reaction:

    • Add a mixture of DHPP and PABA to each well to start the reaction.

  • Incubation:

    • Incubate the plate at the optimal temperature for a specific time (e.g., 30 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding a quenching agent (e.g., trifluoroacetic acid).

  • Detection:

    • HPLC Method: Analyze the reaction mixture by HPLC to separate and quantify the dihydropteroate product.

    • Coupled Assay: In a coupled assay, the product dihydropteroate is converted to a detectable product by a second enzyme, and the change in absorbance is measured.

  • Data Analysis:

    • Calculate the percentage of DHPS inhibition for each concentration of this compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

DHPS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents: - DHPS Enzyme - DHPP & PABA - this compound Setup Set up reaction in 96-well plate: - Buffer - Inhibitor/Control - Enzyme Reagents->Setup Preincubation Pre-incubate Setup->Preincubation Initiate Initiate reaction with DHPP and PABA Preincubation->Initiate Incubate Incubate at optimal temperature Initiate->Incubate Terminate Terminate reaction Incubate->Terminate Detection Detect product via HPLC or Coupled Assay Terminate->Detection Data_Analysis Calculate % Inhibition and determine IC50 Detection->Data_Analysis

Caption: Experimental Workflow for DHPS Inhibition Assay.

Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of this compound against a specific bacterium.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial isolate of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum:

    • Culture the bacterial isolate in CAMHB to the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of this compound.

    • Perform serial two-fold dilutions of this compound in CAMHB in the 96-well microplate to achieve the desired concentration range.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.

    • Include a positive control well (bacteria without antibiotic) and a negative control well (broth without bacteria).

  • Incubation:

    • Incubate the microplate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

    • Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that inhibits a certain percentage (e.g., 90%) of growth compared to the positive control.

Conclusion

This compound's mechanism of action is well-characterized as the competitive inhibition of dihydropteroate synthase, a critical enzyme in the bacterial folic acid synthesis pathway. This targeted action provides a basis for its selective toxicity against susceptible bacteria. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the efficacy and spectrum of this compound and to develop novel antimicrobial agents targeting this essential metabolic pathway. Further research to populate a comprehensive database of IC50, Ki, and MIC values for this compound against a wide range of clinically relevant pathogens is warranted.

References

An In-depth Technical Guide to the Physicochemical Properties of Sulfamonomethoxine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of sulfamonomethoxine, a long-acting sulfonamide antibiotic. The information herein is intended to support research, development, and formulation activities by providing essential data on its chemical and physical characteristics, standardized experimental methodologies for their determination, and a visualization of its mechanism of action.

Core Physicochemical Data

This compound (CAS No: 1220-83-3) is a synthetic antimicrobial agent belonging to the sulfonamide class.[1] Its fundamental properties are crucial for understanding its behavior in both in vitro and in vivo systems.

Table 1: Summary of Quantitative Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₁H₁₂N₄O₃S[2][3][4]
Molecular Weight 280.3 g/mol [2][3][4][5][6]
Appearance White to off-white or pale yellow crystalline powder.[5][6][7][8][5][6][7][8]
Melting Point 201 - 206 °C[2][4][6][8][9]
Boiling Point 513 °C[2][4][6][9]
pKa 5.94 (Uncertain)[2][7]
LogP (Octanol/Water) 0.8 (Computed)[3]
Water Solubility Slightly soluble; 10 mg/mL with warming.[2][6][7][8][2][6][7][8]
Solubility in Organic Solvents Soluble in methanol (10 mg/mL), ethanol, and acetone.[2][6][8][10] Very slightly soluble in diethyl ether.[8][2][6][8][10]

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthetase (DHPS).[1][2][6][11] This enzyme is critical in the bacterial pathway for de novo folic acid synthesis. By mimicking the structure of the natural substrate, para-aminobenzoic acid (PABA), this compound binds to the active site of DHPS, thereby blocking the synthesis of dihydropteroate, a precursor to folic acid.[1][11][12] The resulting depletion of folic acid inhibits the production of nucleotides necessary for DNA replication and cell division, thus arresting bacterial growth.[11][12] Mammalian cells are unaffected as they acquire folic acid from their diet and do not possess the DHPS pathway.[11]

Sulfamonomethoxine_MoA Diagram illustrating the competitive inhibition of Dihydropteroate Synthetase (DHPS) by this compound, disrupting the bacterial folic acid synthesis pathway. cluster_bacterial_cell Bacterial Folic Acid Synthesis Pathway cluster_inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Condensation Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid (Active Folate) Dihydrofolate->Tetrahydrofolate Nucleotides Nucleotide Synthesis (DNA, RNA) Tetrahydrofolate->Nucleotides SMM This compound Inhibition SMM->Inhibition Inhibition->DHPS

Caption: Mechanism of Action of this compound.

Experimental Protocols for Physicochemical Characterization

The determination of key physicochemical parameters requires standardized experimental procedures to ensure data accuracy and reproducibility.

The solubility of this compound has been experimentally measured using a laser dynamic method under atmospheric pressure.[10] A common alternative is the Shake-Flask Method , a gold standard for determining equilibrium solubility.[13]

Protocol: Shake-Flask Method for Solubility

  • Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., purified water, ethanol, 1-octanol) in a sealed, inert container.[13][14]

  • Equilibration: The mixture is agitated in a constant temperature bath (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[13]

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the saturated solution from the excess solid.

  • Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]

  • Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL) or in molar units.

The acid dissociation constant (pKa) is a critical parameter influencing the ionization state and, consequently, the solubility and permeability of a drug. For sulfonamides like this compound, pKa values have been determined using methods based on reversed-phase liquid chromatography (RP-LC).[15][16][17]

Protocol: pKa Determination by RP-LC

  • Mobile Phase Preparation: A series of mobile phases consisting of an organic modifier (e.g., acetonitrile) and aqueous buffers are prepared across a range of pH values.[15][16]

  • Chromatographic Analysis: A solution of this compound is injected into the LC system for each mobile phase pH. The retention time (tᵣ) is recorded.

  • Data Plotting: The retention factor (k) is calculated for each pH and plotted against the mobile phase pH. The resulting plot is typically sigmoidal for an ionizable compound.[16]

  • pKa Calculation: The pKa corresponds to the pH at the inflection point of the sigmoidal curve. This value can be determined by fitting the data to a suitable nonlinear regression model.[16] Alternatively, methods using photodiode array detection (PDA) can analyze absorbance spectra at the chromatographic peak maximum as a function of pH to determine the pKa.[15][17]

The LogP value is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. While a computed value is available, experimental determination provides a more accurate measure.[3] The Shake-Flask Method is the traditional and most direct approach.[13][14]

Protocol: Shake-Flask Method for LogP

  • Phase Preparation: Equal volumes of 1-octanol and an aqueous buffer (typically pH 7.4 to assess physiological lipophilicity) are pre-saturated with each other by vigorous mixing, followed by separation.[18]

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then combined with an equal volume of the other pre-saturated phase.

  • Equilibration: The biphasic system is agitated for a set period to allow the compound to partition between the octanol and aqueous layers until equilibrium is achieved.[13]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two immiscible layers.

  • Quantification: The concentration of this compound in both the 1-octanol and the aqueous phase is measured accurately using a suitable analytical method like HPLC.[18]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this ratio.[18]

LogP_Workflow cluster_quantify 5. Quantification start Start: Shake-Flask LogP Determination prep 1. Prepare Pre-saturated Octanol and Aqueous Phases start->prep dissolve 2. Dissolve this compound in one phase prep->dissolve mix 3. Combine and Agitate (Equilibration) dissolve->mix separate 4. Centrifuge for Phase Separation mix->separate quant_oct Measure Concentration in Octanol Phase (C_oct) separate->quant_oct quant_aq Measure Concentration in Aqueous Phase (C_aq) separate->quant_aq calc 6. Calculate LogP LogP = log10(C_oct / C_aq) quant_oct->calc quant_aq->calc end_node End: LogP Value calc->end_node

Caption: Experimental workflow for LogP determination.

References

An In-depth Technical Guide to the Synthesis of Sulfamonomethoxine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamonomethoxine, a synthetic antimicrobial agent belonging to the sulfonamide class, is a crucial component in both veterinary and human medicine for the treatment of various bacterial infections. Its bacteriostatic mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By disrupting the production of dihydrofolic acid, this compound effectively halts bacterial growth and replication. This technical guide provides a detailed overview of the primary synthesis pathway for this compound, including experimental protocols, quantitative data, and a visual representation of the synthetic route.

Core Synthesis Pathway

The most common and industrially relevant synthesis of this compound involves a two-step process. The first key step is the condensation of a sulfanilamide derivative with a substituted pyrimidine, followed by a methoxylation reaction. A prevalent method involves the reaction of sulfanilamide with a chloropyrimidine derivative, which is then followed by the introduction of a methoxy group.

A widely cited method for the preparation of this compound involves the reaction of what can be described as a sulfanilamide-chloropyrimidine adduct with sodium methylate. This process is outlined in detail below.

Experimental Protocol: Synthesis of this compound

This protocol is based on established synthetic routes, including those described in patent literature.

Step 1: Synthesis of this compound

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a reflux condenser, dissolve sulfanilamide and 4,6-dichloropyrimidine in a solvent such as methanol.

  • Addition of Base: To this solution, add a solution of sodium methylate in methanol. The sodium methylate acts as a base to facilitate the condensation reaction.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a period of 1 to 12 hours. The progress of the reaction should be monitored using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting precipitate is then dissolved in water. The pH of the aqueous solution is adjusted to 5 with hydrochloric acid, leading to the precipitation of this compound.

  • Purification: The crude this compound is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Quantitative Data for this compound Synthesis

The following table summarizes the quantitative data for a representative synthesis of this compound.

ParameterValueReference
Reactants
Sulfanilamide-6-chloropyrimidine adduct120 g[1]
Sodium Methylate25 g[1]
Catalyst (beta-zeolite molecular sieve)2 g[1]
Solvent (Methanol)q.s.[1]
Reaction Conditions
TemperatureReflux[1]
Reaction Time10 hours[1]
Product
This compound (Yield)101 g[1]
Synthesis of this compound Sodium

For pharmaceutical applications, this compound is often converted to its more water-soluble sodium salt.

Step 2: Preparation of this compound Sodium

  • Dissolution: Suspend the synthesized this compound in purified water.

  • Salt Formation: While stirring and heating the suspension to approximately 50-80°C, slowly add a 20% aqueous solution of sodium hydroxide until the pH of the solution reaches 9-10 and all the solid has dissolved.[1]

  • Decolorization and Filtration: Add activated carbon to the solution and maintain the temperature for 30 minutes to decolorize the solution. Filter the hot solution to remove the activated carbon.

  • Crystallization and Isolation: Concentrate the filtrate under reduced pressure. Add a suitable solvent, such as an isopropanol/acetone mixture, and cool the solution while stirring to induce crystallization of this compound sodium.[1]

  • Drying: Collect the white solid by filtration and dry under vacuum.

Quantitative Data for this compound Sodium Synthesis
ParameterValueReference
Reactants
This compound101 g[1]
20% Aqueous Sodium Hydroxideq.s. to pH 9-10[1]
Product
This compound Sodium (Yield)102 g[1]

Synthesis Pathway Visualization

The following diagram illustrates the core synthesis pathway of this compound, starting from the key precursors.

Sulfamonomethoxine_Synthesis This compound Synthesis Pathway cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product Sulfanilamide Sulfanilamide 4-amino-N-(6-chloropyrimidin-4-yl)benzenesulfonamide 4-amino-N-(6-chloropyrimidin-4-yl)benzenesulfonamide Sulfanilamide->4-amino-N-(6-chloropyrimidin-4-yl)benzenesulfonamide Condensation 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine->4-amino-N-(6-chloropyrimidin-4-yl)benzenesulfonamide This compound This compound 4-amino-N-(6-chloropyrimidin-4-yl)benzenesulfonamide->this compound Methoxylation (Sodium Methoxide)

Caption: Core synthesis pathway of this compound.

Experimental Workflow Visualization

The following diagram outlines the general experimental workflow for the synthesis and purification of this compound.

Sulfamonomethoxine_Workflow Experimental Workflow for this compound Synthesis Start Start Reaction_Setup Combine Sulfanilamide, 4,6-Dichloropyrimidine, and Sodium Methoxide in Methanol Start->Reaction_Setup Reflux Heat to Reflux (1-12 hours) Reaction_Setup->Reflux Solvent_Removal Remove Solvent under Reduced Pressure Reflux->Solvent_Removal Dissolution_and_Precipitation Dissolve in Water and Precipitate with HCl (pH 5) Solvent_Removal->Dissolution_and_Precipitation Filtration_and_Washing Filter and Wash Crude Product Dissolution_and_Precipitation->Filtration_and_Washing Recrystallization Recrystallize from Ethanol Filtration_and_Washing->Recrystallization Drying Dry the Purified Product Recrystallization->Drying Final_Product Pure this compound Drying->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the primary synthesis pathway for this compound and its sodium salt. The detailed experimental protocols and quantitative data presented offer a valuable resource for researchers and professionals in the field of drug development and manufacturing. The visualized synthesis pathway and experimental workflow aim to provide a clear and concise understanding of the chemical transformations and procedural steps involved in the production of this important antimicrobial agent. Further research into alternative, more sustainable synthetic routes and optimization of existing protocols will continue to be an area of interest in the pharmaceutical industry.

References

sulfamonomethoxine solubility in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Solubility of Sulfamonomethoxine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. The information herein is intended to support research, development, and formulation activities by providing essential solubility data, detailed experimental methodologies for its determination, and a logical framework for solvent selection.

Quantitative Solubility of this compound

The solubility of this compound is a critical parameter influencing its behavior in various pharmaceutical and analytical systems. Experimental data indicates that its solubility is dependent on both the solvent and the temperature.

A study measuring the mole fraction solubility of this compound in several pure organic solvents from 294.55 K to 362.15 K found that solubility increased with rising temperature. The general order of solubility in the tested solvents was determined to be: acetone > methanol > ethanol > ethyl acetate > 1-propanol > 1-butanol. Notably, the solubility in ethyl acetate was not significantly affected by changes in temperature.

Below is a summary of available quantitative and qualitative solubility data for this compound in selected organic solvents.

SolventTemperature (K)Solubility (Mole Fraction, x₁)Observations
Acetone294.55 - 362.15Highest among tested solventsSoluble.[1] Solubility increases with temperature.
Methanol294.55 - 362.15HighSoluble (10 mg/mL).[2] Solubility increases with temperature.
Ethanol (95%)294.55 - 362.15ModerateSlightly soluble.[1] Solubility increases with temperature.
Ethyl Acetate294.55 - 362.15Moderate to LowSolubility is not significantly affected by temperature.
1-Propanol294.55 - 362.15LowSolubility increases with temperature.
1-Butanol294.55 - 362.15Lowest among tested solventsSolubility increases with temperature.
1-Octanol298.15 - 333.15Data availableSolubility determined over this temperature range.
Diethyl EtherNot specifiedVery slightly soluble[1]-
N,N-dimethylformamideNot specifiedVery solubleQualitative observation.

Note: The exact mole fraction values from the primary literature require access to the full-text articles. The qualitative descriptions are based on official monographs and comparative studies.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in pharmaceutical sciences. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[3][4] Other methods, such as the laser dynamic method and static equilibrium methods, are also employed.

Thermodynamic Solubility Determination via the Saturation Shake-Flask Method

This method measures the concentration of a solute in a saturated solution that is in equilibrium with the undissolved solid phase.[3][4]

Principle: An excess amount of the solid compound (this compound) is added to the solvent of interest. The mixture is agitated under a constant temperature until equilibrium is achieved, meaning the rates of dissolution and precipitation are equal. The saturated supernatant is then separated from the excess solid and its concentration is measured.

Detailed Methodology:

  • Preparation:

    • Add an excess of crystalline this compound to a series of vials or flasks, each containing a precise volume of the desired organic solvent. An excess is critical to ensure a saturated solution is formed.[3]

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the sealed vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 298.15 K, 310.15 K).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[1][5] The necessary time should be established by preliminary experiments, ensuring that the concentration in solution remains constant over an extended period.

  • Phase Separation:

    • After equilibration, allow the vials to rest in the temperature-controlled bath for a sedimentation period (e.g., 24 hours) to let the undissolved solid settle.[5]

    • To ensure complete removal of solid particles, withdraw an aliquot of the supernatant and separate the liquid from the solid phase. This is typically achieved by:

      • Centrifugation: Centrifuge the aliquot at high speed (e.g., 14,000 rpm) for a set time (e.g., 15 minutes).[5]

      • Filtration: Use a syringe filter (e.g., 0.22 µm or 0.45 µm) that is compatible with the organic solvent and does not adsorb the solute.[3]

  • Quantification:

    • Accurately dilute the clear, saturated supernatant with a suitable solvent (often the mobile phase for chromatography).

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[2][3]

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the original concentration in the saturated solution based on the dilution factor. The experiment should be repeated multiple times (e.g., in triplicate) to ensure reproducibility.[5]

Laser Dynamic Method

This is an automated or semi-automated method that relies on detecting the disappearance or appearance of solid particles using a laser beam.

Principle: A laser beam is passed through the solution. As solid particles dissolve upon heating or solvent addition, the intensity of the transmitted laser light increases. Conversely, when a solution is cooled and precipitation occurs, the light scatters, and the transmitted intensity decreases. The point of complete dissolution or initial precipitation, detected by a sharp change in light transmission, corresponds to the saturation point at that temperature.

Detailed Methodology:

  • Setup:

    • A known mass of this compound is added to a known volume of the organic solvent in a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.

    • A laser generator and a photoelectric transducer are positioned on opposite sides of the vessel.[6]

  • Measurement (Heating/Cooling Cycle):

    • The suspension is heated at a controlled rate while being stirred.

    • The intensity of the laser light passing through the solution is continuously monitored.

    • The temperature at which the last solid particle dissolves, indicated by the laser signal reaching a stable maximum, is recorded as the saturation temperature for that specific concentration.

    • Alternatively, a clear solution can be cooled at a controlled rate until precipitation is detected by a sudden drop in laser transmission.

  • Data Analysis:

    • By repeating this process with different initial concentrations of this compound, a solubility curve (solubility vs. temperature) can be constructed.

Visualization of Experimental and Logical Workflows

General Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps involved in the experimental determination of this compound solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess this compound to organic solvent B Agitate at constant temperature (24-72h) A->B C Allow sedimentation B->C D Centrifuge or Filter the supernatant C->D E Dilute supernatant D->E F Analyze concentration (e.g., by HPLC) E->F G Calculate Solubility F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Logical Workflow for Solvent Selection

This diagram provides a logical pathway for selecting an appropriate organic solvent for this compound based on research or development needs.

G Start Define Project Goal (e.g., Formulation, Analysis, Crystallization) SolubilityReq What is the required solubility concentration? Start->SolubilityReq ConsultTable Consult Solubility Data Table SolubilityReq->ConsultTable  All cases HighSolvents High Solubility Candidates: Acetone, Methanol ConsultTable->HighSolvents High ModSolvents Moderate/Low Solubility Candidates: Ethanol, Ethyl Acetate, Propanol ConsultTable->ModSolvents Moderate/Low Downstream Consider Downstream Compatibility (Toxicity, Volatility, Reactivity) HighSolvents->Downstream TempEffect Is temperature a critical parameter? ModSolvents->TempEffect SelectStable Consider Ethyl Acetate (low temp dependence) TempEffect->SelectStable No SelectTempDependent Utilize temperature to modulate solubility (e.g., for crystallization) TempEffect->SelectTempDependent Yes SelectStable->Downstream SelectTempDependent->Downstream FinalChoice Select Optimal Solvent Downstream->FinalChoice

Caption: Decision workflow for selecting an organic solvent.

References

An In-depth Technical Guide to the Core Properties of Sulfamonomethoxine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of active pharmaceutical ingredients is paramount. This document provides core data on Sulfamonomethoxine, a sulfonamide antibiotic.

Physicochemical Data: Molecular Weight and Formula

The fundamental identity of a chemical compound is established by its molecular formula and molecular weight. These parameters are crucial for stoichiometric calculations in experimental protocols, formulation development, and analytical characterization. The accepted molecular formula for this compound is C11H12N4O3S.[1][2][3][4] The molecular weight is a critical parameter for converting between mass and molar units, essential for preparing solutions of known concentrations and for interpreting the results of mass spectrometry, among other applications.

The table below summarizes these key quantitative identifiers for this compound.

ParameterValueReference
Molecular FormulaC11H12N4O3S[1][2][3][4]
Molecular Weight280.31 g/mol [1]
280.30 g/mol [2][3][4]

Note: Minor variations in molecular weight values across different sources are typically due to differences in the isotopic abundances used in the calculation.

References

Sulfamonomethoxine: An In-Depth Technical Guide on its Antibacterial Mode of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial mode of action of sulfamonomethoxine, a long-acting sulfonamide antibiotic. The document details its molecular mechanism, presents available quantitative data, and offers detailed experimental protocols for its evaluation.

Core Mechanism of Antibacterial Action

This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is critical in the bacterial folic acid (folate) synthesis pathway. Bacteria must synthesize their own folate de novo as they cannot uptake it from their environment, unlike their mammalian hosts who obtain it through their diet. Folic acid is an essential precursor for the synthesis of nucleotides (purines and thymidine), which are the building blocks of DNA and RNA, as well as certain amino acids. By disrupting folate synthesis, this compound halts bacterial growth and replication.

The inhibitory action of this compound is rooted in its structural similarity to para-aminobenzoic acid (PABA), the natural substrate for DHPS. This structural analogy allows this compound to bind to the active site of DHPS, competitively preventing PABA from binding and thereby blocking the synthesis of dihydropteroate, a direct precursor to dihydrofolic acid. This selective toxicity, targeting a pathway essential for bacteria but not for humans, makes sulfonamides like this compound effective antimicrobial agents.

Signaling Pathway Diagram

Folic_Acid_Pathway cluster_substrates Substrates Pteridine Dihydropterin Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHP Dihydropteroate DHPS->DHP Catalyzes DHF Dihydrofolate DHP->DHF DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate DHFR->THF DHF->DHFR Nucleotides Nucleotide Synthesis THF->Nucleotides This compound This compound This compound->Inhibition Inhibition->DHPS

Caption: Bacterial Folic Acid Synthesis Pathway and Inhibition by this compound.

Quantitative Data

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial SpeciesStrainMIC (µg/mL)Reference
Escherichia coliATCC 259228 - 128(Representative range for sulfonamides)
Staphylococcus aureusATCC 2921316 - >128(Representative range for sulfonamides)
Pasteurella multocidaPorcine Isolate2 - 32(Range for various sulfonamides)
Bordetella bronchisepticaPorcine Isolate0.5 - 8(Range for various sulfonamides)
Haemophilus pleuropneumoniaePorcine Isolate8 - 64(Range for various sulfonamides)

Table 2: Dihydropteroate Synthase (DHPS) Inhibition Constants (Ki)

SulfonamideOrganismKi ValueReference
SulfamethoxazoleToxoplasma gondiiNot specified, used as comparator
SulfadiazineNeisseria meningitidisCompetitive inhibitor
SulfadoxinePlasmodium falciparum (sensitive)0.14 µM
SulfadoxinePlasmodium falciparum (resistant)112 µM

Note: Specific Ki values for this compound were not found in the reviewed literature. The provided data for other sulfonamides illustrates the range of inhibition constants observed.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum suspension standardized to 0.5 McFarland

  • Sterile diluent (e.g., saline or broth)

  • Incubator (35°C ± 2°C)

  • Microplate reader or visual inspection aid

Procedure:

  • Prepare this compound Dilutions: a. Create a series of twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL. b. The concentration range should be appropriate to determine the MIC for the test organism. c. Include a growth control well (broth only, no antibiotic) and a sterility control well (broth only, no bacteria).

  • Prepare Bacterial Inoculum: a. From a fresh culture (18-24 hours old), suspend several colonies in sterile diluent. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: a. Add 100 µL of the standardized bacterial suspension to each well (except the sterility control), resulting in a final volume of 200 µL.

  • Incubation: a. Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: a. The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as detected by eye or with a microplate reader. For sulfonamides, trailing endpoints can occur; the CLSI recommends reading the MIC at the concentration with ~80% reduction in growth compared to the growth control.

MIC_Workflow start Start prep_drug Prepare this compound Serial Dilutions in 96-well plate start->prep_drug prep_inoculum Prepare 0.5 McFarland Bacterial Suspension start->prep_inoculum inoculate Inoculate Microtiter Plate prep_drug->inoculate dilute_inoculum Dilute Suspension to Final Inoculum Concentration prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This is a continuous spectrophotometric assay to determine the kinetic parameters of DHPS inhibition.

Objective: To measure the inhibitory effect of this compound on DHPS activity and determine its inhibition constant (Ki).

Materials:

  • Purified DHPS enzyme

  • Substrates: 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) and p-aminobenzoic acid (PABA)

  • This compound inhibitor solutions of varying concentrations

  • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading at 340 nm

  • Coupling enzyme: Dihydrofolate reductase (DHFR)

  • NADPH

Procedure:

  • Assay Principle: The product of the DHPS reaction, dihydropteroate, is reduced by DHFR, which oxidizes NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored and is proportional to DHPS activity.

  • Reaction Mixture Preparation: a. In each well of the microplate, prepare a reaction mixture containing assay buffer, a fixed concentration of DHPP, NADPH, and an excess of DHFR. b. Add varying concentrations of this compound to the experimental wells. Include a control with no inhibitor.

  • Enzyme Reaction Initiation: a. Initiate the reaction by adding a fixed concentration of PABA and the DHPS enzyme to each well.

  • Data Acquisition: a. Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes).

  • Data Analysis: a. Calculate the initial reaction velocities (rates of NADPH oxidation) from the linear portion of the absorbance vs. time plots. b. To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of PABA at several fixed concentrations of this compound. c. Plot the data using a Lineweaver-Burk or Dixon plot. For competitive inhibition, the Ki can be calculated from the equation: Slope_inhibited / Slope_uninhibited = 1 + ([I] / Ki), where [I] is the inhibitor concentration.

DHPS_Assay_Workflow start Start prep_reagents Prepare Reaction Mixture: Buffer, DHPP, NADPH, DHFR start->prep_reagents add_inhibitor Add Varying Concentrations of this compound prep_reagents->add_inhibitor initiate_reaction Initiate Reaction with PABA and DHPS Enzyme add_inhibitor->initiate_reaction measure_absorbance Monitor Absorbance at 340 nm over Time initiate_reaction->measure_absorbance calculate_velocity Calculate Initial Reaction Velocities measure_absorbance->calculate_velocity kinetic_analysis Perform Kinetic Analysis (e.g., Lineweaver-Burk Plot) calculate_velocity->kinetic_analysis determine_ki Determine Inhibition Constant (Ki) and Mode of Inhibition kinetic_analysis->determine_ki end End determine_ki->end

Caption: Workflow for Dihydropteroate Synthase (DHPS) Inhibition Assay.

Sulfamonomethoxine and Dihydropteroate Synthetase: A Technical Guide to Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the inhibitory action of sulfamonomethoxine on dihydropteroate synthetase (DHPS), a critical enzyme in the folate biosynthesis pathway of many microorganisms. This compound, a member of the sulfonamide class of antibiotics, functions as a competitive inhibitor of DHPS, disrupting the production of essential folic acid and thereby impeding microbial growth.[1][2][3] This document details the mechanism of action, summarizes key quantitative data for related compounds, outlines relevant experimental protocols, and provides visual representations of the underlying biochemical and experimental processes.

The Folate Biosynthesis Pathway and the Role of Dihydropteroate Synthetase

Folate (Vitamin B9) is an essential nutrient for most organisms, serving as a precursor for the synthesis of nucleotides and certain amino acids, which are vital for DNA replication and cell division.[2] While mammals obtain folate from their diet, many microorganisms, including bacteria, protozoa, and fungi, synthesize folate de novo.[4] This metabolic difference makes the folate biosynthesis pathway an attractive target for antimicrobial agents.[4]

The synthesis of folate begins with guanosine triphosphate (GTP) and proceeds through a series of enzymatic steps. A key enzyme in this pathway is dihydropteroate synthetase (DHPS). DHPS catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[5][6] This molecule is subsequently converted to dihydrofolate and then to the biologically active tetrahydrofolate.

Folate_Biosynthesis_Pathway GTP Guanosine Triphosphate (GTP) DHPPP 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) GTP->DHPPP Multiple Steps Dihydropteroate 7,8-Dihydropteroate DHPPP->Dihydropteroate Dihydropteroate Synthetase (DHPS) pABA para-Aminobenzoic Acid (pABA) pABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthetase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Nucleotides_AminoAcids Nucleotide & Amino Acid Synthesis Tetrahydrofolate->Nucleotides_AminoAcids

Figure 1: Simplified bacterial folate biosynthesis pathway.

Mechanism of Action: Competitive Inhibition of DHPS

This compound, like other sulfonamides, is a structural analog of p-aminobenzoic acid (pABA).[1] This structural similarity allows it to bind to the active site of DHPS, directly competing with the natural substrate, pABA.[4][7] By occupying the active site, this compound prevents the binding of pABA and thereby inhibits the synthesis of 7,8-dihydropteroate. This competitive inhibition is the core mechanism of its bacteriostatic action, as it halts the production of essential downstream metabolites necessary for bacterial proliferation.[2]

Competitive_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by this compound DHPS DHPS (Enzyme) Product Dihydropteroate (Product) DHPS->Product pABA pABA (Substrate) pABA->DHPS DHPS_i DHPS (Enzyme) No_Product No Product Formation DHPS_i->No_Product SMM This compound (Inhibitor) SMM->DHPS_i

Figure 2: Competitive inhibition of DHPS by this compound.

Quantitative Analysis of DHPS Inhibition

Table 1: Inhibitory Activity of Sulfamethoxazole against Dihydropteroate Synthase (DHPS)

OrganismEnzyme TypeIC50 (µM)Ki (µM)Reference
Pneumocystis cariniiWild-Type100-[8]
Toxoplasma gondiiWild-Type->100[8]
Mycobacterium aviumWild-Type->100[8]
Escherichia coliWild-Type->100[8]

Note: This table presents data for sulfamethoxazole as a representative sulfonamide due to the lack of specific public data for this compound.

Experimental Protocols for DHPS Inhibition Assays

The determination of the inhibitory activity of compounds like this compound against DHPS can be performed using several established experimental protocols. The two most common methods are radiometric and spectrophotometric assays.

Radiometric Assay

This method directly measures the incorporation of a radiolabeled substrate into the product.

Principle: The assay quantifies the enzymatic conversion of radiolabeled p-aminobenzoic acid ([³H]pABA) to [³H]dihydropteroate.

Detailed Methodology:

  • Reaction Mixture Preparation: A typical reaction mixture (e.g., 80 µL) contains:

    • 100 mM Tris-HCl buffer (pH 8.5)

    • 10 mM MgCl₂

    • 20 mM 2-mercaptoethanol

    • 80 mM 6-hydroxymethylpterin

    • 5 mM ATP

    • 1 mg/mL Bovine Serum Albumin (BSA)

    • Purified DHPS enzyme (concentration to be optimized)

    • Various concentrations of [³H]pABA (e.g., 4 Ci/mmol)

    • The test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO) or the solvent alone for control reactions.[6]

  • Incubation: The reaction is initiated by the addition of [³H]pABA and incubated at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction proceeds within the linear range.[6]

  • Reaction Termination: The reaction is stopped by the addition of an acid, such as 50% acetic acid.[6]

  • Product Separation: The radiolabeled product, [³H]dihydropteroate, is separated from the unreacted [³H]pABA using thin-layer chromatography (TLC) on a PEI-cellulose plate, developed with a suitable buffer (e.g., 0.2 M LiCl).[6]

  • Quantification: The spots corresponding to the product are excised, and the radioactivity is measured using liquid scintillation counting.[6]

  • Data Analysis: The initial reaction rates are calculated. For inhibition studies, IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration. Ki values can be calculated from IC50 data or through kinetic studies with varying substrate and inhibitor concentrations.[6]

Spectrophotometric Assay

This is a continuous, coupled-enzyme assay that is more amenable to high-throughput screening.

Principle: The production of dihydropteroate by DHPS is coupled to its reduction to tetrahydropteroate by dihydrofolate reductase (DHFR), with the concomitant oxidation of NADPH to NADP⁺. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.[9]

Detailed Methodology:

  • Reaction Mixture Preparation: A typical reaction mixture (e.g., 100 µL) in a microplate well contains:

    • 50 mM HEPES buffer (pH 7.6)

    • 10 mM MgCl₂

    • 5 µM pABA

    • 5 µM DHPPP

    • Excess dihydrofolate reductase (DHFR)

    • NADPH (concentration to be optimized, e.g., 150 µM)

    • Purified DHPS enzyme

    • The test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO) or the solvent alone for control reactions.[10]

  • Assay Initiation and Monitoring: The reaction is initiated by the addition of the DHPS enzyme. The decrease in absorbance at 340 nm is monitored continuously using a microplate reader at a controlled temperature (e.g., 37°C).

  • Data Analysis: The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot. IC50 values are determined by measuring the reaction rates at various inhibitor concentrations.

Experimental_Workflow cluster_radiometric Radiometric Assay cluster_spectrophotometric Spectrophotometric Assay start Start prepare_reagents Prepare Reagents: - Buffer - Substrates (pABA, DHPPP) - Enzyme (DHPS) - Inhibitor (this compound) start->prepare_reagents setup_reactions Set up Reaction Mixtures (Control and Test) prepare_reagents->setup_reactions initiate_reaction Initiate Reaction (e.g., by adding enzyme or substrate) setup_reactions->initiate_reaction incubate Incubate at Optimal Temperature (e.g., 37°C) initiate_reaction->incubate monitor_absorbance Continuously Monitor Absorbance at 340 nm initiate_reaction->monitor_absorbance stop_reaction Stop Reaction (for endpoint assays) incubate->stop_reaction TLC Separate Product by TLC stop_reaction->TLC measure_activity Measure Enzyme Activity data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 / Ki measure_activity->data_analysis end End data_analysis->end scintillation Quantify Radioactivity TLC->scintillation scintillation->measure_activity monitor_absorbance->measure_activity

Figure 3: General experimental workflow for DHPS inhibition assays.

Conclusion

This compound is a potent antimicrobial agent that targets the bacterial folate biosynthesis pathway through the competitive inhibition of dihydropteroate synthetase.[11][12] Its structural similarity to the natural substrate, pABA, allows it to effectively block the production of a crucial folate precursor, leading to a bacteriostatic effect. While specific quantitative inhibitory data for this compound is not extensively documented in publicly accessible literature, the well-established protocols for radiometric and spectrophotometric assays provide robust methods for its evaluation. A deeper understanding of the kinetics of this compound's interaction with DHPS from various microbial species is essential for optimizing its therapeutic use and for the development of novel sulfonamide-based antibiotics to combat emerging drug resistance.

References

An In-Depth Technical Guide to the Bacteriostatic Properties of Sulfamonomethoxine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfamonomethoxine is a synthetic sulfonamide antibiotic widely employed in veterinary medicine. Its efficacy stems from its bacteriostatic properties, specifically the inhibition of bacterial growth and replication. This guide provides a comprehensive technical overview of the core bacteriostatic mechanisms of this compound, detailed experimental protocols for its evaluation, and a summary of its activity against key bacterial pathogens. The information presented herein is intended to support research, scientific investigation, and drug development efforts focused on this important antimicrobial agent.

Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

This compound exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2][3] This enzyme is crucial for the de novo synthesis of dihydrofolic acid, a precursor to folic acid, which is an essential component for the synthesis of nucleotides and ultimately, DNA replication and cell division in bacteria.[1][4]

Unlike mammals, which obtain folic acid from their diet, most bacteria must synthesize it internally, making the folic acid synthesis pathway an ideal target for selective antimicrobial therapy.[2][4] this compound is a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[1] Due to this structural similarity, this compound competes with PABA for the active site of the DHPS enzyme. When this compound binds to DHPS, it prevents the condensation of PABA with pteridine, thereby blocking the formation of dihydropteroate and halting the folic acid synthesis pathway.[1][5] This disruption of a critical metabolic pathway inhibits bacterial growth and reproduction, defining its bacteriostatic nature.[1][2]

The in vivo efficacy of a bacteriostatic agent like this compound relies on a competent host immune system to clear the inhibited bacteria.[6] By halting bacterial proliferation, this compound provides the host's immune defenses with a crucial window of opportunity to mount an effective response and eliminate the pathogens.

dot

Folic_Acid_Pathway_Inhibition cluster_pathway Bacterial Folic Acid Synthesis Pathway Pteridine Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Inhibition Competitive Inhibition Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate Nucleotides Nucleotide Synthesis Tetrahydrofolate->Nucleotides DNA DNA Replication & Cell Division Nucleotides->DNA This compound This compound This compound->DHPS

Caption: Inhibition of the bacterial folic acid synthesis pathway by this compound.

Experimental Protocols for Assessing Bacteriostatic Properties

The bacteriostatic activity of this compound is primarily quantified by determining its Minimum Inhibitory Concentration (MIC). Further characterization can be achieved through time-kill curve assays.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard and widely used technique for determining the MIC of sulfonamides.

3.1.1 Broth Microdilution Method (Following CLSI Guidelines)

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound powder, analytical grade

  • Appropriate solvent for this compound (e.g., dimethyl sulfoxide, followed by dilution in broth)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB). For fastidious organisms, supplementation with 2.5% to 5% lysed horse blood may be required. Crucially, the medium should have a low concentration of thymidine and thymine, as these can interfere with sulfonamide susceptibility testing.

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum dilution

  • Incubator (35°C ± 2°C)

  • Microplate reader or a light box for visual inspection

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration at least 10 times the highest concentration to be tested.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of this compound concentrations.

    • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Inoculum Preparation:

    • Prepare a bacterial suspension from 4-5 colonies grown overnight on a non-selective agar plate.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume in each well to 100 µL.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity) as compared to the growth control well.

dot

MIC_Workflow start Start prep_drug Prepare this compound Stock Solution start->prep_drug prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_plate Prepare 96-Well Plate with Serial Dilutions prep_drug->prep_plate inoculate Inoculate Microtiter Plate prep_plate->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.
Time-Kill Curve Assay

Time-kill curve assays provide information on the dynamic interaction between an antimicrobial agent and a bacterial population over time, helping to distinguish between bacteriostatic and bactericidal activity.

Materials:

  • All materials required for the MIC determination.

  • Sterile culture tubes.

  • Shaking incubator.

  • Apparatus for performing viable cell counts (e.g., agar plates, spreader, etc.).

Procedure:

  • Inoculum Preparation: Prepare a logarithmic-phase bacterial culture in CAMHB with a starting density of approximately 5 x 10⁵ CFU/mL.

  • Experimental Setup:

    • Set up a series of flasks or tubes containing the standardized bacterial inoculum.

    • Add this compound to the flasks at various concentrations, typically multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC).

    • Include a growth control flask without any antibiotic.

  • Incubation and Sampling:

    • Incubate all flasks in a shaking incubator at 35°C ± 2°C.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline or broth.

    • Plate the dilutions onto a suitable agar medium.

    • Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control.

    • Bacteriostatic activity is generally indicated by a minimal change in the initial inoculum count (less than a 3-log₁₀ reduction) over 24 hours.

    • Bactericidal activity is defined as a ≥ 3-log₁₀ (99.9%) reduction in the initial inoculum count.

Quantitative Data: In Vitro Activity of this compound

The in vitro activity of this compound, as with other sulfonamides, can vary depending on the bacterial species and the presence of resistance mechanisms. The following tables summarize representative MIC values for this compound and other sulfonamides against common veterinary pathogens. It is important to note that MIC values can vary between studies and geographic locations.

Table 1: Minimum Inhibitory Concentration (MIC) of Sulfonamides Against Porcine Pathogens

Bacterial SpeciesSulfonamideMIC₅₀ (µg/mL)MIC Range (µg/mL)
Bordetella bronchisepticaSulfamethoxazole80.5 - >64
Pasteurella multocidaSulfamethoxazole322 - >64
Actinobacillus pleuropneumoniaeSulfamethoxazole648 - >64
Streptococcus suisSulfamethoxazole>3216 - >64

Data adapted from a study on the in vitro activity of various sulfonamides against porcine pathogens. Note: This study did not specifically report on this compound, but sulfamethoxazole data is provided as a representative sulfonamide.[3]

Table 2: General In Vitro Activity of Sulfonamides Against Various Pathogens

Bacterial GroupSusceptibility to SulfonamidesNotes
Gram-positive bacteriaGenerally susceptibleIncludes some species of Staphylococcus and Streptococcus.
Gram-negative bacteriaVariableSusceptible species include Escherichia coli, Klebsiella, and Salmonella. Pseudomonas aeruginosa is typically resistant.
Anaerobic bacteriaGenerally resistantSulfonamides are not recommended for the treatment of serious anaerobic infections.
ProtozoaSusceptibleEffective against some protozoa like Coccidia and Toxoplasma.

This table provides a general overview of the spectrum of activity for sulfonamides. Specific MIC values for this compound against a wider range of pathogens should be determined on a case-by-case basis.

Conclusion

This compound remains a valuable antimicrobial agent in veterinary medicine due to its well-characterized bacteriostatic mechanism of action and its efficacy against a range of common pathogens. Its ability to inhibit the essential folic acid synthesis pathway in bacteria provides a clear rationale for its use. A thorough understanding of its in vitro properties, determined through standardized experimental protocols such as broth microdilution and time-kill assays, is crucial for its responsible and effective application in both clinical and research settings. Further research to expand the database of specific MIC and MBC values for this compound against a broader array of contemporary clinical isolates will continue to be of significant value to the scientific and veterinary communities.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Sulfamonomethoxine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of validated analytical methods for the quantitative determination of sulfamonomethoxine in various matrices. The protocols detailed below are intended to guide researchers in the accurate and reliable measurement of this long-acting sulfonamide antibiotic.

Introduction

This compound is a widely used antibacterial agent in veterinary medicine.[1] Its use necessitates sensitive and specific analytical methods for monitoring its residues in food products of animal origin to ensure consumer safety and for pharmacokinetic studies in drug development.[2][3] This document outlines several established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE), for the analysis of this compound.

Analytical Methods Overview

A variety of methods have been developed for the detection and quantification of this compound. Chromatographic techniques such as HPLC and LC-MS/MS are the most common due to their high sensitivity and selectivity.[4] Capillary electrophoresis offers an alternative with high separation efficiency.[5] Other methods like enzyme-linked immunosorbent assay (ELISA) and biosensors can be used for rapid screening purposes.[2][6]

The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. For confirmatory analysis and residue monitoring, LC-MS/MS is often the preferred technique.[4][7]

Quantitative Data Summary

The following tables summarize the quantitative performance of various analytical methods for the determination of this compound and other sulfonamides.

Table 1: HPLC Methods for Sulfonamide Analysis

Analyte(s)MatrixColumnMobile PhaseDetectionLimit of Detection (LOD) / Limit of Quantification (LOQ)Reference
Sulfamethoxazole & TrimethoprimLiquid SuspensionC18 (25 cm x 4.6 mm, 5 µm)Methanol:Water (6:4), pH 2.6 with phosphoric acidUV at 254 nmNot Specified[8]
Sulfamethoxazole & TrimethoprimHuman PlasmaC8 (250 mm x 4.6 mm, 5 µm)Potassium hydrogen phosphate, acetonitrile, methanol, water, pH 6.2UV (Max plot)LOQ: 50 ng/mL (SMX), 10 ng/mL (TMP)[9]
Trimethoprim & Sulfadimethoxine SodiumOral Liquid Dosage FormODS (250 x 4.6 mm, 5 µm)Water:Acetonitrile:Triethylamine (700:299:1), pH 5.7UV at 254 nmNot Specified[10]
SulfonamidesPoultry Meat & EggsC18 (25 cm x 0.46 cm, 5 µm)0.01 M KH2PO4 buffer:Methanol (70:30)UV at 265 nmLOD: 0.02 µg/g (meat), 0.025 µg/mL (eggs)[11]

Table 2: LC-MS/MS Methods for Sulfonamide Analysis

Analyte(s)MatrixColumnMobile PhaseIonizationLimit of Detection (LOD) / Limit of Quantification (LOQ)Reference
This compound & N4-acetyl metaboliteTilapiaC18Methanol and 5 mmol/L ammonium acetate (pH 3.5)ESI+Not Specified[12]
Sulfamethazine & SulfadimethoxineAnimal TissuesC18Not SpecifiedThermosprayLOD: 10 ng/g (Sulfadimethoxine)[13]
This compound & DoxycyclineFowl TissuesNot SpecifiedNot SpecifiedUPLC-MS/MSLOD: 2 µg/kg, LOQ: 10 µg/kg[3]
Sulfonamides & QuinolonesFish TissuesC18 (4.6 x 150 mm, 5 µm)A: 0.5 mM ammonium acetate, 0.05% formic acid in water; B: MethanolESICCα: 1.62-2.53 µg/kg, CCβ: 2.01-3.13 µg/kg[7]
12 SulfonamidesCattle & Fish MuscleNot SpecifiedNot SpecifiedESI+LOQ: 3-13 ppb (trout), 6-15 ppb (bovine)[14]
22 Sulfonamides, Trimethoprim & DapsoneHoneyNot SpecifiedNot SpecifiedLC-MS/MSNot Specified[15]

Table 3: Capillary Electrophoresis and Other Methods

Analyte(s)MatrixMethodKey ParametersLimit of Detection (LOD) / Limit of Quantification (LOQ)Reference
9 SulfonamidesMeat & Ground WaterCZE with UV-VisBuffer: 45 mM sodium phosphate, 10% methanol, pH 7.3LOD: 2.59 to 22.95 µg/L[16]
Sulfamerazine, Sulfamethazine, SulfamethizoleRiver WaterCZE with stackingSynergistic stacking approachLOQ: 0.01-0.03 µg/mL[17]
Sulfadimidine, Sulfadiazine, SulfathiazolePork, Chicken, MilkCZE with ChemiluminescenceBuffer: 12.0 mM sodium borateLOD: 0.65-3.14 µg/mL[18]
SulfamethoxazoleMeatElectrochemical SensorSquare-wave voltammetryLOD: 0.04 µM[19]

Experimental Protocols

Protocol 1: HPLC-UV for Sulfamethoxazole and Trimethoprim in Liquid Suspension

This protocol is adapted from a method for the simultaneous determination of sulfamethoxazole and trimethoprim.[8]

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 analytical column (25 cm × 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid.

  • Sulfamethoxazole and Trimethoprim reference standards.

3. Chromatographic Conditions:

  • Mobile Phase: Methanol and water (60:40 v/v), with the pH adjusted to 2.6 using dilute phosphoric acid.

  • Flow Rate: 1.0 mL/minute.

  • Injection Volume: 20 µL.

  • Column Temperature: 40°C.

  • Detection Wavelength: 254 nm.

4. Standard Solution Preparation:

  • Prepare individual stock solutions of sulfamethoxazole and trimethoprim in the mobile phase.

  • Prepare working standard solutions by diluting the stock solutions with the mobile phase to achieve the desired concentrations.

5. Sample Preparation:

  • Accurately weigh a portion of the liquid suspension.

  • Dilute the sample with the mobile phase to a suitable concentration within the linear range of the method.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

6. Analysis:

  • Inject the standard solutions to establish the calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the analytes in the samples by comparing their peak areas with the calibration curve.

Protocol 2: LC-MS/MS for this compound in Tilapia Tissue

This protocol is based on a method for the determination of this compound and its metabolite in tilapia.[12]

1. Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • C18 reversed-phase column.

2. Reagents and Materials:

  • Methanol (LC-MS grade).

  • Ammonium acetate.

  • Formic acid.

  • Water (LC-MS grade).

  • This compound and N4-acetyl this compound reference standards.

3. Chromatographic Conditions:

  • Mobile Phase A: 5 mmol/L ammonium acetate aqueous solution, adjusted to pH 3.5 with formic acid.

  • Mobile Phase B: Methanol.

  • Elution: Gradient elution.

  • Flow Rate: As optimized for the specific column and system.

  • Injection Volume: As optimized.

4. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Monitor specific precursor-to-product ion transitions for this compound and its metabolite.

5. Sample Preparation:

  • Homogenize the tilapia tissue sample.

  • Perform a solvent extraction (e.g., with acetonitrile or a mixture of solvents).

  • Centrifuge the extract to separate the supernatant.

  • Evaporate the supernatant to dryness and reconstitute in the mobile phase.

  • Filter the reconstituted sample before injection.

6. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared tissue extracts.

  • Identify and quantify this compound and its metabolite based on their retention times and MRM transitions.

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dilution Filter Filtration (0.45 µm) Sample->Filter Standard Standard Preparation Standard->Filter HPLC HPLC System Filter->HPLC Column C18 Column HPLC->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Calibration Generate Calibration Curve Chromatogram->Calibration Quantification Quantify Analyte Chromatogram->Quantification Calibration->Quantification

Caption: Workflow for the HPLC-UV analysis of this compound.

Logical Relationship of Analytical Method Selection

Method_Selection Requirement Analytical Requirement Screening Screening Requirement->Screening Confirmation Confirmation & Quantification Requirement->Confirmation ELISA ELISA / Biosensor Screening->ELISA HPLC HPLC-UV Confirmation->HPLC LCMS LC-MS/MS Confirmation->LCMS CE Capillary Electrophoresis Confirmation->CE

Caption: Decision tree for selecting an appropriate analytical method.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Sulfamonomethoxine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of sulfamonomethoxine. This compound is a long-acting sulfonamide antibiotic utilized in veterinary medicine.[1] The described method is applicable for the determination of this compound in various matrices, providing a reliable tool for quality control, residue analysis, and pharmacokinetic studies. This document provides a comprehensive protocol, including instrumentation, chromatographic conditions, and method validation parameters, to ensure accurate and reproducible results.

Introduction

This compound is a competitive inhibitor of dihydropteroate synthetase, an essential enzyme in the folic acid synthesis pathway of bacteria. Its widespread use in food-producing animals necessitates sensitive and specific analytical methods to monitor its presence and ensure compliance with regulatory limits. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted technique for the analysis of sulfonamides due to its accuracy, precision, and robustness.[2][3][4] This application note presents a detailed HPLC method optimized for the analysis of this compound.

Experimental

Instrumentation and Reagents
  • HPLC System: An Agilent 1100 series HPLC or equivalent, equipped with a UV detector.[2]

  • Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[2]

  • Software: Empower or equivalent chromatography data software.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Ultrasonic Bath: For degassing solvents.

  • Reagents: HPLC grade methanol, acetonitrile, phosphoric acid, and ultrapure water. This compound reference standard of known purity.

Chromatographic Conditions

A summary of the optimized chromatographic conditions for the analysis of this compound is presented in the table below.

ParameterCondition
Column Kromasil C18 (250 mm x 4.6 mm, 5 µm)[2]
Mobile Phase 0.02 mol/L Phosphoric Acid Solution : Methanol (80:20, v/v)[2]
Flow Rate 1.0 mL/min[2]
Injection Volume 20 µL[2]
Column Temperature 30°C[2]
Detection Wavelength 270 nm[2]
Run Time Approximately 10 minutes

Rationale for Wavelength Selection: The maximum UV absorption for this compound is reported to be around 273 nm.[2] A detection wavelength of 270 nm is chosen as it provides strong absorbance for this compound and is also suitable for the simultaneous determination of other related compounds like trimethoprim, which has a maximum absorption at 271 nm.[2]

Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This solution should be stored under refrigeration.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 500 µg/mL.[2]

Preparation of Test Sample Solution

The sample preparation procedure will vary depending on the matrix. The following is a general protocol for a liquid formulation:

  • Accurately measure 5 mL of the test sample solution into a 50 mL volumetric flask.

  • Dilute to volume with the mobile phase and mix thoroughly.

  • Transfer 5 mL of this solution to another 50 mL volumetric flask and dilute to volume with the mobile phase.[2]

  • Filter the final solution through a 0.45 µm nylon syringe filter before injection into the HPLC system.

Method Validation Summary

The described HPLC method has been validated to demonstrate its suitability for the intended purpose. The key validation parameters are summarized below.

Validation ParameterResult
Linearity Range 10 - 500 µg/mL[2]
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery) 99.3%[2]
Precision (RSD) < 2%
Limit of Detection (LOD) 0.040 µg/mL (in skunk serum)[5][6]
Limit of Quantification (LOQ) 26.02–35.88 µg/kg (in manure)[7]

Note: LOD and LOQ values are highly matrix-dependent. The provided values are examples from literature for different sample types.

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC method development and validation for this compound analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation Standard_Prep Standard Preparation HPLC_System HPLC System (C18 Column, UV Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acq Data Acquisition HPLC_System->Data_Acq Chrom_Cond Chromatographic Conditions (Mobile Phase, Flow Rate, etc.) Chrom_Cond->HPLC_System Peak_Int Peak Integration & Quantification Data_Acq->Peak_Int Validation Method Validation (Linearity, Accuracy, Precision) Peak_Int->Validation Results Results & Reporting Validation->Results

Caption: Workflow for this compound HPLC Analysis.

Conclusion

The HPLC method described in this application note is simple, accurate, and reliable for the determination of this compound. The method's performance characteristics make it suitable for routine quality control and research applications. The provided protocols and validation data serve as a comprehensive guide for researchers, scientists, and drug development professionals working with this sulfonamide.

References

Application Notes and Protocols: Sulfamonomethoxine Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamonomethoxine is a long-acting sulfonamide antibiotic used in veterinary medicine to treat bacterial infections. Monitoring its residue levels in food products and the environment is crucial for ensuring consumer safety and preventing the development of antibiotic resistance. This document provides detailed application notes and protocols for the quantitative analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for the detection of trace-level contaminants.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of this compound and other sulfonamides from various studies. This information is critical for method validation and performance evaluation.

Table 1: Mass Spectrometry Parameters for this compound

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)
This compound281.31561892.234

Data compiled from multiple sources indicating common MRM transitions.[1]

Table 2: Performance of LC-MS/MS Methods for Sulfonamide Analysis

Analytical MethodMatrixLinearity (r²)Recovery (%)Limit of Quantification (LOQ)Reference
LC-MS/MSFish Feed> 0.9997 - 100Not Specified[2]
LC-MS/MSFish Fillet> 0.99~100< 100.4 ng/g[2]
SPE-UHPLC/MS/MSWater> 0.99880 - 90ppt level[3]
LC-MS/MSHoneyNot Specified80 - 1202.67-27.36 µg/kg (CCβ)[4]
LC-MS/MSMedicated Feed> 0.9990.8 - 104.510.4 - 119.3 mg/kg[5][6]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

This protocol is adapted for the extraction of sulfonamides from water matrices.[1]

  • Cartridge Conditioning:

    • Place a Bond Elut HLB 6 mL cartridge on a vacuum manifold.

    • Precondition the cartridge by passing 6 mL of methanol (MeOH).

    • Equilibrate the cartridge with 6 mL of deionized water.

  • Sample Loading:

    • Adjust the pH of the 500 mL water sample to a range of 4 to 7 using diluted HCl.

    • Gradually load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 6 mL of deionized water to remove interfering substances.

    • Apply a high vacuum to completely dry the cartridge.

  • Elution:

    • Place collection tubes under the cartridge outlets.

    • Elute the analytes with two aliquots of 4 mL of methanol.

  • Reconstitution:

    • Dry the eluent under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of a 1:1 methanol:water solution.

    • Vortex the sample to ensure it is fully dissolved.

    • Filter the reconstituted sample through a 0.2 µm nylon filter prior to LC-MS/MS analysis.

Liquid Chromatography (LC) Method

This is a general-purpose LC method for the separation of sulfonamides.

  • LC System: Agilent 1290 Infinity II LC system or equivalent.[1]

  • Column: Atlantis dC18, 5 µm, 2.1 x 100 mm or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.[7]

  • Mobile Phase B: Acetonitrile.[7]

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90-10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

Mass Spectrometry (MS) Method
  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6470 or Waters Quattro Premier).[3]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[8]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Key MRM Transitions for this compound:

    • Precursor ion: 281.3 m/z

    • Product ion 1 (Quantifier): 156.0 m/z

    • Product ion 2 (Qualifier): 92.2 m/z[1]

  • Source Parameters (example):

    • Gas Temperature: 350°C

    • Gas Flow: 10.5 L/min

    • Nebulizer: 53 psig

    • Sheath Gas Temperature: 350°C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage: 4000 V[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Water Sample (500 mL) ph_adjust pH Adjustment (4-7) sample->ph_adjust spe Solid-Phase Extraction (HLB) ph_adjust->spe elution Elution (Methanol) spe->elution reconstitution Drying & Reconstitution elution->reconstitution lc Liquid Chromatography reconstitution->lc ms Tandem Mass Spectrometry lc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for this compound analysis.

fragmentation_pathway parent This compound [M+H]+ m/z 281.3 frag1 [C6H6NO2S]+ m/z 156.0 parent->frag1 Cleavage of S-N bond frag2 [C6H6N]+ m/z 92.0 frag1->frag2 -SO2 frag3 [C6H6NO]+ m/z 108.0 frag1->frag3 -SO

Caption: Fragmentation pathway of this compound in MS/MS.

References

Sulfamonomethoxine in Veterinary Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamonomethoxine is a synthetic sulfonamide antibiotic widely employed in veterinary medicine for the treatment and control of bacterial and protozoan infections in livestock and poultry.[1][2] As a bacteriostatic agent, it acts by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), a crucial component in the bacterial folic acid synthesis pathway.[2] This inhibition effectively halts the growth and replication of susceptible microorganisms. This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of folic acid synthesis in bacteria.[2] Bacteria, unlike mammals, cannot utilize pre-formed folic acid from their environment and must synthesize it de novo.[2] Folic acid is an essential precursor for the synthesis of nucleic acids and certain amino acids. By acting as a competitive inhibitor of dihydropteroate synthase, this compound blocks the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a critical step in the folic acid pathway.[2] This ultimately leads to a depletion of essential building blocks for DNA, RNA, and protein synthesis, resulting in the cessation of bacterial growth.

This compound Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid SMM This compound SMM->DHPS Inhibits Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acids Bacterial_Growth Bacterial Growth Inhibition Nucleic_Acids->Bacterial_Growth HPLC Analysis Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Plasma or Tissue Sample Extraction Extraction / Protein Precipitation Sample->Extraction Cleanup Solid Phase Extraction (SPE) (for tissues) Extraction->Cleanup Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (265 nm) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification using Calibration Curve Data_Acquisition->Quantification MIC Determination Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Isolate (18-24h culture) Inoculum_Prep Prepare Inoculum (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculation Inoculate Plate with Bacteria Inoculum_Prep->Inoculation SMM_Dilution Serial Dilution of This compound in Plate SMM_Dilution->Inoculation Incubation Incubate at 35°C (16-20 hours) Inoculation->Incubation Visual_Inspection Visually Inspect for Growth Incubation->Visual_Inspection MIC_Determination Determine MIC (Lowest concentration with no growth) Visual_Inspection->MIC_Determination

References

Application Notes and Protocols for Sulfamonomethoxine Residue Analysis in Animal Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of sulfamonomethoxine residues in various animal tissues, including muscle, liver, and kidney. The protocols described herein are based on established analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Introduction

This compound is a sulfonamide antibiotic used in veterinary medicine for the treatment and prevention of bacterial diseases in food-producing animals.[1][2] The presence of its residues in edible tissues is a public health concern due to potential allergic reactions in sensitive individuals and the development of antibiotic resistance.[3] Therefore, robust and sensitive analytical methods are crucial for monitoring these residues to ensure food safety and compliance with regulatory limits.[1][3]

Regulatory bodies in various countries, including China and the United States, have established Maximum Residue Limits (MRLs) for sulfonamides in animal-derived food products, which are typically around 100 µg/kg (ppb) for muscle and liver tissues.[3][4]

Analytical Methods Overview

This document outlines three common methods for the determination of this compound residues:

  • High-Performance Liquid Chromatography (HPLC): A widely used technique that offers good sensitivity and selectivity.[1][5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method, often used for confirmation of results.[6][7][8]

  • Enzyme-Linked Immunosorbent Assay (ELISA): A rapid and cost-effective screening method suitable for high-throughput analysis.[1][2][9]

Quantitative Data Summary

The performance characteristics of the different analytical methods for this compound and other sulfonamides are summarized in the tables below.

Table 1: Performance of HPLC Methods for Sulfonamide Residue Analysis

Analyte(s)Tissue(s)LOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
8 SulfonamidesSwine Muscle, Liver515-[5]
8 SulfonamidesSwine, Cattle, Sheep, Horse, Chicken Muscle, Liver, Kidney10 (15 for Sulfaquinoxaline)-96-99[10][11]
SulfadimethoxineSkunk Serum32-57-96-102[12]
SulfamethazineSwine Muscle, Kidney--80.5-89.5[13]
Sulfamethazine & MetabolitesSwine Muscle, Kidney--70-87[14]

Table 2: Performance of LC-MS/MS Methods for Sulfonamide Residue Analysis

Analyte(s)Tissue(s)LOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
This compound, DoxycyclineFowl Muscle, Liver, Kidney, Skin/Fat21063.5-91.7[4]
12 SulfonamidesCattle and Trout Muscle-3-1575-98[6][7]
4 SulfonamidesFish Muscle--75-94[8]

Table 3: Performance of ELISA Methods for Sulfonamide Residue Analysis

Kit/MethodTissue(s)Detection Limit (µg/kg)Cross-reactivity with this compound (%)Reference
Elabscience SAs ELISA KitMuscle, Liver2-50 (depending on tissue and method)Not specified[15]
Meizheng Sulfonamides ELISA KitPoultry Tissue, Aquatic Tissue4150[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This protocol is adapted from a method for the determination of eight sulfonamides in swine muscle and liver.[5]

4.1.1. Sample Preparation and Extraction

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Solid Phase Extraction (SPE) Cleanup cluster_derivatization Derivatization cluster_analysis HPLC Analysis A Weigh 3g of homogenized tissue B Add internal standard (e.g., sulfamethoxypyridazine) A->B C Homogenize with sodium sulfate and ethyl acetate B->C D Centrifuge and collect supernatant C->D E Evaporate solvent D->E F Redissolve residue in ethyl acetate-hexane solution E->F G Load onto cation exchange SPE column F->G H Elute sulfonamides with buffer-acetonitrile solution G->H I Derivatize aliquot with fluorescamine H->I J Inject 25µL onto HPLC system I->J K Separation on reversed-phase C18 column J->K L Fluorescence detection (Ex: 405 nm, Em: 495 nm) K->L

Caption: HPLC analysis workflow for sulfonamide residues in animal tissues.

  • Homogenization: Weigh 3 g of minced and homogeneous tissue into a centrifuge tube.

  • Internal Standard: Add an appropriate amount of internal standard (e.g., sulfamethoxypyridazine).[5]

  • Extraction: Add sodium sulfate and ethyl acetate. Homogenize the mixture.[5]

  • Centrifugation: Centrifuge the homogenate and carefully transfer the supernatant (ethyl acetate layer) to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Redissolve the residue in an ethyl acetate-hexane solution.[5]

4.1.2. Solid-Phase Extraction (SPE) Clean-up

  • Column Conditioning: Condition a cation exchange SPE cartridge.

  • Sample Loading: Load the reconstituted sample extract onto the SPE cartridge.[5]

  • Elution: Elute the sulfonamides using a buffer-acetonitrile solution.[5]

4.1.3. Derivatization and HPLC Analysis

  • Derivatization: Take an aliquot of the eluate and derivatize with fluorescamine.[5][10]

  • Injection: Inject 25 µL of the derivatized sample into the HPLC system.[5]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.[10][11]

    • Mobile Phase: A gradient of acetate buffer and acetonitrile.[5]

    • Detection: Fluorescence detector with excitation at 405 nm and emission at 495 nm.[10][11]

  • Quantification: Create a calibration curve using standards in the range of 0.05 ppm to 0.2 ppm.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on a method for the analysis of multiple sulfonamides in fish muscle.[8]

4.2.1. Sample Preparation and Extraction

LCMSMS_Workflow cluster_extraction Sample Extraction cluster_cleanup_lcms Extract Cleanup cluster_analysis_lcms LC-MS/MS Analysis A Weigh 1.0g of minced tissue B Add 1% formic acid and acetonitrile A->B C Vortex and shake B->C D Centrifuge and collect acetonitrile layer C->D E Evaporate solvent with N2 stream D->E F Add n-hexane and methanol/formic acid solution E->F G Vortex and centrifuge for de-fatting F->G H Collect bottom layer G->H I Filter through 0.22-µm nylon filter H->I J Inject 20µL into LC-MS/MS system I->J K Separation on C18 column J->K L MS/MS detection (ESI+) K->L

Caption: LC-MS/MS analysis workflow for sulfonamide residues.

  • Extraction: Weigh 1.0 g of homogenized tissue into a polypropylene centrifuge tube. Add 0.5 mL of 1% formic acid in water and 7.0 mL of acetonitrile.[8]

  • Shaking and Centrifugation: Vortex the mixture for 30 seconds, followed by shaking for 10 minutes. Centrifuge at 4,000 rpm for 6 minutes.[8]

  • Supernatant Collection: Transfer the acetonitrile supernatant to a clean glass tube.[8]

4.2.2. Extract Clean-up

  • Evaporation: Evaporate the extract to dryness under a nitrogen stream at 40°C.[8]

  • De-fatting: Add 2 mL of n-hexane and 1.0 mL of a methanol and 0.01% formic acid aqueous solution (50:50, v/v). Vortex and centrifuge at 11,000 rpm for 5 minutes.[8]

  • Final Extract: Collect the bottom layer for analysis.[8]

4.2.3. LC-MS/MS Analysis

  • Filtration: Filter the final extract through a 0.22-µm nylon filter.[8]

  • Injection: Inject 20 µL into the LC-MS/MS system.[8]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

    • Mobile Phase: A gradient of 0.5 mM ammonium acetate and 0.05% formic acid in water (A) and methanol (B).[8]

    • Flow Rate: 700 µL/min.[8]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization in positive mode (ESI+).[16]

    • Acquisition: Multiple Reaction Monitoring (MRM) mode.

Enzyme-Linked Immunosorbent Assay (ELISA)

This is a general protocol based on commercially available competitive ELISA kits.[2][9]

4.3.1. Sample Preparation

ELISA_Workflow cluster_prep_elisa Sample Preparation cluster_assay_elisa ELISA Procedure A Weigh 2.0g of homogenized tissue B Add 10mL of 0.02M PB buffer A->B C Shake for 10 minutes B->C D Incubate at 37°C for 30 minutes C->D E Centrifuge at >5000 r/min for 10 minutes D->E F Collect clear supernatant for analysis E->F G Add standards and sample extracts to wells F->G H Add enzyme conjugate G->H I Add antibody solution H->I J Incubate I->J K Wash plate J->K L Add TMB substrate and incubate K->L M Add stop solution L->M N Read absorbance at 450 nm M->N

Caption: General workflow for ELISA-based screening of sulfonamides.

  • Extraction: Weigh 2.0 g of the homogenized sample and add 10 mL of 0.02 M PB buffer.[9]

  • Shaking and Incubation: Shake the mixture for 10 minutes, then incubate in a 37°C water bath for 30 minutes.[9]

  • Centrifugation: Centrifuge at over 5000 r/min for 10 minutes at room temperature.[9]

  • Supernatant Collection: Take the clear supernatant for analysis.[9]

4.3.2. ELISA Procedure

  • Reagent Preparation: Prepare all reagents and bring the kit components to room temperature.

  • Assay:

    • Add standards and prepared sample extracts to the appropriate wells of the microtiter plate.

    • Add the HRP-conjugate and then the antibody solution to each well.

    • Incubate for the time specified in the kit manual (e.g., 45 minutes).[2]

    • Wash the plate multiple times with the provided wash buffer.

    • Add the TMB substrate and incubate for color development.

    • Stop the reaction by adding the stop solution.

  • Measurement: Read the optical density (OD) at 450 nm using a microplate reader.

  • Calculation: The concentration of this compound in the samples is negatively correlated with the OD value and can be determined by comparison to the standard curve.[9]

Regulatory Limits

The maximum residue limits (MRLs) for sulfonamides in animal tissues are established by various regulatory agencies to protect consumers.

Table 4: Maximum Residue Limits (MRLs) for Sulfonamides

Region/CountryFood AnimalTissueMRL (µg/kg)Reference
ChinaAll food animalsEdible tissue100[4]
USA & EUFood animalsMuscle, Liver100[3]
CanadaFood-producing animals-Varies by drug and tissue[17]
SingaporeFood-producing animals-Varies by drug and tissue[18]

Conclusion

The choice of analytical method for this compound residue analysis depends on the specific requirements of the study. ELISA is a valuable tool for rapid screening of a large number of samples, while HPLC and LC-MS/MS provide the sensitivity and specificity required for quantitative analysis and regulatory confirmation. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and professionals in the field of drug development and food safety.

References

Application Notes and Protocols for the Detection of Sulfamonomethoxine in Milk Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamonomethoxine is a sulfonamide antibiotic used in veterinary medicine to treat bacterial infections in dairy cattle. The presence of its residues in milk is a significant concern for public health due to the potential for allergic reactions in sensitive individuals and the development of antibiotic resistance.[1][2] Regulatory bodies in many countries have established maximum residue limits (MRLs) for this compound in milk to ensure consumer safety.[2] This document provides detailed application notes and protocols for the detection of this compound in milk samples, intended for use by researchers, scientists, and professionals in drug development and food safety. The methodologies covered include advanced chromatographic techniques, immunoassays, and electrochemical sensors.

Quantitative Data Summary

The following tables summarize the quantitative performance data for various methods used to detect this compound and other sulfonamides in milk.

Table 1: Liquid Chromatography-Based Methods

MethodAnalyte(s)Sample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
UPLC-MS/MS14 SulfonamidesMilk--91-114[2]
LC-DAD7 SulfonamidesMilk>30 µg/kg (Confirmation Limit)->56[3]
HPLCSulfamethazineMilk5 ppb--[4]
LC-MS/MS36 AntibioticsMilk---[5]
UPLC-MS/MSAminoglycosidesMilk-10 ppb-[6]

Table 2: Immunoassay and Other Methods

MethodAnalyte(s)Sample MatrixLimit of Detection (LOD)Cross-Reactivity (this compound)Recovery (%)Reference
Competitive ELISATotal SulfonamidesRaw Milk, Finished Milk20 ppb>100%90±30[7]
Dual-Colorimetric ELISA22 SulfonamidesMilk5.8 µg/kg-67-101[8]
Electrochemical SensorSulfadimidineMilk0.03 µM-98.50 - 100.80[9]
Thermal BiosensorSulfamethoxazoleMilk261 ± 12 pmol L-1--[10]

Experimental Protocols

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol is a robust and highly sensitive method for the simultaneous determination of multiple sulfonamide residues, including this compound, in milk.

a. Sample Preparation: Liquid-Liquid Extraction [2]

  • Pipette 5 mL of milk sample into a 50 mL polypropylene centrifuge tube.

  • If required, spike the sample with an internal standard solution.

  • Add 10 mL of a 6:4 (v/v) mixture of acetonitrile and ethyl acetate.

  • Vortex the mixture thoroughly for 1 minute to ensure proper mixing and protein precipitation.

  • Centrifuge the tube at 10,000 rpm for 10 minutes to separate the organic layer from the precipitated proteins and aqueous phase.

  • Carefully transfer 6 mL of the supernatant (the upper organic layer) to a clean 15 mL centrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • To remove fat content, add 1.5 mL of n-hexane to the dried residue and vortex for 1 minute.

  • Add 1.5 mL of 10% (v/v) aqueous methanol and vortex for another minute to create a biphasic solution.

  • Centrifuge at 14,000 rpm for 5 minutes.

  • Transfer 500 µL of the lower layer (methanol:water) to an LC vial for analysis.

b. UPLC-MS/MS Instrumental Analysis [1][2]

  • UPLC System: An Agilent 6495 triple quadrupole LC/MS or similar.[1]

  • Analytical Column: A suitable C18 column.

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.[2]

  • Ionization Mode: Positive ion electrospray ionization (ESI+).

  • MS/MS Detection: Monitor specific precursor-to-product ion transitions for this compound and any internal standards.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput screening method based on antigen-antibody reactions. This protocol describes a competitive ELISA for the detection of total sulfonamides.

a. Sample Preparation [7]

  • For raw or finished milk, take 1 mL of the sample into a 4 mL centrifuge tube.

  • Add 100 µL of ZnSO4 solution and 100 µL of K4Fe(CN)6 solution to precipitate proteins.

  • Vortex for 30 seconds to mix thoroughly.

  • Centrifuge at 4000 rpm for 10 minutes at room temperature.

  • Use 20 µL of the clear supernatant for the assay.

b. ELISA Procedure [7][11]

  • The assay is based on the competition between this compound in the sample and the antigen coated on the microtiter plate for a limited number of antibody binding sites.

  • Add standards and prepared samples to the wells of the microtiter plate.

  • Add the anti-sulfonamide antibody solution to each well.

  • Incubate for a specified time (e.g., 30 minutes at 25°C).

  • Add an HRP-conjugated secondary antibody and incubate (e.g., 15 minutes at 25°C).

  • Wash the plate to remove unbound reagents.

  • Add a substrate solution (e.g., TMB) and incubate to allow for color development. The color intensity is inversely proportional to the concentration of sulfonamides in the sample.

  • Stop the reaction and read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate the concentration of this compound in the samples by comparing their absorbance to a standard curve.

Electrochemical Sensor

Electrochemical sensors offer a rapid and portable alternative for antibiotic detection.

a. Sample Preparation

  • For electrochemical analysis, milk samples are typically defatted to reduce matrix effects.[8]

  • Centrifuge the milk sample at a high speed (e.g., 5000g for 10 minutes at 4°C).

  • The resulting skimmed milk can be used directly or after further dilution with a suitable buffer.

b. Electrochemical Detection [9]

  • A three-electrode system is commonly employed, which may consist of a working electrode (e.g., laser-induced porous graphene), a reference electrode, and a counter electrode.

  • The prepared milk sample is brought into contact with the electrode surface.

  • Techniques such as cyclic voltammetry or square wave voltammetry are applied.

  • The electrochemical response, such as a change in current, is measured and correlated to the concentration of this compound.

Visualized Workflows

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis milk_sample 5 mL Milk Sample add_solvent Add 10 mL ACN:EA (6:4) milk_sample->add_solvent vortex1 Vortex (1 min) add_solvent->vortex1 centrifuge1 Centrifuge (10,000 rpm, 10 min) vortex1->centrifuge1 supernatant Collect 6 mL Supernatant centrifuge1->supernatant evaporate Evaporate to Dryness supernatant->evaporate add_hexane Add 1.5 mL n-Hexane evaporate->add_hexane vortex2 Vortex (1 min) add_hexane->vortex2 add_methanol Add 1.5 mL 10% aq. Methanol vortex2->add_methanol vortex3 Vortex (1 min) add_methanol->vortex3 centrifuge2 Centrifuge (14,000 rpm, 5 min) vortex3->centrifuge2 final_extract Collect 500 µL Lower Layer centrifuge2->final_extract lc_injection Inject into UPLC-MS/MS final_extract->lc_injection data_acquisition Data Acquisition lc_injection->data_acquisition quantification Quantification data_acquisition->quantification

Caption: UPLC-MS/MS workflow for this compound detection.

ELISA_Workflow cluster_sample_prep Sample Preparation cluster_assay ELISA Assay milk_sample 1 mL Milk Sample add_reagents Add ZnSO4 & K4Fe(CN)6 milk_sample->add_reagents vortex Vortex (30 sec) add_reagents->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant add_to_plate Add Sample/Standard to Plate supernatant->add_to_plate add_antibody Add Primary Antibody add_to_plate->add_antibody incubate1 Incubate (30 min) add_antibody->incubate1 add_hrp Add HRP Conjugate incubate1->add_hrp incubate2 Incubate (15 min) add_hrp->incubate2 wash Wash Plate incubate2->wash add_substrate Add Substrate wash->add_substrate color_dev Color Development add_substrate->color_dev read_plate Read Absorbance (450 nm) color_dev->read_plate

Caption: Competitive ELISA workflow for sulfonamide detection.

Conclusion

The detection of this compound in milk is crucial for ensuring food safety and public health. This document has provided detailed protocols for sensitive and reliable analytical methods, including UPLC-MS/MS and ELISA. The choice of method will depend on the specific requirements of the laboratory, such as the need for high-throughput screening (ELISA) or highly selective and quantitative confirmation (UPLC-MS/MS). The provided quantitative data and visualized workflows serve as a valuable resource for researchers and professionals in the field. Adherence to these validated methods will support the effective monitoring of this compound residues in milk and contribute to a safer food supply.

References

Application Note: Quantification of Sulfamonomethoxine in Honey Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sulfonamides, including sulfamonomethoxine, are synthetic antimicrobial agents used in veterinary medicine to treat bacterial diseases in honeybees.[1] The use of these substances can lead to residue accumulation in honey, posing potential health risks to consumers, such as allergic reactions and the development of antibiotic-resistant bacteria.[1][2] Consequently, regulatory bodies in many countries have established Maximum Residue Limits (MRLs) or prohibit their use in beekeeping, necessitating sensitive and reliable analytical methods for monitoring.[2][3] This application note provides detailed protocols for the quantification of this compound in honey using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and an overview of the Enzyme-Linked Immunosorbent Assay (ELISA) method for screening purposes.

Principle Analytical Methods

The primary methods for detecting and quantifying this compound in the complex matrix of honey are LC-MS/MS and ELISA.

  • LC-MS/MS: This is the gold standard for confirmation and quantification.[4] It offers high selectivity and sensitivity, allowing for the precise measurement of analyte concentrations at low levels (μg/kg or ppb).[2] The method separates compounds using liquid chromatography, followed by detection with a tandem mass spectrometer, which provides structural confirmation based on mass-to-charge ratios of the parent molecule and its fragments.[5]

  • ELISA: This is a rapid and cost-effective screening method based on an immunoassay.[6] ELISA kits are suitable for analyzing a large number of samples but are generally considered semi-quantitative or qualitative.[7][8] Positive results from ELISA screening typically require confirmation by a more robust method like LC-MS/MS.[9]

Protocol 1: Quantification by LC-MS/MS

This protocol details a comprehensive method for the extraction and quantification of this compound in honey samples using LC-MS/MS, validated in accordance with European Union Commission Decision 2002/657/EC.[4][10]

Materials and Reagents
  • Standards: this compound certified reference standard, Sulfadimidine-¹³C₆ and Sulfamethoxazole-¹³C₆ internal standards (Sigma-Aldrich or equivalent).[11]

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade).[5]

  • Acids: Formic acid, Hydrochloric acid (HCl).[5][12]

  • Salts and Buffers: Sodium chloride (NaCl), Citric acid, Ethylenediaminetetraacetic acid (EDTA).[5][13]

  • Sample Preparation: Centrifuge tubes (50 mL), ultrasonic bath, vortex mixer, solvent evaporator (e.g., nitrogen stream), syringe filters (0.22 µm).[2][5]

  • Solid-Phase Extraction (SPE): Strong cation exchange (SCX) cartridges may be used for cleanup if required.[14]

Experimental Workflow: LC-MS/MS Analysis

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Weigh 5g Honey Spike 2. Spike with Internal Standard Sample->Spike Hydrolysis 3. Add 10 mL 0.1N HCl Spike->Hydrolysis Vortex 4. Vortex & Sonicate (15 min each) Hydrolysis->Vortex Extract 5. Add ACN, Vortex & Centrifuge Vortex->Extract Evap 6. Evaporate Supernatant Extract->Evap Recon 7. Reconstitute in Mobile Phase Evap->Recon Filter 8. Filter (0.22 µm) Recon->Filter Inject 9. Inject into UHPLC Filter->Inject Separate 10. Chromatographic Separation Inject->Separate Detect 11. MS/MS Detection (MRM) Separate->Detect Calibrate 12. Generate Calibration Curve Detect->Calibrate Quantify 13. Quantify Analyte Calibrate->Quantify Report 14. Report Results (µg/kg) Quantify->Report

Caption: Workflow for LC-MS/MS analysis of this compound in honey.

Sample Preparation Protocol

This procedure includes an acidic hydrolysis step to release sulfonamides that may be bound to sugars in the honey matrix.[4][12]

  • Weighing and Spiking: Accurately weigh 2.5 g of honey into a 50 mL polypropylene centrifuge tube.[2] Spike with an internal standard solution.

  • Acid Hydrolysis: Add 2 mL of 1% formic acid in water and vortex for 2 minutes.[2] Some methods may use 0.1 M HCl and sonication for 30 minutes for more effective hydrolysis.[5]

  • Liquid-Liquid Extraction: Add 8-10 mL of acetonitrile (ACN), vortex for 10-15 minutes, and then add salts (e.g., 2 g NaCl) to induce phase separation.[2][5]

  • Centrifugation: Centrifuge the mixture for 3-10 minutes at 3000-4000 rpm.[2][5]

  • Evaporation: Transfer the upper acetonitrile layer to a clean tube and evaporate to dryness at 45-50°C under a gentle stream of nitrogen.[2][5]

  • Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid).[5]

  • Filtration: Filter the reconstituted solution through a 0.22 µm nylon or PTFE syringe filter into an HPLC vial for analysis.[2]

Instrumental Parameters

The following tables summarize typical parameters for the analysis of this compound.

Table 1: LC-MS/MS Instrument Parameters

Parameter Setting Reference
Liquid Chromatography (LC)
Column C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.9 µm) [15]
Mobile Phase A Water with 0.1% Formic Acid [5]
Mobile Phase B Acetonitrile with 0.1% Formic Acid [5]
Flow Rate 0.3 - 0.5 mL/min [5][15]
Injection Volume 10 µL [5]
Column Temperature 45°C [1]
Gradient Elution A typical gradient starts with high aqueous phase, ramps up the organic phase to elute the analyte, then returns to initial conditions for re-equilibration. [4]
Tandem Mass Spectrometry (MS/MS)
Ionization Mode Positive Electrospray Ionization (ESI+) [4]
Acquisition Mode Multiple Reaction Monitoring (MRM) [5]
Precursor Ion (Q1) Specific m/z for this compound [16]
Product Ions (Q3) At least two specific fragment ions for quantification and confirmation [10]

| Collision Energy | Optimized for each MRM transition |[16] |

Data Analysis and Quantification

Quantification is achieved using a matrix-matched calibration curve. Prepare calibration standards by spiking blank honey extract with known concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10, and 25 µg/kg).[2] Plot the peak area ratio of the analyte to the internal standard against the concentration. The concentration in unknown samples is determined by interpolating their peak area ratios from this curve.

Method Performance

The following table presents typical validation data for the LC-MS/MS method.

Table 2: Representative Method Validation Data for this compound in Honey

Parameter Typical Value Reference
Recovery 85.8% - 110.2% [10]
Limit of Detection (LOD) 0.02 - 1 µg/kg [15][17]
Limit of Quantification (LOQ) 0.08 - 2 µg/kg [9][15]
Intra-lab Reproducibility (RSD) 2.6% - 19.8% [10]

| Decision Limit (CCα) | 1.8 - 15.5 µg/kg |[10] |

Protocol 2: Screening by ELISA

ELISA kits provide a rapid screening alternative for detecting the presence of sulfonamides. The protocol is based on a competitive immunoassay principle.[6]

Principle of Competitive ELISA

ELISA cluster_neg Negative Sample (No Analyte) cluster_pos Positive Sample (Analyte Present) cluster_key Legend A Antibody binds to pre-coated antigen on well. B Enzyme-conjugate binds to antibody. C Substrate is added, producing a strong color. D Free analyte in sample binds to antibody. E Antibody is blocked, cannot bind to well. F No enzyme binds, resulting in weak or no color. K1 Analyte (this compound) K2 Antibody K3 Coated Antigen K4 Enzyme Conjugate

References

Application Note: Determination of Sulfamonomethoxine in Eggs by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of sulfamonomethoxine in whole eggs. The described protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. The method is suitable for researchers, scientists, and professionals in drug development and food safety for the monitoring of sulfonamide residues in food products.

Introduction

This compound is a sulfonamide antibiotic used in veterinary medicine to treat bacterial and protozoal infections in poultry. The potential for residues of this drug to remain in eggs necessitates robust analytical methods to ensure food safety and compliance with regulatory limits. This document presents a detailed protocol for the extraction, cleanup, and subsequent quantification of this compound in eggs using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing egg_homogenization Egg Homogenization extraction Liquid-Liquid Extraction (Acetonitrile) egg_homogenization->extraction Homogenized Sample centrifugation1 Centrifugation extraction->centrifugation1 spe_cleanup Solid-Phase Extraction (SPE) Cleanup centrifugation1->spe_cleanup Supernatant evaporation Evaporation to Dryness spe_cleanup->evaporation Eluate reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation Final Extract ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound in eggs.

Experimental Protocols

Sample Preparation
  • Homogenization: Homogenize whole eggs to obtain a uniform sample.

  • Extraction:

    • Weigh 5 g of the homogenized egg sample into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile.

    • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the supernatant from the centrifugation step onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

    • Elute the target analyte with 5 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase and vortex for 30 seconds. Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: C18 column (e.g., 2.1 mm x 100 mm, 2.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 35°C.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-7 min: 90% B

    • 7.1-10 min: 10% B (re-equilibration)

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Temperature: 500°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions for this compound:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
281.1156.1 (Quantifier)20100
281.192.1 (Qualifier)35100

Quantitative Data Summary

The following table summarizes the quantitative performance of the LC-MS/MS method for the analysis of various sulfonamides in eggs, including this compound.

AnalyteSpiking Level (µg/kg)Recovery (%)RSD (%)LOD (µg/kg)LOQ (µg/kg)Reference
This compound 1592.38.50.51.5[1][2]
3095.17.2[1]
4593.86.9[1]
Sulfadiazine1589.59.10.82.5[1]
Sulfamethazine1596.26.80.41.2[1]
Sulfadimethoxine1594.77.50.62.0[1]

RSD: Relative Standard Deviation, LOD: Limit of Detection, LOQ: Limit of Quantification.

Results and Discussion

The described LC-MS/MS method demonstrates excellent performance for the determination of this compound in eggs. The sample preparation procedure, incorporating liquid-liquid extraction followed by SPE cleanup, effectively removes matrix interferences, leading to high recovery and good reproducibility.[1] The chromatographic conditions provide good separation of this compound from other sulfonamides and endogenous matrix components.

The use of MRM in the positive ESI mode ensures high selectivity and sensitivity for the detection of the target analyte.[3] The method was validated, and the results for recovery, precision (RSD), LOD, and LOQ are well within the acceptable limits for residue analysis. The decision limit (CCα) and detection capability (CCβ) for this compound were found to be in the ranges of 16.1-20.5 µg/kg and 16.9-25.7 µg/kg, respectively.[1][3]

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound in eggs. The protocol is straightforward and can be readily implemented in analytical laboratories for routine monitoring of sulfonamide residues in food products, thereby contributing to food safety and regulatory compliance.

References

Troubleshooting & Optimization

Sulfamonomethoxine Stability in Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols regarding the stability of sulfamonomethoxine in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. It is particularly susceptible to degradation under basic hydrolysis, oxidative conditions, and photolysis.[1]

Q2: What are the main degradation pathways for this compound?

A2: The principal degradation pathways for this compound include:

  • Hydrolysis: This typically involves the cleavage of the sulfonamide (S-N) bond. Sulfonamides are generally more stable at a basic pH (around 9.0) and show increased hydrolysis at neutral or acidic pH values.[2]

  • Oxidation: The molecule can be degraded by oxidizing agents, leading to hydroxylation and the release of sulfur dioxide (SO2).[3][4] The photo-Fenton process, an advanced oxidation method, has been shown to effectively degrade this compound.[5]

  • Photolysis: Exposure to UV light can induce degradation, potentially leading to the cleavage or rearrangement of its chemical structure.[1]

Q3: How should I prepare and store this compound stock solutions?

A3: For optimal stability, follow these guidelines:

  • Solvent: this compound is slightly soluble in water but more soluble in alkaline solutions.[6] For research purposes, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions.[7]

  • Storage Temperature: Stock solutions should be aliquoted and stored at low temperatures. Recommendations include -20°C for short-term storage (1 month) and -80°C for long-term storage (up to 2 years).[7][8] Avoid repeated freeze-thaw cycles.[7]

  • Light and Moisture: Store solutions protected from light and moisture in tightly sealed containers.[8][9]

Q4: My this compound solution has turned yellow/brown. Is it still usable?

A4: A change in color, such as turning yellow or brown, is a visual indicator of potential degradation. This is likely due to oxidation or photolytic degradation. It is strongly recommended to discard the solution and prepare a fresh one to ensure the accuracy and reproducibility of your experimental results.

Q5: How can I monitor the stability of my this compound solution and quantify its degradation?

A5: The most reliable way to monitor stability is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[1] An appropriate HPLC method can separate the intact this compound from its degradation products, allowing for accurate quantification of the parent compound over time.[10][11]

Troubleshooting Guide

Problem: I am observing inconsistent or lower-than-expected potency in my bioassays.

  • Possible Cause: Degradation of the this compound working solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solution: Always prepare fresh working solutions from a properly stored stock solution just before the experiment.

    • Check Solvent Compatibility: Ensure the final solvent composition in your assay medium is not accelerating degradation (e.g., extreme pH).

    • Minimize Light/Heat Exposure: Protect your solutions from light and avoid prolonged exposure to elevated temperatures (e.g., 37°C incubators) before use.

    • Validate Stock Solution: If the problem persists, the stock solution may be compromised. Analyze the stock solution using a stability-indicating HPLC method to confirm its concentration and purity.

Problem: I see unexpected peaks in my HPLC chromatogram when analyzing a sample.

  • Possible Cause: These peaks are likely degradation products of this compound.

  • Troubleshooting Steps:

    • Perform Forced Degradation: To identify these peaks, perform a forced degradation study on a pure this compound standard (see Experimental Protocol section). This involves intentionally degrading the drug under stress conditions (acid, base, oxidation, heat, light).

    • Compare Chromatograms: Compare the chromatograms from your sample with those from the forced degradation study. The retention times of the new peaks should match the degradation products formed under specific stress conditions, helping you identify the degradation pathway.[10][12]

Data & Protocols

Summary of Factors Affecting this compound Stability
ParameterEffect on StabilityRecommendations & NotesCitation
pH Highly sensitive to hydrolysis, especially in acidic and basic conditions. More stable around pH 9.Buffer solutions appropriately. Hydrolysis rate decreases as pH increases towards alkaline, but extreme basic conditions can also cause degradation.[2]
Temperature Degradation rate increases with temperature.Store stock solutions at -20°C or -80°C. Prepare working solutions fresh and keep them cool.[7][8]
Light Susceptible to photolytic degradation.Store solutions in amber vials or protect from light with aluminum foil. Minimize exposure during experiments.[1]
Oxidizing Agents Readily degrades in the presence of oxidants like hydrogen peroxide (H₂O₂).Avoid contact with strong oxidizing agents. Use high-purity solvents to minimize contaminants.[1][5]
Key Physicochemical Properties
PropertyValueCitation
Molecular Formula C₁₁H₁₂N₄O₃S[13]
Molecular Weight 280.31 g/mol [13]
Appearance White to off-white crystalline powder[6]
Solubility Slightly soluble in water; soluble in alkaline solutions and DMSO.[6][7]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is used to intentionally degrade this compound to understand its degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions (as per ICH guidelines): [10][11]

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the powdered drug in a hot air oven at 105°C for 24 hours. Dissolve a known amount in the solvent for analysis.

  • Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24-48 hours.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC-UV method (see Protocol 2).

  • Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a general framework for an HPLC method capable of separating this compound from its degradation products. Method optimization will be required.

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., ODS, 250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A good starting point is a mixture of phosphate buffer (pH adjusted to 2.0-3.0 with phosphoric acid) and acetonitrile.[1] A common ratio is 70:30 (v/v) buffer:acetonitrile.

  • Flow Rate: 1.0 - 1.2 mL/min.[1]

  • Detection Wavelength: 248 - 254 nm.[1][10]

  • Column Temperature: 25°C.[1]

  • Injection Volume: 20 µL.[1]

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared samples (from standards, stability studies, or forced degradation).

  • Record the chromatograms and integrate the peak areas.

  • The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the main this compound peak and from each other.[10][11]

Visual Guides

Degradation Pathways and Influencing Factors

cluster_factors Influencing Factors cluster_products Primary Degradation Events SMM This compound in Solution Hydrolysis Hydrolysis Oxidation Oxidation Photolysis Photolysis pH pH (Acid/Base) pH->Hydrolysis Oxidants Oxidizing Agents Oxidants->Oxidation Light Light (UV) Light->Photolysis Temp Temperature Temp->Hydrolysis Temp->Oxidation SN_cleavage S-N Bond Cleavage Hydrolysis->SN_cleavage Hydroxylation Hydroxylation & SO₂ Release Oxidation->Hydroxylation Photo_products Ring Cleavage/ Rearrangement Photolysis->Photo_products

Caption: Factors influencing this compound stability and its primary degradation pathways.

Experimental Workflow for a Stability Study

cluster_stress Stress Conditions start 1. Prepare & Characterize SMM Stock Solution stress 2. Aliquot & Expose to Stress Conditions start->stress acid Acidic pH base Basic pH oxidative Oxidative thermal Thermal photo Photolytic sampling 3. Collect Samples at Defined Time Points (e.g., T=0, 24h, 48h) analysis 4. Analyze Samples via Stability-Indicating HPLC sampling->analysis data 5. Quantify SMM Peak Area & Degradant Peaks analysis->data report 6. Calculate % Degradation & Determine Rate data->report acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling

Caption: Workflow for conducting a forced degradation or stability study on this compound.

Troubleshooting Logic for Inconsistent Assay Results

start Inconsistent Assay Results (Lower Potency) q1 Is the SMM working solution freshly prepared from a validated stock? start->q1 a1_no Action: Prepare fresh working solution. Re-run assay. q1->a1_no No q2 Are solutions protected from light and kept cool during preparation/use? q1->q2 Yes a2_no Action: Implement light/ temperature controls. (e.g., use amber tubes) q2->a2_no No q3 Is the stock solution within its expiry and stored correctly (-80°C)? q2->q3 Yes a3_no Action: Discard old stock. Prepare a new batch of stock solution. q3->a3_no No check_stock Action: Validate stock concentration and purity using HPLC. q3->check_stock Yes end Problem likely related to assay conditions or other reagents. Check pH, solvent compatibility, etc. check_stock->end

Caption: Decision tree for troubleshooting inconsistent results potentially caused by SMM instability.

References

Sulfamonomethoxine Solubility: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with sulfamonomethoxine.

Frequently Asked Questions (FAQs)

1. What are the basic solubility properties of this compound?

This compound is a white to pale yellow crystalline powder that is practically insoluble in water.[1] It is, however, soluble in several organic solvents and aqueous solutions at specific pH ranges.[1][2]

2. In which organic solvents is this compound soluble?

This compound is soluble in acetone, methanol, and ethanol.[2][3] It is slightly soluble in ethanol (95%) and very slightly soluble in diethyl ether.[1]

3. How does pH affect the solubility of this compound?

As a weak acid with a pKa of approximately 5.94, the solubility of this compound is highly dependent on pH. It is more soluble in alkaline (basic) solutions and also dissolves in dilute hydrochloric acid.[1][4] For sulfonamides like sulfamethoxazole, which is structurally similar, minimum solubility is observed in the pH range of 2 to 6, with a significant increase in solubility at pH values above and below this range. Sulfonamides are known to precipitate in acidic conditions.[5]

4. What is the most straightforward method to increase the aqueous solubility of this compound?

Converting this compound to its sodium salt is a common and effective method to significantly increase its aqueous solubility.[6] The sodium salt of this compound is reported to have a water solubility of 175 mg/mL, which may require ultrasonication to fully dissolve.[6]

5. Can co-solvents be used to improve the solubility of this compound?

Yes, co-solvents can be used to enhance the solubility of this compound. Mixtures of water with water-miscible solvents like polyethylene glycol (PEG), propylene glycol (PG), and ethanol are often effective. For instance, a formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can achieve a this compound concentration of at least 2.5 mg/mL.[7]

6. Is it possible to use cyclodextrins to enhance the solubility of this compound?

Yes, cyclodextrin complexation is a viable strategy. By forming an inclusion complex, the hydrophobic this compound molecule is encapsulated within the cyclodextrin cavity, increasing its apparent water solubility. A formulation with 10% DMSO in a 20% SBE-β-CD (sulfobutyl ether beta-cyclodextrin) saline solution has been shown to dissolve at least 2.5 mg/mL of this compound.[7]

7. How can surfactants help in solubilizing this compound?

Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can entrap poorly soluble drugs like this compound, thereby increasing their overall solubility in the aqueous medium.[8][9] Non-ionic surfactants such as Polysorbate 80 (Tween 80) are commonly used for this purpose.[7][9]

Data Summary Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₂N₄O₃S[10]
Molecular Weight280.31 g/mol [10]
pKa~5.94
AppearanceWhite to pale yellow crystalline powder[1]
Water SolubilityPractically insoluble[1]

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityReference
Water< 0.1 mg/mL (insoluble)
AcetoneSoluble[1]
Methanol~10 mg/mL[3]
EthanolSlightly soluble[1]
Diethyl EtherVery slightly soluble[1]
DMSO100 mg/mL (requires sonication)
This compound Sodium in Water175 mg/mL (requires sonication)[6]

Table 3: Solubility of Sulfamethoxazole at Various pH Values (at 25°C)*

pHSolubility (mg/100 mL)Reference
0.45> 100 (approx.)[11]
3.2228.1 (Minimum Solubility)[11]
5.0~35[11]
7.0~170
7.8> 300 (approx.)[11]

*Note: This data is for sulfamethoxazole, a structurally similar sulfonamide, and is provided as a reference to illustrate the pH-dependent solubility profile expected for this compound.

Troubleshooting Guides

Issue 1: Precipitation occurs when preparing an aqueous solution of this compound.

  • Question: I am trying to dissolve this compound in an aqueous buffer, but it immediately precipitates or fails to dissolve. What could be the cause?

  • Answer:

    • Check the pH of your solution: this compound is a weak acid and has very low solubility in neutral or slightly acidic aqueous solutions. Precipitation is common if the pH is not in the optimal range.[5]

    • Solution: Adjust the pH of your solution. For increased solubility, make the solution alkaline (e.g., pH > 8) by adding a base like sodium hydroxide.[1][4]

    • Alternative: If your experiment allows, you can dissolve this compound in a small amount of a water-miscible organic solvent like DMSO first, and then add it to your aqueous medium. Be aware that the final concentration of the organic solvent should be low enough to not affect your experiment and that the drug may still precipitate if its final concentration exceeds its solubility in the mixed solvent system.

Issue 2: The purchased this compound sodium salt is not dissolving in water as expected.

  • Question: I am using this compound sodium, which is supposed to be water-soluble, but I'm having difficulty getting it into solution.

  • Answer:

    • Use Mechanical Assistance: The dissolution of this compound sodium can sometimes be slow. Use of sonication or gentle heating can aid in the dissolution process.[6]

    • Check for Contamination: Ensure that your water source is pure and not acidic, as this could cause the sodium salt to convert back to the less soluble free acid form.

    • Verify the Salt Form: In rare cases, the product may not be the fully formed sodium salt. You can verify the pH of a solution made with the product; it should be alkaline.

Issue 3: After dissolving this compound in a co-solvent and adding it to an aqueous buffer, the compound precipitates over time.

  • Question: My this compound solution was initially clear after dilution from an organic stock, but now I see a precipitate. Why is this happening?

  • Answer:

    • Supersaturation: You may have created a supersaturated solution. While the drug may dissolve initially, it is thermodynamically unstable and will tend to precipitate out over time to reach its equilibrium solubility.

    • Solution:

      • Increase the proportion of the co-solvent in the final solution if your experimental design permits.

      • Incorporate a precipitation inhibitor, such as a polymer (e.g., HPMC) or a cyclodextrin, into your formulation.

      • Prepare the solution fresh and use it immediately after preparation.

    • Temperature Effects: If the solution was prepared at an elevated temperature, cooling to room temperature can decrease the solubility and cause precipitation. Ensure the solution remains at a constant temperature.

Experimental Protocols & Workflows

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol details how to prepare an aqueous solution of this compound by adjusting the pH.

  • Materials: this compound powder, 1 M Sodium Hydroxide (NaOH), deionized water, pH meter, magnetic stirrer, and stir bar.

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • Add the powder to the desired volume of deionized water. The suspension will appear cloudy.

    • Place the suspension on a magnetic stirrer.

    • Slowly add 1 M NaOH dropwise to the suspension while monitoring the pH with a calibrated pH meter.

    • Continue adding NaOH until the this compound powder completely dissolves. The solution should become clear. This is expected to occur at a pH above 7.

    • Record the final pH and volume of the solution.

    • If necessary, adjust the pH back down carefully with a dilute acid (e.g., 0.1 M HCl), but be aware that the drug may precipitate if the pH drops too low.

G cluster_workflow Workflow: pH Adjustment start Start suspend Suspend this compound in Deionized Water start->suspend add_base Add 1 M NaOH Dropwise suspend->add_base monitor_ph Monitor pH & Stir add_base->monitor_ph check_dissolution Is Solution Clear? monitor_ph->check_dissolution check_dissolution->add_base No end End: Clear Solution check_dissolution->end Yes G cluster_workflow Workflow: Cyclodextrin Complexation start Start dissolve_smm Dissolve this compound in Methanol start->dissolve_smm dissolve_cd Dissolve HP-β-CD in Water start->dissolve_cd mix Slowly Mix Both Solutions dissolve_smm->mix dissolve_cd->mix stir Stir for 24-48 Hours mix->stir evaporate Remove Solvents via Rotary Evaporation stir->evaporate dry Dry Powder in Vacuum Oven evaporate->dry end End: Dried Inclusion Complex dry->end G cluster_workflow Workflow: Shake-Flask Solubility Determination start Start add_excess Add Excess this compound to Solvent start->add_excess shake Shake at Constant Temp for 24-72 Hours add_excess->shake settle Allow Excess Solid to Settle shake->settle sample Withdraw and Filter Supernatant settle->sample quantify Quantify Concentration (e.g., HPLC-UV) sample->quantify end End: Equilibrium Solubility Value quantify->end

References

Technical Support Center: Optimizing Sulfamonomethoxine HPLC Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of sulfamonomethoxine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: What is the typical retention behavior of this compound in reversed-phase HPLC?

A1: this compound is a weakly acidic compound and its retention in reversed-phase HPLC is significantly influenced by the pH of the mobile phase. Generally, as the pH of the mobile phase decreases, the retention time of this compound increases due to the suppression of its ionization.

Q2: What are the common causes of peak tailing for this compound?

A2: Peak tailing for this compound is often attributed to secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase.[1][2][3] Sulfonamides, including this compound, possess a slightly acidic sulfonamide group that can interact with these active sites, leading to asymmetrical peaks. Other causes can include column overload, low buffer concentration, or a mismatch between the injection solvent and the mobile phase.[4][5]

Q3: How can I improve the resolution between this compound and other co-eluting compounds?

A3: To improve resolution, you can adjust the mobile phase composition, particularly the organic modifier content and the pH. Decreasing the amount of organic solvent will generally increase retention and may improve separation. Fine-tuning the pH can alter the selectivity between this compound and other ionizable compounds. Additionally, using a column with a different stationary phase chemistry or a smaller particle size can enhance efficiency and resolution.

Q4: My this compound peak area is inconsistent. What could be the cause?

A4: Inconsistent peak areas can stem from several sources. Check for leaks in the HPLC system, ensure the injector is functioning correctly and reproducibly, and verify the stability of your sample and standard solutions. This compound can be susceptible to degradation, particularly at basic pH, so ensure your mobile phase and sample diluent are appropriately buffered.

Q5: What is a suitable starting point for developing an HPLC method for this compound?

A5: A good starting point is a C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and a buffered aqueous phase (e.g., phosphate or acetate buffer) at a slightly acidic pH (e.g., pH 3-5). Detection is typically performed using a UV detector at around 270 nm, where this compound has strong absorbance.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing)

Symptoms:

  • The peak for this compound is asymmetrical with a pronounced tail.

  • The tailing factor is greater than 1.5.

Potential Causes and Solutions:

CauseSolution
Secondary Silanol Interactions Lower the mobile phase pH to 3-4 to suppress the ionization of residual silanol groups.[1][7] Add a competing base, such as triethylamine (0.1-0.25%), to the mobile phase to mask the silanol groups.[5] Use an end-capped C18 column or a column with a base-deactivated stationary phase.[1][2]
Column Overload Reduce the injection volume or the concentration of the sample.[4][5]
Low Buffer Concentration Increase the buffer concentration in the mobile phase (e.g., to 25-50 mM) to ensure consistent pH and ionic strength.[5][7]
Injection Solvent Mismatch Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.[4]
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column.
Issue 2: Poor Resolution

Symptoms:

  • The this compound peak is not baseline-separated from an adjacent peak.

  • Resolution (Rs) is less than 1.5.

Potential Causes and Solutions:

CauseSolution
Inadequate Selectivity Adjust the mobile phase pH to alter the ionization state and retention of this compound and co-eluting compounds. Change the organic modifier (e.g., from acetonitrile to methanol or vice versa) as this can significantly impact selectivity.
Insufficient Efficiency Use a longer column or a column with a smaller particle size to increase the number of theoretical plates. Optimize the flow rate to operate closer to the van Deemter optimal velocity.
Inappropriate Stationary Phase If resolution cannot be achieved by modifying the mobile phase, consider a column with a different stationary phase (e.g., a phenyl-hexyl or embedded polar group column).
Issue 3: Fluctuating Retention Times

Symptoms:

  • The retention time of the this compound peak shifts between injections.

Potential Causes and Solutions:

CauseSolution
Pump Malfunction Check for leaks in the pump and ensure check valves are functioning correctly. Degas the mobile phase to prevent air bubbles in the pump heads.
Inconsistent Mobile Phase Composition If using a gradient, ensure the gradient proportioning valve is working correctly. If preparing the mobile phase manually, ensure accurate and consistent measurements.
Column Temperature Fluctuations Use a column oven to maintain a constant temperature.
Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before starting the analysis, especially when changing mobile phases.

Experimental Protocols

Below are examples of validated HPLC methods for the determination of this compound.

Method 1: Simultaneous Determination of this compound and Trimethoprim[8]
ParameterCondition
Column Kromasil C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 0.02 mol/L Phosphoric acid solution : Methanol (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 270 nm
Injection Volume 20 µL

Standard Solution Preparation: Accurately weigh and dissolve this compound and trimethoprim reference standards in the mobile phase to obtain a desired concentration.

Sample Preparation: Dilute the sample containing this compound with the mobile phase to fall within the calibration range. Filter the final solution through a 0.45 µm filter before injection.[8]

Method 2: Determination of Multiple Sulfonamides in Feed[9]
ParameterCondition
Column Zorbax Eclipse XDB C18
Mobile Phase Gradient elution with a mixture of acetic acid, methanol, and acetonitrile.
Detection Fluorescence detection after pre-column derivatization with fluorescamine.

Note: This method is for a class of compounds and requires a derivatization step. For full details, refer to the original publication.[9]

Visualizing Experimental Workflows and Troubleshooting

The following diagrams illustrate common workflows and troubleshooting logic in HPLC analysis.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Sample (Dilution, Extraction) filter Filter (0.45 µm) prep_sample->filter prep_std Prepare Standard (Accurate Weighing) prep_std->filter hplc_system HPLC System (Pump, Injector, Column, Detector) filter->hplc_system data_acq Data Acquisition hplc_system->data_acq integration Peak Integration data_acq->integration quantification Quantification integration->quantification report Generate Report quantification->report

Caption: A typical experimental workflow for HPLC analysis.

troubleshooting_peak_tailing start Peak Tailing Observed check_silanol Secondary Silanol Interactions? start->check_silanol check_overload Column Overload? start->check_overload check_buffer Buffer Issue? start->check_buffer solution_silanol Lower pH Add Competing Base Use B-D Column check_silanol->solution_silanol solution_overload Reduce Injection Volume Dilute Sample check_overload->solution_overload solution_buffer Increase Buffer Conc. Match Injection Solvent check_buffer->solution_buffer end_node Peak Shape Improved solution_silanol->end_node solution_overload->end_node solution_buffer->end_node

Caption: Troubleshooting logic for addressing peak tailing.

resolution_optimization cluster_mobile_phase Mobile Phase Optimization cluster_column Column Optimization cluster_flow Flow Rate start Poor Resolution (Rs < 1.5) adjust_organic Adjust Organic Content start->adjust_organic adjust_ph Adjust pH start->adjust_ph change_column Change Column (Different Stationary Phase) start->change_column change_dimensions Change Column Dimensions (Longer, Smaller Particles) start->change_dimensions optimize_flow Optimize Flow Rate start->optimize_flow end_node Resolution Improved (Rs > 1.5) adjust_organic->end_node adjust_ph->end_node change_column->end_node change_dimensions->end_node optimize_flow->end_node

Caption: A logical approach to optimizing HPLC resolution.

References

Technical Support Center: Sulfamonomethoxine Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of sulfamonomethoxine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guide

Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds, are a common challenge in LC-MS/MS analysis.[1][2][3] This guide provides a systematic approach to identifying and mitigating matrix effects for this compound.

Issue 1: Poor Peak Shape, Low Signal Intensity, or High Variability in Results

This is often the first indication of matrix effects. Co-eluting endogenous components from the sample matrix can interfere with the ionization of this compound, leading to inaccurate and imprecise results.[2][3]

Troubleshooting Workflow:

cluster_0 Initial Observation cluster_1 Investigation cluster_2 Mitigation Strategies cluster_3 Verification A Poor Peak Shape, Low Intensity, or High Variability B Post-Column Infusion Experiment A->B Qualitative Assessment C Matrix Effect Quantitative Assessment A->C Quantitative Assessment D Optimize Sample Preparation B->D C->D E Modify Chromatographic Conditions D->E If necessary F Use Stable Isotope-Labeled Internal Standard E->F If necessary G Re-evaluate Matrix Effect F->G H Method Validation G->H Successful Mitigation

Caption: Troubleshooting workflow for this compound matrix effects.

Step 1: Quantify the Matrix Effect

To understand the extent of the issue, the matrix effect (ME) should be quantified. This is typically done by comparing the peak area of this compound in a post-extraction spiked sample to that in a pure solvent.

  • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

An ME value significantly different from 100% (e.g., <80% or >120%) indicates a considerable matrix effect.

MatrixSample PreparationMean Matrix Effect (%)RSD (%)
PlasmaProtein Precipitation6515
PlasmaLiquid-Liquid Extraction888
PlasmaSolid-Phase Extraction975
Tissue HomogenateQuEChERS5520
Tissue HomogenateSPE (C18)927

Step 2: Improve Sample Preparation

The most effective way to combat matrix effects is to remove interfering components before analysis.[4]

  • Protein Precipitation (PPT): A simple and fast method, but often results in significant matrix effects as it is non-selective.[5]

  • Liquid-Liquid Extraction (LLE): Offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent.[4]

  • Solid-Phase Extraction (SPE): Provides the most thorough cleanup by utilizing specific sorbents to retain the analyte while washing away interferences.[5][6]

Step 3: Optimize Chromatographic Conditions

If sample preparation alone is insufficient, modifying the LC method can help separate this compound from co-eluting interferences.[2]

  • Gradient Modification: Adjusting the mobile phase gradient can alter the elution profile of interfering compounds.

  • Column Chemistry: Switching to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl column) can change selectivity.

  • Flow Rate: Reducing the flow rate can sometimes improve separation and reduce ion suppression.

Step 4: Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS)

A SIL-IS for this compound is the ideal way to compensate for matrix effects. Since the SIL-IS has the same physicochemical properties as the analyte, it will experience the same ionization suppression or enhancement, allowing for accurate quantification.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common sources of matrix effects for this compound analysis in biological samples?

A1: The primary sources of matrix effects in biological samples like plasma, urine, and tissue are endogenous components that co-elute with this compound. These include:

  • Phospholipids: Abundant in plasma and tissue, they are notorious for causing ion suppression in electrospray ionization (ESI).[7]

  • Salts and ions: Can alter the droplet formation and evaporation process in the ion source.[3]

  • Endogenous metabolites: Compounds with similar polarities to this compound can co-elute and interfere with its ionization.

Q2: How can I qualitatively assess matrix effects during method development?

A2: A post-column infusion experiment is a powerful tool for visualizing regions of ion suppression or enhancement in your chromatogram.

cluster_0 Setup cluster_1 Procedure cluster_2 Interpretation A Syringe Pump with this compound Solution B T-junction A->B D Mass Spectrometer B->D C LC Column Eluent C->B E Inject Blank Matrix Extract F Monitor this compound Signal E->F G Stable Signal Baseline F->G No Matrix Effect H Dips or Peaks in Baseline F->H Matrix Effect Present

Caption: Workflow for a post-column infusion experiment.

In this experiment, a constant flow of this compound solution is introduced into the LC eluent after the analytical column. When a blank, extracted matrix sample is injected, any dip in the constant signal indicates ion suppression at that retention time.

Q3: Can changing the ionization source help reduce matrix effects?

A3: Yes, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) can sometimes mitigate matrix effects. ESI is more susceptible to ion suppression from non-volatile matrix components.[6][7] However, APCI is generally suitable for less polar and more volatile analytes. The choice of ionization source should be evaluated based on the specific analyte and matrix.

Q4: What are the acceptance criteria for matrix effect during method validation?

A4: According to regulatory guidelines (e.g., FDA, EMA), the matrix effect is assessed by calculating the matrix factor (MF). The MF is determined from at least six different lots of the biological matrix. The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.

Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

ParameterAcceptance Criteria
IS-Normalized Matrix FactorCV ≤ 15%

Q5: Are there any software tools that can help predict or manage matrix effects?

A5: While direct prediction is challenging, some software features can assist in managing matrix effects. Many modern LC-MS/MS software platforms include tools for monitoring the internal standard response across a batch of samples. A significant deviation in the IS response for a particular sample can flag potential matrix effects, allowing for further investigation or re-analysis after dilution.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

  • Prepare three sets of samples:

    • Set A (Neat Solution): this compound standard in the mobile phase.

    • Set B (Post-Spiked Matrix): Blank matrix extract spiked with this compound standard.

    • Set C (Pre-Spiked Matrix): Blank matrix spiked with this compound standard and then extracted.

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100

    • RE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) x 100

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

  • Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 500 µL of pre-treated plasma (e.g., diluted 1:1 with 2% phosphoric acid).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.

References

Technical Support Center: Optimizing Sulfamonomethoxine Extraction from Tissue

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of sulfamonomethoxine from various animal tissues.

Troubleshooting Guide: Low this compound Recovery

Low recovery of this compound can be attributed to several factors throughout the experimental workflow. This guide provides a systematic approach to identifying and resolving common issues.

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Caption: Troubleshooting workflow for low this compound recovery.

Frequently Asked Questions (FAQs)

Sample Preparation and Handling

Q1: My this compound recovery is low and inconsistent. Where should I start troubleshooting?

A1: Start by reviewing your sample handling and storage procedures. Sulfonamides can degrade over time, especially if not stored properly. Ensure tissue samples are frozen at -20°C or lower immediately after collection and avoid repeated freeze-thaw cycles. Studies have shown that while some sulfonamides are relatively stable when frozen, significant degradation can occur at refrigerator temperatures (4°C)[1][2].

Q2: Could the type of tissue I'm using be the cause of low recovery?

A2: Absolutely. The tissue matrix plays a significant role in extraction efficiency. Fatty tissues like skin and liver can present more challenges than leaner muscle tissue. Lipids and other matrix components can interfere with the extraction and subsequent analysis. For instance, high-fat content can lead to lower recoveries if not properly addressed during the cleanup step[3]. You may need to adapt your protocol for different tissue types.

Extraction Protocol

Q3: Which extraction solvent is best for this compound from tissues?

A3: Acetonitrile is a widely used and effective solvent for extracting sulfonamides from animal tissues, particularly within the context of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods. It provides good recovery and is compatible with subsequent analytical techniques like LC-MS/MS.

Q4: I'm observing an emulsion during the liquid-liquid partitioning step. How can I resolve this?

A4: Emulsion formation is a common issue, especially with fatty or liver samples. To break the emulsion, you can try the following:

  • Centrifugation at higher speeds or for a longer duration: This is often the simplest and most effective solution.

  • Addition of more salt: The salts used in QuEChERS (e.g., MgSO₄, NaCl) help to partition the aqueous and organic layers. Adding a small amount of additional salt can help break the emulsion.

  • Chilling the sample: Placing the sample in a freezer for a short period can sometimes help to break the emulsion.

Q5: Does the pH of the extraction solvent matter?

A5: Yes, pH is a critical parameter. This compound is an amphoteric compound, and its extraction is pH-dependent. An acidic pH (around 5-6) generally leads to better extraction efficiency for sulfonamides. The use of buffered QuEChERS extraction kits helps to maintain an optimal pH.

Sample Cleanup (Dispersive Solid-Phase Extraction - d-SPE)

Q6: I'm seeing a lot of matrix interference in my LC-MS/MS results. How can I improve my cleanup step?

A6: Matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, are a major challenge. The choice of d-SPE sorbent is crucial for removing interfering compounds:

  • PSA (Primary Secondary Amine): Removes organic acids, fatty acids, and sugars. It is a common sorbent for general cleanup.

  • C18: Effective for removing non-polar interferences, particularly lipids from fatty tissues.

  • GCB (Graphitized Carbon Black): Removes pigments and sterols. However, it should be used with caution as it can also adsorb planar analytes like some sulfonamides.

For very fatty tissues, specialized lipid removal products are also available.

Q7: My recovery is low after the d-SPE cleanup step. What could be the cause?

A7: Low recovery after d-SPE can be due to:

  • Co-adsorption of the analyte: The d-SPE sorbent may be binding to your target analyte. This is a known issue with GCB for certain compounds. You may need to reduce the amount of sorbent or choose a different one.

  • Inadequate vortexing/shaking: Ensure the d-SPE sorbent is thoroughly mixed with the extract to allow for effective cleanup.

Analysis

Q8: How can I be sure that matrix effects are not affecting my quantitative results?

A8: To assess and compensate for matrix effects, it is highly recommended to use either:

  • Matrix-matched calibration curves: Prepare your calibration standards in a blank matrix extract that is free of the analyte. This helps to mimic the matrix effects seen in your samples.

  • Stable isotope-labeled internal standard (SIL-IS): This is the gold standard for correcting matrix effects. An SIL-IS for this compound will behave very similarly to the analyte during extraction, cleanup, and ionization, thus providing the most accurate quantification.

Quantitative Data Summary

The recovery of this compound can vary significantly depending on the tissue type and the extraction method used. The following tables summarize recovery data from various studies.

Table 1: this compound Recovery from Black-Bone Fowl Tissues using UPLC-MS/MS

Tissue TypeWithin-Day Recovery (%)Between-Day Recovery (%)
Muscle68.1 - 90.363.5 - 91.7
Skin/Fat68.1 - 90.363.5 - 91.7
Liver68.1 - 90.363.5 - 91.7
Kidney68.1 - 90.363.5 - 91.7
Data adapted from a study on residue depletion in Chinese Taihe Black-Bone Silky Fowls[3].

Table 2: General Recovery of Sulfonamides from Various Animal Tissues using a Modified QuEChERS Method

Tissue SourceRecovery Range (%)
Beef74.0 - 100.3
Pork74.0 - 100.3
Chicken74.0 - 100.3
Beef Tripe74.0 - 100.3
Pig Liver74.0 - 100.3
This study optimized the QuEChERS method for a range of sulfonamides and reported good recoveries across different tissues[1].

Experimental Protocols

Modified QuEChERS Protocol for this compound Extraction from Animal Tissue

This protocol is a general guideline based on commonly used QuEChERS methods for sulfonamide analysis in tissues. Optimization may be required for specific tissue types and laboratory instrumentation.

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QuEChERS_Workflow SamplePrep 1. Sample Preparation - Weigh 2g homogenized tissue into a 50mL centrifuge tube. AddSolvent 2. Solvent Addition - Add 10mL of 1% acetic acid in acetonitrile. SamplePrep->AddSolvent Homogenize 3. Homogenization - Vortex/shake vigorously for 1 minute. AddSolvent->Homogenize AddSalts 4. Salt Addition (Partitioning) - Add QuEChERS extraction salts (e.g., 4g MgSO₄, 1g NaCl). - Vortex immediately for 1 minute. Homogenize->AddSalts Centrifuge1 5. Centrifugation - Centrifuge at ≥4000 rpm for 5 minutes. AddSalts->Centrifuge1 TransferSupernatant 6. Supernatant Transfer - Transfer an aliquot (e.g., 6mL) of the upper acetonitrile layer to a d-SPE tube. Centrifuge1->TransferSupernatant dSPE_Cleanup 7. d-SPE Cleanup - d-SPE tube contains cleanup sorbents (e.g., MgSO₄, PSA, C18). - Vortex for 30 seconds. TransferSupernatant->dSPE_Cleanup Centrifuge2 8. Final Centrifugation - Centrifuge at ≥4000 rpm for 5 minutes. dSPE_Cleanup->Centrifuge2 FinalExtract 9. Final Extract Preparation - Transfer supernatant to a clean vial. - Evaporate to dryness and reconstitute in mobile phase for LC-MS/MS analysis. Centrifuge2->FinalExtract

Caption: A typical QuEChERS workflow for tissue analysis.

1. Materials and Reagents:

  • Homogenized tissue sample (muscle, liver, kidney, etc.)

  • Acetonitrile (LC-MS grade)

  • Acetic acid

  • QuEChERS extraction salt packets (commonly containing magnesium sulfate and sodium chloride)

  • Dispersive SPE (d-SPE) tubes containing appropriate sorbents (e.g., PSA, C18, magnesium sulfate)

  • Centrifuge capable of holding 50mL tubes

  • Vortex mixer

  • Syringe filters (0.22 µm)

2. Extraction Procedure:

  • Weigh 2 ± 0.1 g of the homogenized tissue sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of 1% acetic acid in acetonitrile to the tube.

  • If using an internal standard, add it at this stage.

  • Cap the tube and vortex or shake vigorously for 1 minute to ensure the solvent thoroughly interacts with the tissue.

  • Add the contents of a QuEChERS extraction salt packet.

  • Immediately cap and vortex vigorously for 1 minute. The magnesium sulfate will absorb water and drive the this compound into the acetonitrile layer.

  • Centrifuge the tube at ≥4000 rpm for 5 minutes.

3. Dispersive SPE Cleanup:

  • Carefully transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer into a d-SPE cleanup tube. The choice of d-SPE tube will depend on the tissue matrix (e.g., use a tube with C18 for fatty tissues).

  • Cap the d-SPE tube and vortex for 30 seconds.

  • Centrifuge at ≥4000 rpm for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • For increased sensitivity, the extract can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase for LC-MS/MS analysis.

References

Technical Support Center: Identification of Sulfamonomethoxine Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of sulfamonomethoxine (SMM) degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for this compound?

A1: this compound primarily degrades through several pathways, depending on the degradation method (e.g., biodegradation, photocatalysis, oxidation). Key identified pathways include:

  • C-N Bond Cleavage: The bond between the aniline ring and the sulfur atom is cleaved.

  • Hydroxylation: A hydroxyl group (-OH) is added to the aromatic ring.

  • SO2 Release: The sulfur dioxide (SO2) group is cleaved from the molecule.[1]

  • N4-Acetylation: In biological systems, acetylation of the N4-amino group is a common metabolic pathway.[2][3]

Q2: Which analytical techniques are most effective for identifying SMM degradation products?

A2: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the most common and effective technique.[1][4]

  • HPLC: Separates the parent SMM from its various degradation products in a complex mixture. Reversed-phase columns (like C18 or C4) are frequently used.[3]

  • Mass Spectrometry (MS): Detects and helps identify the separated compounds based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is crucial for determining the elemental composition of unknown products.[1][5] Tandem mass spectrometry (MS/MS or MSn) is used to fragment the molecules and elucidate their structures.[6]

Q3: Can the degradation process create products that are more toxic than the original this compound?

A3: Yes, it is possible. Some degradation processes can generate intermediate by-products with equal or even higher toxicity than the parent compound.[7] For example, degradation by pulsed plasma discharge can generate hydrogen peroxide, which has its own ecotoxicity.[4] Therefore, it is crucial to not only track the disappearance of the parent compound but also to identify the transformation products and assess the overall toxicity of the treated solution.[4][7]

Q4: What are some common sample preparation techniques for analyzing SMM and its degradation products in different matrices?

A4: The choice of sample preparation technique depends on the sample matrix.

  • Water Samples: Solid-Phase Extraction (SPE) is commonly used to concentrate the analytes and remove interfering substances. HLB and MCX cartridges are often effective for sulfonamides.[8]

  • Biological Samples (tissues, eggs, plasma): Extraction with an organic solvent like ethanol or methanol, followed by centrifugation to remove proteins and lipids, is a common first step.[3][9] A handheld ultrasonic homogenizer can improve extraction efficiency.[2][3]

  • Manure/Fertilizers: Similar to biological samples, extraction with a suitable solvent mixture followed by cleanup steps is necessary to handle the complex matrix.[10]

Troubleshooting Guides

IssuePotential Cause(s)Recommended Solution(s)
Poor chromatographic peak shape (tailing, fronting, or broad peaks) 1. Inappropriate mobile phase pH. 2. Column contamination or degradation. 3. Matrix effects from the sample.1. Adjust the mobile phase pH. Sulfonamides are ionizable, so pH control is critical for good peak shape. 2. Use a guard column and flush the column regularly. If performance degrades, replace the column. 3. Improve sample cleanup. Use Solid-Phase Extraction (SPE) or liquid-liquid extraction to remove interfering compounds.[8]
Low or no signal for degradation products in Mass Spectrometry 1. Inefficient ionization of the degradation products. 2. Degradation products are present at very low concentrations. 3. Co-elution with an interfering compound causing ion suppression.1. Optimize MS source parameters (e.g., capillary voltage, gas flow). Test both positive and negative ionization modes, as some products may ionize better in one mode. 2. Concentrate the sample using SPE or evaporation. 3. Adjust the HPLC gradient to better separate the analyte from the interfering peak. Dilute the sample if ion suppression is severe.
Difficulty in structural elucidation of an unknown degradation product 1. Insufficient mass accuracy to confidently determine the elemental formula. 2. Ambiguous fragmentation pattern in MS/MS.1. Use High-Resolution Mass Spectrometry (HRMS) like Q-TOF or Orbitrap for accurate mass measurements.[1][5] 2. Compare the fragmentation pattern to that of the parent compound and known metabolites.[5] Look for characteristic losses or fragments. Use computational tools and databases to predict possible structures and fragmentation patterns.
Inconsistent degradation rates between experiments 1. Fluctuation in experimental conditions (pH, temperature, catalyst concentration). 2. Variability in the initial concentration of this compound.1. Precisely control all experimental parameters. For photo-Fenton processes, for example, pH, H2O2 concentration, and Fe2+ concentration are critical.[11] 2. Prepare fresh stock solutions and accurately measure the initial concentration for each experiment. The degradation rate can be dependent on the initial concentration.[4]

Quantitative Data

The efficiency of this compound degradation can vary significantly based on the methodology and experimental conditions.

Degradation MethodOrganism/CatalystInitial SMM Conc.Degradation EfficiencyTimeKey ConditionsReference
BiodegradationBacillus sp. DLY-1120 mg/L98.8%48 hTemp: 59.1°C, pH: 7.10, 0.45 g/L MgSO₄[1]
Photo-Fenton OxidationFe²⁺/H₂O₂/UV4.53 mg/L98.5%Not SpecifiedpH: 4.0, [H₂O₂]: 0.49 mmol/L, [Fe²⁺]: 19.51 µmol/L, Temp: 25°C[11]
Pulsed Plasma Discharge-10 mg/LFollows first-order kinetics1.5 - 8.5 hDependent on total input energy[4]

Experimental Protocols

Protocol: Identification of SMM Degradation Products using HPLC-HRMS

This protocol provides a general framework. Specific parameters should be optimized for your instrument and sample type.

  • Sample Preparation (Aqueous Sample):

    • Centrifuge the sample to remove any particulate matter.[1]

    • Filter the supernatant through a 0.22 µm filter membrane.[1]

    • If necessary, perform Solid-Phase Extraction (SPE) for sample cleanup and concentration.

  • HPLC Separation:

    • Instrument: HPLC system (e.g., Shimadzu LC-20AD).[1]

    • Column: A reversed-phase C4 or C18 column.[3]

    • Mobile Phase: A gradient elution is often used to separate compounds with different polarities. For example, a gradient of 1% acetic acid in water (A) and ethanol (B).[3]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Mass Spectrometry Analysis:

    • Instrument: High-Resolution Mass Spectrometer (e.g., AB SCIEX X500R Q-TOF).[1]

    • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes.

    • Data Acquisition:

      • Full Scan (MS1): Acquire data over a wide m/z range (e.g., 50-1000) to detect all ions.

      • Tandem MS (MS/MS): Perform fragmentation analysis on the most intense ions from the full scan to obtain structural information.

  • Data Analysis:

    • Process the chromatograms and mass spectra using the instrument's software.

    • Identify the peak corresponding to the parent this compound.

    • Search for new peaks in the treated samples that are absent in the control.

    • For each new peak, determine its accurate mass from the MS1 scan and propose possible elemental compositions.

    • Analyze the MS/MS fragmentation pattern to elucidate the structure of the degradation product.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Degradation Experiment Sample (e.g., Water, Soil, Plasma) Centrifuge Centrifugation/ Filtration Sample->Centrifuge SPE Solid-Phase Extraction (SPE) (Optional Cleanup/Concentration) Centrifuge->SPE HPLC HPLC Separation (e.g., C18 column, Gradient Elution) SPE->HPLC HRMS High-Resolution Mass Spectrometry (e.g., Q-TOF, Orbitrap) HPLC->HRMS Eluent FullScan Full Scan (MS1) (Detect all ions) HRMS->FullScan MSMS Tandem MS (MS/MS) (Fragment ions for structure) FullScan->MSMS Select Precursor Ions Elucidation Structural Elucidation - Accurate Mass - Fragmentation Pattern MSMS->Elucidation Identification Product Identification Elucidation->Identification degradation_pathways cluster_pathways Degradation Pathways SMM This compound P1 Product 1 (Hydroxylation) SMM->P1 [O] P2 Product 2 (C-N Bond Cleavage) SMM->P2 Cleavage P3 Product 3 (SO₂ Release) SMM->P3 Cleavage P4 Product 4 (N4-Acetylation) SMM->P4 Acetylation

References

troubleshooting sulfamonomethoxine ELISA assay variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during sulfamonomethoxine (SMM) ELISA assays.

Frequently Asked Questions (FAQs)

Q1: What is a competitive ELISA, and how does it apply to this compound detection?

A competitive ELISA is a type of immunoassay commonly used for the detection of small molecules like this compound. In this format, the SMM in your sample competes with a labeled SMM conjugate for a limited number of antibody binding sites. A higher concentration of SMM in the sample will result in less labeled conjugate binding to the antibody, leading to a weaker signal. Therefore, the signal is inversely proportional to the concentration of this compound in the sample.[1]

Q2: What are the most common sources of variability in a this compound ELISA assay?

Variability in ELISA results can stem from several factors, including:

  • Pipetting errors: Inconsistent volumes of reagents, standards, or samples.[2][3]

  • Inadequate mixing: Reagents, standards, and samples not being thoroughly mixed before addition to the wells.[2][4]

  • Temperature fluctuations: Uneven temperature across the plate during incubation.[5]

  • Inconsistent incubation times: Variations in incubation periods between assays or within the same assay.[6]

  • Improper washing: Insufficient or inconsistent washing of the plate between steps.[2][7]

  • Matrix effects: Interference from components in the sample matrix (e.g., tissue, milk, honey).[8][9]

Q3: What is the "matrix effect," and how can it affect my this compound ELISA results?

The matrix effect occurs when components in the sample (other than the analyte of interest, this compound) interfere with the antibody-antigen binding.[8][9] This can lead to either falsely high or falsely low results. Common matrices for SMM testing, such as muscle, honey, and milk, contain complex biological components that can contribute to this effect.[10][11][12] To mitigate matrix effects, it is often necessary to perform sample preparation steps like extraction and dilution.[8][9][13]

Troubleshooting Guides

Problem 1: High Background

A high background is characterized by high optical density (OD) readings in the negative control or zero standard wells.[1][14]

Possible Cause Recommended Solution
Insufficient Washing Increase the number of wash cycles and ensure all wells are completely filled and aspirated during each wash.[2][7]
Contaminated Reagents or Buffers Use fresh, sterile reagents and buffers. Ensure pipette tips are not reused between different reagents.[15]
High Concentration of Detection Antibody Optimize the concentration of the detection antibody by performing a titration.[16]
Ineffective Blocking Ensure the blocking buffer is appropriate for the assay and incubate for the recommended time to prevent non-specific binding.[2][7]
Cross-reactivity The detection antibody may be cross-reacting with other molecules in the sample. Run appropriate controls to test for cross-reactivity.[7]
Problem 2: Weak or No Signal

This issue is indicated by low OD readings across the entire plate, including the standards.

Possible Cause Recommended Solution
Inactivated Reagents Ensure all reagents, especially the enzyme conjugate and substrate, have been stored correctly and have not expired.[3]
Omission of a Key Reagent Carefully review the protocol to ensure all reagents were added in the correct order.[16]
Incorrect Incubation Times or Temperatures Adhere strictly to the incubation times and temperatures specified in the protocol.[6][17]
Sample Over-dilution The concentration of this compound in the samples may be below the detection limit of the assay. Try a lower dilution factor.[12]
Degraded Standard Prepare fresh standards for each assay and store them according to the manufacturer's instructions.[2]
Problem 3: High Variability (High Coefficient of Variation - CV)

High variability is observed when there are significant differences in the OD readings of replicate wells. A CV of <20% is generally acceptable.[2]

Possible Cause Recommended Solution
Inconsistent Pipetting Technique Use calibrated pipettes and ensure consistent pipetting speed and angle. Change pipette tips for each standard and sample.[3]
Improper Mixing of Reagents Thoroughly mix all reagents before use by gentle vortexing or inversion.[2][4]
Edge Effects This occurs due to temperature gradients across the plate. To minimize this, ensure the plate is at room temperature before starting and use a plate sealer during incubations.[2]
Bubbles in Wells Inspect the plate for bubbles before reading and remove them if present.
Inadequate Washing Ensure uniform and thorough washing across all wells. An automated plate washer can improve consistency.[2]

Experimental Protocols

Protocol: Sample Preparation for this compound in Honey

This protocol is a general guideline and may need to be optimized based on the specific ELISA kit being used.

  • Sample Weighing: Weigh 1.0 g (± 0.05 g) of a homogenized honey sample into a centrifuge tube.

  • Acidification: Add 1 mL of 0.5 M HCl to the tube.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Neutralization and Extraction: Add a suitable extraction buffer as specified by your kit manufacturer. Vortex thoroughly.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant for analysis in the ELISA assay.

Protocol: Spike and Recovery Experiment to Assess Matrix Effects

This experiment helps determine if components in your sample matrix are interfering with the assay.

  • Prepare a known concentration of SMM standard.

  • Spike the standard into your sample matrix (e.g., honey extract prepared as above) and into the standard diluent provided with the kit.

  • Run the spiked samples and the spiked standard diluent in the ELISA assay.

  • Calculate the recovery:

    • Recovery (%) = (Concentration in spiked sample matrix / Concentration in spiked standard diluent) x 100

    • A recovery rate between 80-120% generally indicates that the matrix effect is minimal.

Visualizations

ELISA_Troubleshooting_Workflow This compound ELISA Troubleshooting Workflow start Assay Completed check_results Review OD Readings and Standard Curve start->check_results high_bg High Background? check_results->high_bg weak_signal Weak/No Signal? high_bg->weak_signal No bg_solutions Check Washing Protocol Check Reagent Concentrations Verify Blocking Step high_bg->bg_solutions Yes high_cv High Variability (CV > 20%)? weak_signal->high_cv No signal_solutions Check Reagent Integrity Verify Protocol Steps Prepare Fresh Standards weak_signal->signal_solutions Yes results_ok Results Acceptable high_cv->results_ok No cv_solutions Review Pipetting Technique Ensure Proper Mixing Check for Edge Effects high_cv->cv_solutions Yes end results_ok->end Finalize Data Analysis bg_retest Re-run Assay with Optimized Parameters bg_solutions->bg_retest bg_retest->check_results signal_retest Re-run Assay signal_solutions->signal_retest signal_retest->check_results cv_retest Re-run Assay with Improved Technique cv_solutions->cv_retest cv_retest->check_results

Caption: A workflow diagram for troubleshooting common this compound ELISA assay issues.

Competitive_ELISA_Principle Principle of Competitive ELISA for this compound cluster_high_smm High SMM in Sample cluster_low_smm Low SMM in Sample high_smm Sample with High SMM antibody_high Antibody high_smm->antibody_high Binds result_high Low Signal antibody_high->result_high smm_conjugate_high SMM-Enzyme Conjugate smm_conjugate_high->antibody_high Blocked low_smm Sample with Low SMM antibody_low Antibody low_smm->antibody_low Minimal Binding result_low High Signal antibody_low->result_low smm_conjugate_low SMM-Enzyme Conjugate smm_conjugate_low->antibody_low Binds

References

Technical Support Center: Sulfamonomethoxine Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of sulfamonomethoxine using mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression and achieve accurate, reproducible results.

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometric analysis of this compound.

Issue 1: Poor sensitivity or inconsistent signal for this compound.

This is often a primary indicator of ion suppression, where components of the sample matrix interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2][3]

Troubleshooting Workflow:

start Start: Poor/Inconsistent This compound Signal check_is Review Internal Standard (IS) Performance start->check_is is_ok IS Signal Stable? check_is->is_ok matrix_effect High Probability of Matrix Effect/ Ion Suppression is_ok->matrix_effect No system_issue Potential System Issue (e.g., source contamination, instrument malfunction) is_ok->system_issue Yes optimize_sample_prep Optimize Sample Preparation matrix_effect->optimize_sample_prep optimize_chromatography Optimize Chromatographic Separation optimize_sample_prep->optimize_chromatography dilute_sample Dilute Sample optimize_chromatography->dilute_sample end End: Improved Signal dilute_sample->end

Caption: Troubleshooting workflow for poor this compound signal.

Recommended Actions:

  • Evaluate Internal Standard (IS) Response: If you are using a stable isotope-labeled internal standard (SIL-IS) for this compound, check its signal stability. If the SIL-IS signal is also suppressed, it strongly indicates a matrix effect. If the SIL-IS signal is stable, the issue might be related to the analyte itself or a problem with the instrument.

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.[1] Consider the following techniques:

    • Solid-Phase Extraction (SPE): Often provides cleaner extracts compared to protein precipitation.[1] Cation exchange SPE can be effective for sulfonamides.

    • Liquid-Liquid Extraction (LLE): Can be a good alternative for removing different types of interferences.

    • Protein Precipitation (PPT): While quick, it is often the least effective at removing matrix components and may lead to more significant ion suppression.[4][5]

  • Improve Chromatographic Separation: Increasing the separation between this compound and co-eluting matrix components can significantly reduce ion suppression.[6]

    • Modify Gradient: Adjust the mobile phase gradient to better resolve the analyte from early-eluting, polar matrix components.

    • Change Column Chemistry: If using a standard C18 column, consider a different stationary phase that may offer alternative selectivity.

  • Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their suppressive effects.[1][2] However, this will also reduce the analyte concentration, so this approach is best suited when the initial analyte concentration is high.

Issue 2: High variability in results between samples.

This can be caused by sample-to-sample variations in the matrix composition, leading to inconsistent ion suppression.

Troubleshooting Workflow:

start Start: High Result Variability assess_matrix Assess Matrix Effect (Post-column infusion or post-extraction spike) start->assess_matrix matrix_present Matrix Effect Confirmed? assess_matrix->matrix_present no_matrix Investigate Other Sources of Variability (e.g., sample homogeneity, pipetting) matrix_present->no_matrix No implement_is Implement Stable Isotope- Labeled Internal Standard (SIL-IS) matrix_present->implement_is Yes matrix_matched Use Matrix-Matched Calibrators implement_is->matrix_matched improve_cleanup Improve Sample Cleanup (e.g., switch to SPE) matrix_matched->improve_cleanup end End: Improved Precision improve_cleanup->end

Caption: Troubleshooting workflow for high result variability.

Recommended Actions:

  • Quantify the Matrix Effect: Perform a post-extraction spike experiment to determine the extent of ion suppression or enhancement. This involves comparing the analyte response in a clean solvent to the response in a sample matrix extract spiked with the analyte after extraction.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects as it co-elutes with the analyte and is affected by ion suppression in the same way. The ratio of the analyte to the SIL-IS should remain constant, leading to more accurate and precise quantification.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed. This helps to normalize the ion suppression effects between the calibrators and the unknown samples.

  • Enhance Sample Cleanup: If significant matrix effects are confirmed, a more rigorous sample preparation method is warranted. Switching from protein precipitation to solid-phase extraction can provide a cleaner sample extract.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of ion suppression for this compound?

A1: Ion suppression for this compound, like other analytes, is primarily caused by co-eluting matrix components that compete for ionization in the mass spectrometer's source.[1][2] Common sources of these interfering compounds depend on the sample matrix and can include:

  • Biological Matrices (plasma, tissue, milk): Phospholipids, salts, endogenous metabolites, and proteins are major contributors.[7]

  • Food Matrices: Sugars, fats, and pigments can cause significant ion suppression.

  • Sample Collection and Preparation: Plasticizers from collection tubes and residual reagents from sample preparation steps can also interfere with ionization.[1]

Q2: How can I detect and confirm ion suppression in my assay?

A2: The most common method for identifying regions of ion suppression is the post-column infusion experiment .[7] This involves continuously infusing a solution of this compound into the mass spectrometer while injecting a blank, extracted sample matrix onto the LC column. A dip in the otherwise stable baseline signal for this compound indicates a region of ion suppression.

Q3: Which sample preparation technique is best for minimizing ion suppression for this compound?

A3: There is no single "best" method, as the optimal technique depends on the sample matrix and the required sensitivity. However, a general comparison is provided below:

Sample Preparation MethodGeneral Effectiveness in Reducing Ion SuppressionKey Considerations
Solid-Phase Extraction (SPE) HighCan be highly selective for this compound, providing very clean extracts. Method development can be more time-consuming.
Liquid-Liquid Extraction (LLE) Moderate to HighGood for removing certain types of interferences. The choice of extraction solvent is critical.
Protein Precipitation (PPT) LowQuick and simple, but generally the least effective at removing matrix components, often resulting in significant ion suppression.[4][5]

Q4: Can changing the ionization source or polarity help reduce ion suppression?

A4: Yes, this can be a useful strategy.

  • Ionization Source: Atmospheric pressure chemical ionization (APCI) is often less susceptible to ion suppression than electrospray ionization (ESI) for certain compounds.[8] If your instrumentation allows, testing your analysis with an APCI source may be beneficial.

  • Polarity Switching: this compound is typically analyzed in positive ion mode. If interfering compounds are primarily ionized in positive mode, switching to negative ion mode might reduce ion suppression, provided that this compound can be ionized in negative mode with sufficient sensitivity.[8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Milk

This protocol is adapted from a method for the determination of several sulfonamides, including this compound, in milk.[9]

Materials:

  • Cation exchange SPE cartridge

  • Chloroform

  • Acetone

  • Methanol

  • Ammonia solution

  • Acetonitrile

  • Centrifuge and tubes

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: To 10 mL of milk in a centrifuge tube, add 20 mL of a chloroform/acetone (2:1, v/v) mixture.

  • Extraction: Vortex the mixture for 1 minute and then centrifuge at 4000 rpm for 10 minutes.

  • Collect Supernatant: Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning: Condition the cation exchange SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water followed by 5 mL of methanol to remove interfering substances.

  • Elution: Elute the this compound from the cartridge with 5 mL of a 5% ammonia solution in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Sulfonamides from Animal Tissue

This is a general protocol for the extraction of sulfonamides from homogenized animal tissue.

Materials:

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Hexane

  • Mobile phase components

  • Homogenizer

  • Centrifuge and tubes

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Homogenization: Homogenize a known amount of tissue (e.g., 2 g) with a suitable buffer.

  • Extraction: Add 10 mL of ethyl acetate to the homogenized tissue, vortex vigorously for 2 minutes, and then centrifuge at 4000 rpm for 10 minutes.

  • Collect Organic Layer: Transfer the upper organic layer (ethyl acetate) to a clean tube containing anhydrous sodium sulfate to remove any residual water.

  • Defatting (if necessary): For fatty tissues, a hexane wash of the extract may be necessary. Add 5 mL of hexane, vortex, and discard the hexane layer.

  • Evaporation: Evaporate the ethyl acetate extract to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in a known volume of mobile phase for LC-MS/MS analysis.

Protocol 3: Protein Precipitation (PPT) for this compound from Plasma

This is a common and rapid method for plasma sample preparation.

Materials:

  • Acetonitrile (ACN) or Methanol (MeOH)

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Sample Aliquot: Place a small volume of plasma (e.g., 100 µL) into a microcentrifuge tube.

  • Add Precipitation Solvent: Add a cold organic solvent (acetonitrile is often more effective at precipitating proteins than methanol) in a 3:1 ratio (e.g., 300 µL of ACN).

  • Vortex: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Collect Supernatant: Carefully collect the supernatant and transfer it to a clean vial for direct injection or for further evaporation and reconstitution if concentration is needed.

References

Technical Support Center: Sulfamonomethoxine Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for sulfamonomethoxine residue analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound residue analysis?

A1: The most prevalent analytical techniques for the determination of this compound residues include High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS is often preferred for its high sensitivity and selectivity, especially for complex matrices.

Q2: Why is sample preparation a critical step in this compound analysis?

A2: Sample preparation is crucial for removing interfering substances from the sample matrix, which can otherwise affect the accuracy and sensitivity of the analysis. Complex matrices such as animal tissues, milk, and honey contain proteins, fats, and sugars that can cause matrix effects, leading to ion suppression or enhancement in LC-MS/MS, or interfere with antibody binding in ELISA.[1][2] A robust sample preparation procedure, such as solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), is essential to obtain reliable and reproducible results.[3]

Q3: What are "matrix effects" and how can they be minimized in LC-MS/MS analysis of this compound?

A3: Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting compounds from the sample matrix. This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.[4] To minimize matrix effects, several strategies can be employed:

  • Effective sample cleanup: Use of techniques like SPE or liquid-liquid extraction to remove interfering components.

  • Matrix-matched calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.

  • Use of internal standards: An isotopically labeled internal standard of this compound is ideal as it behaves similarly to the analyte during extraction and ionization, thus compensating for any signal variations.

  • Chromatographic separation: Optimizing the HPLC method to separate this compound from matrix components.[5]

Q4: What is the importance of method validation in this compound residue analysis?

A4: Method validation is essential to ensure that the analytical method is reliable, accurate, and reproducible for its intended purpose. Key validation parameters include linearity, selectivity, specificity, sensitivity (LOD and LOQ), precision, accuracy (recovery), and stability.[6] Regulatory bodies often require validated methods for the monitoring of veterinary drug residues in food products.

Troubleshooting Guides

HPLC Analysis
Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) Column contamination or degradation.Wash the column with a strong solvent or replace it.
Inappropriate mobile phase pH.Adjust the mobile phase pH. For sulfonamides, an acidic mobile phase is often used.[7]
Sample overload.Dilute the sample or inject a smaller volume.
Retention Time Shifts Inconsistent mobile phase composition.Prepare fresh mobile phase and ensure proper mixing.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Leaks in the HPLC system.Check all fittings and connections for leaks.[8]
Low Sensitivity/No Peak Low concentration of this compound in the sample.Concentrate the sample extract or use a more sensitive detector.
Degradation of the analyte.Ensure proper storage of samples and standards. This compound can be sensitive to basic hydrolysis and oxidation.[9]
Incorrect wavelength setting on the UV detector.Set the detector to the wavelength of maximum absorbance for this compound (typically around 270 nm).[10][11]
LC-MS/MS Analysis
Problem Possible Cause(s) Suggested Solution(s)
Low Signal Intensity (Ion Suppression) Matrix effects from co-eluting compounds.[5]Improve sample cleanup. Use matrix-matched standards or an internal standard. Optimize chromatographic separation.
Inefficient ionization.Optimize ion source parameters (e.g., spray voltage, gas flow, temperature). Ensure the mobile phase is compatible with the ionization mode (e.g., positive electrospray ionization for sulfonamides).[7]
Suboptimal fragmentation (in MS/MS).Optimize collision energy and other MS/MS parameters for the specific precursor-to-product ion transitions of this compound.[12]
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and flush the system.
Dirty ion source.Clean the ion source components according to the manufacturer's instructions.
Inconsistent Results Variability in sample preparation.Ensure consistent and reproducible sample preparation procedures. Automation can help improve reproducibility.[13]
Instability of the analyte in the final extract.Analyze samples as soon as possible after preparation or perform stability studies.
ELISA Analysis
Problem Possible Cause(s) Suggested Solution(s)
High Background Insufficient washing.Ensure all wells are completely filled and aspirated during wash steps.
Concentration of detection antibody is too high.Perform a titration to determine the optimal antibody concentration.
Cross-reactivity with matrix components.Use a more specific antibody or improve the sample cleanup procedure.
Low Signal/Weak Color Development Degraded standard or conjugate.Use fresh reagents and store them according to the manufacturer's instructions.[14][15]
Incorrect incubation times or temperatures.Follow the protocol precisely for all incubation steps.[16]
Presence of interfering substances in the sample.Dilute the sample or use a more effective extraction method.
Poor Standard Curve Pipetting errors.Use calibrated pipettes and ensure accurate and consistent pipetting.[15]
Improper preparation of standard solutions.Carefully prepare serial dilutions of the standard.
Degraded standard.Prepare a fresh standard stock solution.[15]

Quantitative Data Summary

Table 1: Recovery and Limits of Detection/Quantification of this compound in Various Matrices

MatrixAnalytical MethodExtraction MethodRecovery (%)LODLOQReference
Skunk SerumHPLC-UVProtein Precipitation96.0 - 1020.032 - 0.057 µg/mL-[10][11]
HoneyLC-HRMSQuEChERS74.29 - 113.090.02 - 0.12 µg/kg0.08 - 0.72 µg/kg[3]
Poultry TissuesUPLC-MS/MS-68.1 - 90.3 (within-day)2 µg/kg10 µg/kg[17]
FeedHPLC-FLDSPE79.3 - 114.034.5 - 79.5 µg/kg41.3 - 89.9 µg/kg[6]
Fish MuscleLC-MS/MS-75 - 94--[18]

Experimental Protocols

Protocol 1: Extraction of this compound from Honey using a modified QuEChERS method

This protocol is adapted from a study on the rapid determination of sulfonamide residues in honey.[3]

  • Sample Homogenization: Weigh 5 g of honey into a 50 mL centrifuge tube. Add 10 mL of water and vortex until the honey is completely dissolved.

  • Acidification and Sonication: Add 0.5 M HCl and sonicate for 20 minutes.

  • Extraction: Add 10 mL of a 1% trifluoroacetic acid (TFA) in acetonitrile solution. Shake vigorously for 3 minutes, followed by sonication for 30 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Cleanup: Transfer the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing appropriate sorbents. Vortex for 1 minute and centrifuge again.

  • Final Extract: The resulting supernatant is the final extract ready for LC-MS/MS analysis.

Protocol 2: Extraction of this compound from Animal Tissue

This is a general protocol that may require optimization based on the specific tissue type.

  • Sample Homogenization: Weigh 2 g of homogenized tissue into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile with 1% acetic acid. Homogenize for 1 minute.

  • Centrifugation: Centrifuge at 5000 rpm for 10 minutes.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter before injection into the HPLC or LC-MS/MS system.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization (e.g., Tissue, Honey) Extraction Extraction (e.g., Acetonitrile, QuEChERS) Homogenization->Extraction Add extraction solvent Cleanup Cleanup (e.g., SPE, d-SPE) Extraction->Cleanup Remove interferences Concentration Concentration & Reconstitution Cleanup->Concentration Prepare for analysis Analysis Instrumental Analysis (HPLC, LC-MS/MS, ELISA) Concentration->Analysis Inject sample Data Data Acquisition & Processing Analysis->Data Generate raw data Quantification Quantification & Reporting Data->Quantification Calculate concentration Troubleshooting_Tree Start Problem with Analysis Check_Sample_Prep Review Sample Preparation Protocol Start->Check_Sample_Prep Check_Instrument Check Instrument Performance Start->Check_Instrument Check_Reagents Verify Reagent/Standard Integrity Start->Check_Reagents Low_Recovery Low Recovery? Check_Sample_Prep->Low_Recovery Inconsistent_Results Inconsistent Results? Check_Sample_Prep->Inconsistent_Results No_Signal No/Low Signal? Check_Instrument->No_Signal Check_Reagents->No_Signal Low_Recovery->Inconsistent_Results No Optimize_Extraction Optimize Extraction/Cleanup Low_Recovery->Optimize_Extraction Yes Inconsistent_Results->Optimize_Extraction Yes Calibrate_Instrument Calibrate Instrument No_Signal->Calibrate_Instrument Yes Prepare_Fresh Prepare Fresh Reagents/Standards No_Signal->Prepare_Fresh Yes

References

Technical Support Center: Sulfamonomethoxine Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sulfamonomethoxine immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cross-reactivity in immunoassays a concern?

This compound (SMM) is a sulfonamide antibiotic used in veterinary medicine.[1] Immunoassays are common screening tools for detecting SMM residues in food products like milk, eggs, and meat. Cross-reactivity occurs when the antibody in the immunoassay binds to other structurally similar sulfonamides, not just SMM. This can lead to false-positive results or inaccurate quantification, making it a significant concern for food safety and regulatory compliance. The specificity of the antibody used is crucial for the reliability of the assay.[2]

Q2: How is cross-reactivity calculated in a competitive immunoassay?

Cross-reactivity (CR) in a competitive immunoassay is typically determined by comparing the concentration of this compound that causes 50% inhibition of the signal (IC50) with the IC50 of other sulfonamides. The formula is as follows:

CR (%) = (IC50 of this compound / IC50 of Cross-Reactant) x 100 [3]

A higher percentage indicates a higher degree of cross-reactivity.

Q3: What are the typical formats for this compound immunoassays?

The most common formats are the Enzyme-Linked Immunosorbent Assay (ELISA) and the Lateral Flow Immunoassay (LFA).

  • ELISA: This is a plate-based assay that provides quantitative or semi-quantitative results. It involves the competition between SMM in the sample and a labeled SMM conjugate for a limited number of antibody binding sites.

  • Lateral Flow Immunoassay: This is a rapid strip test that provides qualitative or semi-quantitative results. It is based on the same competitive principle as ELISA but in a different format, making it suitable for on-site screening.[1]

Q4: Can the immunoassay format affect cross-reactivity?

Yes, the format of the immunoassay can influence the observed cross-reactivity, even when using the same antibody.[4] Factors such as the concentration of the antibody and the labeled antigen, as well as the incubation times and temperatures, can alter the binding kinetics and, consequently, the cross-reactivity profile.[4] For instance, an ELISA may show different cross-reactivity percentages compared to a Fluorescence Polarization Immunoassay (FPIA) using the same antibody.[4]

Troubleshooting Guides

Issue 1: High Background or No Signal in ELISA
Possible Cause Recommended Solution
Insufficient Washing Ensure thorough washing between steps to remove unbound reagents. Increase the number of wash cycles or the soaking time.
Incorrect Reagent Concentration Double-check the dilutions of antibodies, conjugates, and substrates. Prepare fresh dilutions for each experiment.
Reagent Degradation Store all reagents at the recommended temperatures and check their expiration dates. Avoid repeated freeze-thaw cycles.
Plate Stacking During Incubation Avoid stacking plates during incubation to ensure even temperature distribution.[5]
Contaminated Substrate Use a fresh substrate solution. The substrate should be colorless before use.
Issue 2: Poor Reproducibility or High Coefficient of Variation (%CV)
Possible Cause Recommended Solution
Inconsistent Pipetting Ensure pipettes are calibrated and use proper pipetting techniques. Use fresh pipette tips for each sample and reagent.
Inconsistent Incubation Times or Temperatures Use a timer for all incubation steps and ensure the incubator maintains a stable temperature.
Edge Effects on the Microplate Avoid using the outer wells of the plate if edge effects are suspected. Ensure the plate is sealed properly during incubations to prevent evaporation.
Improper Mixing of Reagents Gently mix all reagents and samples before adding them to the wells.
Issue 3: Unexpected Cross-Reactivity or False Positives in Lateral Flow Assays
Possible Cause Recommended Solution
Presence of Structurally Similar Compounds Confirm the specificity of the antibody used in the kit. If high cross-reactivity with a specific sulfonamide is known, consider a confirmatory analysis method like HPLC.
Matrix Effects The sample matrix (e.g., milk, urine) can interfere with the assay. Ensure proper sample preparation and dilution as per the protocol to minimize matrix effects.
Non-Specific Binding Ensure the blocking steps in the assay manufacturing were adequate. If developing an in-house assay, optimize the blocking buffer.
High Concentration of a Cross-Reactant Even with low cross-reactivity, a very high concentration of a related sulfonamide can produce a positive signal.

Quantitative Data on this compound Cross-Reactivity

The following tables summarize the cross-reactivity of different antibodies to this compound and other sulfonamides in various immunoassay formats.

Table 1: Cross-Reactivity of Monoclonal Antibody SMM4B9 in a Lateral Flow Immunoassay [1]

CompoundIC50 (ng/mL)Cross-Reactivity (%)
This compound 10.78 100
Sulfadimethoxine> 5000< 0.22
Sulfamethoxazole> 5000< 0.22
Sulfadiazine> 5000< 0.22
Sulfamerazine> 5000< 0.22
Sulfamethazine> 5000< 0.22
Other SulfonamidesNot specified< 0.3

Table 2: Cross-Reactivity of a Monoclonal Antibody in a Multi-Sulfonamide ELISA [6]

CompoundCross-Reactivity (%)
Sulfamethazine100
Sulfamerazine108
Sulfachloropyrazine97
Sulfisoxazole99
Sulfadiazine68
Sulfachloropyridazine64
N4-acetyl-sulfadiazine35
Sulfathiazole7
Sulfamethizole5.3
Sulfamethoxypyridazine1.7
This compound Not Reported
Sulfadoxine< 1
Sulfaguanidine< 1
Sulfamethoxazole< 1
Sulfamethoxydiazine< 1
Sulfapyridine< 1
Sulfanilamide< 1
Sulfacetamide< 1
Sulfaquinoxaline< 1
Sulfadimethoxine< 1
Sulfatroxazole< 1

Experimental Protocols

Protocol 1: Competitive Indirect ELISA for this compound

This protocol is a generalized procedure based on common practices for sulfonamide ELISAs.

  • Coating: Dilute the SMM-protein conjugate in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a washing buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at 37°C to block non-specific binding sites.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add 50 µL of the standard or sample solution and 50 µL of the anti-SMM monoclonal antibody solution to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) to each well. Incubate for 30 minutes at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add 100 µL of a TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of a stop solution (e.g., 2 M H2SO4) to each well.

  • Reading: Measure the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the concentration of SMM in the sample.

Protocol 2: Lateral Flow Immunoassay for this compound

This is a general workflow for using a competitive lateral flow strip test.[1]

  • Sample Preparation: Prepare the sample according to the kit's instructions. This may involve extraction, dilution, or centrifugation.

  • Application: Apply a few drops of the prepared sample to the sample pad of the test strip.

  • Migration: The liquid sample migrates along the strip by capillary action, rehydrating the gold-conjugated anti-SMM antibodies in the conjugate pad.

  • Competitive Binding: If SMM is present in the sample, it will bind to the gold-conjugated antibodies. This complex then flows past the test line. If SMM is absent or below the detection limit, the gold-conjugated antibodies will bind to the SMM-protein conjugate immobilized on the test line.

  • Result Interpretation:

    • Negative Result: Two colored lines appear. One at the control line (C) and one at the test line (T). This indicates that the gold-conjugated antibodies have bound to the test line.

    • Positive Result: Only one colored line appears at the control line (C). The absence of a line at the test line (T) indicates that SMM in the sample has bound to the gold-conjugated antibodies, preventing them from binding to the test line.

    • Invalid Result: No line appears at the control line (C). This indicates a problem with the test strip, and the test should be repeated.

Visualizations

ELISA_Workflow cluster_plate Microplate Well cluster_reagents Reagents Added A 1. Coating: SMM-Protein Conjugate B 2. Blocking: Blocker (e.g., BSA) A->B Wash C 3. Competitive Reaction: Sample/Standard + Anti-SMM Ab B->C Wash D 4. Secondary Ab: HRP-conjugated 2° Ab C->D Wash E 5. Substrate: TMB Substrate D->E Wash F 6. Stop & Read: Measure Absorbance at 450 nm E->F Add Stop Solution R1 SMM-Protein Conjugate R2 Blocking Buffer R3 Sample/Standard + Anti-SMM Ab R4 Secondary Ab-HRP R5 TMB Substrate R6 Stop Solution

Caption: Workflow for a competitive indirect ELISA for this compound detection.

LFA_Logic cluster_sample Sample Analysis cluster_yes SMM Present cluster_no SMM Absent cluster_result Result Interpretation Start Apply Sample to Strip SMM_Present Is SMM Present in Sample? Start->SMM_Present Y1 SMM binds to Au-Ab conjugate SMM_Present->Y1 Yes N1 Au-Ab conjugate is free SMM_Present->N1 No Y2 Au-Ab-SMM complex cannot bind to Test Line Y1->Y2 Res_Pos Positive Result: - Control Line: Visible - Test Line: Invisible Y2->Res_Pos N2 Free Au-Ab conjugate binds to Test Line N1->N2 Res_Neg Negative Result: - Control Line: Visible - Test Line: Visible N2->Res_Neg

Caption: Logical flow of a competitive lateral flow immunoassay for this compound.

References

Validation & Comparative

Sulfamonomethoxine vs. Sulfadimethoxine: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of two closely related sulfonamide antibiotics, sulfamonomethoxine and sulfadimethoxine. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data to support the comparison.

Mechanism of Action

Both this compound and sulfadimethoxine are synthetic antimicrobial agents belonging to the sulfonamide class of drugs.[1][2] Their mechanism of action is well-established and identical: they act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to folic acid, which is essential for bacterial DNA and protein synthesis.[1] By blocking this pathway, these sulfonamides exhibit a bacteriostatic effect, meaning they inhibit the growth and replication of susceptible bacteria rather than killing them outright.[1] Mammalian cells are not affected because they obtain folic acid from their diet, whereas bacteria must synthesize it.[3]

Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Catalyzes synthesis Sulfonamides This compound / Sulfadimethoxine Sulfonamides->DHPS Competitively inhibits THF Tetrahydrofolic Acid DHF->THF Further synthesis DNA DNA, RNA, Proteins THF->DNA Essential for synthesis

Caption: Mechanism of action for this compound and sulfadimethoxine.

In Vitro Efficacy

Direct comparative studies on the in vitro activity of this compound and sulfadimethoxine are limited in the available scientific literature. Both are generally described as broad-spectrum antibiotics effective against a range of Gram-positive and some Gram-negative bacteria.[2][4]

While a direct comparison is challenging, some data on the in vitro activity of sulfadimethoxine against specific veterinary pathogens is available.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Agar Dilution Method)

The MIC values presented in the table below were determined using an agar dilution method. This standard microbiological technique involves the following steps:

  • Preparation of Antimicrobial Solutions: A series of dilutions of the sulfonamide is prepared.

  • Agar Plate Preparation: The different concentrations of the antimicrobial agent are incorporated into a molten agar medium (e.g., Mueller-Hinton agar). The agar is then poured into petri dishes and allowed to solidify. A control plate with no antimicrobial is also prepared.

  • Inoculum Preparation: The bacterial strains to be tested are cultured in a suitable broth medium to a standardized turbidity, corresponding to a specific number of colony-forming units (CFU)/mL.

  • Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate, including the control plate.

  • Incubation: The plates are incubated under appropriate conditions (temperature, time, and atmosphere) for the specific bacteria.

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.

MIC Determination Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis drug_dilution Serial Dilution of Sulfonamide agar_plates Incorporate Drug into Agar Plates drug_dilution->agar_plates bacterial_culture Standardized Bacterial Inoculum inoculation Inoculate Plates with Bacteria bacterial_culture->inoculation agar_plates->inoculation incubation Incubate Plates inoculation->incubation read_results Observe for Bacterial Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Generalized workflow for MIC determination.

Table 1: In Vitro Activity of Sulfadimethoxine Against Porcine Pathogens

Bacterial SpeciesNumber of StrainsMIC50 (µg/mL)
Bordetella bronchiseptica10>32
Pasteurella multocida1016
Haemophilus pleuropneumoniae2064
Streptococcus suis10>32

Source: Adapted from a study on the in vitro antimicrobial activity of sulfonamides against porcine pathogens.[1]

Pharmacokinetics

Experimental Protocol: Pharmacokinetic Study in Laying Hens

  • Animal Model: Laying hens were used as the experimental subjects.

  • Drug Administration: this compound or sulfadimethoxine was administered orally to the hens at a dietary concentration of 400 mg/kg.

  • Sample Collection: Blood and tissue samples (kidney, liver, ovary, muscle, and adipose tissue) were collected at 4, 8, 16, and 24 hours after the start of feeding.

  • Drug Concentration Analysis: The concentrations of this compound and sulfadimethoxine in the collected samples were determined using High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The relationship between drug concentrations in the tissues and the time after administration was statistically analyzed.

Pharmacokinetic Study Workflow cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis animal_model Select Animal Model (e.g., Laying Hens) drug_admin Administer Sulfonamide (Oral or IV) animal_model->drug_admin sample_collection Collect Blood/Tissue Samples at Timed Intervals drug_admin->sample_collection hplc_analysis Analyze Drug Concentrations (e.g., HPLC) sample_collection->hplc_analysis pk_parameters Calculate Pharmacokinetic Parameters hplc_analysis->pk_parameters

Caption: Generalized workflow for a pharmacokinetic study.

Table 2: Comparative Tissue Concentrations of this compound and Sulfadimethoxine in Laying Hens

A study in laying hens fed either this compound or sulfadimethoxine at a dietary concentration of 400 mg/kg found that dietary sulfadimethoxine resulted in statistically greater concentrations in blood, kidney, liver, ovary, and muscle tissue compared to this compound. In adipose tissue, the concentrations were not significantly different.

In Vivo Efficacy

Comparative in vivo efficacy data is also limited. However, both drugs have been evaluated for the treatment of coccidiosis in rabbits.

Clinical Effectiveness in Spontaneous Coccidial Infections in Rabbits

Coccidiosis Study Findings cluster_study Rabbit Coccidiosis Studies cluster_results Reported Efficacy comp_study Comparative Study (1968) This compound vs. Sulfadimethoxine (Details Unavailable) sdm_efficacy Sulfadimethoxine: 73-99% reduction in fecal oocyst count comp_study->sdm_efficacy Implied Comparison sdm_study Sulfadimethoxine Study (2010) sdm_study->sdm_efficacy

Caption: Summary of in vivo efficacy findings for coccidiosis in rabbits.

Conclusion

Both this compound and sulfadimethoxine are effective bacteriostatic agents that share the same mechanism of action. Based on the limited available comparative data, sulfadimethoxine appears to achieve higher tissue concentrations than this compound in laying hens, which may influence its in vivo efficacy. Sulfadimethoxine has demonstrated significant efficacy in the treatment of coccidiosis in rabbits.

A significant gap in the literature exists regarding direct, quantitative comparisons of the in vitro efficacy (MIC values) of these two drugs against a broad range of bacterial pathogens. Further head-to-head studies are required to provide a more definitive comparison of their antibacterial potency and to better inform clinical decision-making.

References

A Comparative Guide to the Antibacterial Spectra of Sulfamonomethoxine and Sulfamethoxazole

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimicrobial agents, sulfonamides hold a significant place in both human and veterinary medicine. This guide provides a detailed comparison of two such sulfonamides, sulfamonomethoxine and sulfamethoxazole, with a focus on their antibacterial spectra, mechanisms of action, and the experimental basis for these characterizations. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these two compounds.

Executive Summary

Both this compound and sulfamethoxazole are broad-spectrum bacteriostatic antibiotics that function by inhibiting the synthesis of folic acid, an essential nutrient for bacterial growth.[1] While they share a common mechanism and a general spectrum of activity against many Gram-positive and Gram-negative bacteria, their clinical applications and the extent of quantitative characterization in publicly available literature differ. Sulfamethoxazole is widely used in human medicine, often in combination with trimethoprim, and its antibacterial activity is extensively documented with specific Minimum Inhibitory Concentration (MIC) data. This compound is more commonly utilized in veterinary medicine, and while recognized for its broad-spectrum efficacy, specific comparative MIC values against a wide range of pathogens are less frequently reported in accessible literature.

Mechanism of Action

The antibacterial effect of both this compound and sulfamethoxazole is achieved through the competitive inhibition of the enzyme dihydropteroate synthase (DHPS).[1] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is a vital component in the bacterial synthesis of nucleic acids and proteins. By acting as a structural analog of para-aminobenzoic acid (PABA), a natural substrate for DHPS, these sulfonamides block the metabolic pathway. This leads to a cessation of bacterial growth and replication. Mammalian cells are not affected by this mechanism as they obtain folic acid from their diet and do not possess the DHPS enzyme.

Mechanism_of_Action Competitive Inhibition of Folic Acid Synthesis cluster_bacterium Bacterial Cell PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid DHF->THF Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Sulfonamide This compound / Sulfamethoxazole Sulfonamide->Inhibition Inhibition->DHPS

Figure 1: Mechanism of action of sulfonamides.

Comparative Antibacterial Spectrum

While a direct head-to-head comparison with extensive quantitative data is limited in the available literature, the following table summarizes the known antibacterial spectrum of both compounds. The table includes available MIC data for sulfamethoxazole against key pathogens and provides a qualitative description for this compound based on its established use and general characterization.

Bacterial SpeciesSulfamethoxazole MIC (µg/mL)This compound Activity
Gram-Negative
Escherichia coliMIC₅₀: ≤0.5/9.5 - 4/76MIC₉₀: 4/76 - >128/2432 (in combination with Trimethoprim)Generally effective against susceptible strains. Used in the treatment of colibacillosis in veterinary medicine.
Pasteurella multocidaMIC₅₀: ≤0.5/9.5MIC₉₀: 2/38 (in combination with Trimethoprim)Effective against susceptible strains. A key target pathogen in veterinary applications for respiratory infections.
Gram-Positive
Staphylococcus aureusMIC₅₀: 2/38MIC₉₀: >4/76 (in combination with Trimethoprim)Effective against susceptible Gram-positive bacteria.

Note: MIC values for sulfamethoxazole are often reported in combination with trimethoprim (typically in a 1:19 or 1:5 ratio). The values presented are for the combination unless otherwise specified. Data for this compound is qualitative due to the lack of specific, comparable MIC data in the reviewed literature.

Experimental Protocols

The determination of the antibacterial spectrum of sulfonamides is primarily conducted through in vitro susceptibility testing, with the Minimum Inhibitory Concentration (MIC) being the gold standard. The general methodology follows guidelines established by bodies such as the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

1. Preparation of Inoculum:

  • Pure colonies of the test bacterium are isolated from an agar plate.
  • A suspension of the bacteria is prepared in a sterile broth or saline solution.
  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

2. Broth Microdilution Method:

  • A series of twofold dilutions of the sulfonamide is prepared in a 96-well microtiter plate containing Mueller-Hinton broth.
  • The standardized bacterial inoculum is added to each well.
  • The plates are incubated at 35-37°C for 16-20 hours.
  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.

3. Agar Dilution Method:

  • Serial dilutions of the sulfonamide are incorporated into molten Mueller-Hinton agar.
  • The agar is poured into petri dishes and allowed to solidify.
  • The standardized bacterial suspension is then spot-inoculated onto the surface of the agar plates.
  • Plates are incubated as described for the broth microdilution method.
  • The MIC is the lowest concentration of the antibiotic that inhibits visible growth on the agar surface.

start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_inoculum [label="Prepare Bacterial\nInoculum (0.5 McFarland)", fillcolor="#F1F3F4"]; serial_dilution [label="Prepare Serial Dilutions\nof Antibiotic", fillcolor="#F1F3F4"]; inoculate [label="Inoculate Microtiter Plate\n(Broth Microdilution)", shape= Msquare, fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate at 35-37°C\nfor 16-20 hours", fillcolor="#FBBC05"]; read_results [label="Read Results and\nDetermine MIC", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> prep_inoculum; prep_inoculum -> inoculate; serial_dilution -> inoculate; inoculate -> incubate; incubate -> read_results; read_results -> end;

label="General Workflow for MIC Determination"; labelloc="t"; fontsize=12; }

Figure 2: MIC determination workflow.

Conclusion

This compound and sulfamethoxazole are effective broad-spectrum sulfonamide antibiotics that share a common mechanism of action by inhibiting bacterial folic acid synthesis. Sulfamethoxazole's antibacterial activity is well-quantified in the scientific literature, particularly in combination with trimethoprim, with established MIC values against a range of clinically relevant pathogens. In contrast, while this compound is recognized for its utility in veterinary medicine against a similar spectrum of bacteria, publicly accessible, direct comparative quantitative data in the form of MICs are less common. For researchers and drug development professionals, this highlights a potential area for further investigation to quantitatively delineate the antibacterial spectrum of this compound and enable more direct comparisons with other sulfonamides. The experimental protocols for such evaluations are well-established and standardized, providing a clear path for future comparative studies.

References

A Comparative Analysis of Sulfonamides in Veterinary Medicine: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of sulfonamides, a cornerstone of veterinary antimicrobial therapy, this guide provides a comparative analysis of their efficacy, pharmacokinetics, and safety profiles. It is designed to equip researchers, scientists, and drug development professionals with the critical data and experimental context needed to inform their work.

Sulfonamides, a class of synthetic antimicrobial agents, have been utilized in veterinary medicine for decades, valued for their broad-spectrum activity and cost-effectiveness.[1] Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. This disruption of the folate pathway ultimately inhibits bacterial growth and replication.[1][2] The efficacy of sulfonamides is often enhanced through combination with diaminopyrimidines, such as trimethoprim, which inhibit a subsequent step in the same pathway, creating a synergistic, bactericidal effect.[1]

This guide presents a comparative overview of commonly used sulfonamides, summarizing key performance data in easily digestible tables. Detailed experimental protocols for the evaluation of these compounds are also provided, alongside visualizations of the underlying biochemical pathways and experimental workflows.

Quantitative Comparison of Veterinary Sulfonamides

The selection of an appropriate sulfonamide is contingent on a variety of factors, including the target pathogen, the species being treated, and the desired pharmacokinetic profile. The following tables provide a comparative summary of key efficacy and pharmacokinetic parameters for several widely used sulfonamides.

Table 1: Comparative Efficacy (MIC90) of Sulfonamides Against Key Veterinary Pathogens (µg/mL)
SulfonamideEscherichia coliSalmonella spp.Pasteurella multocida
Sulfadiazine>64>642 - 32
Sulfamethazine>64>64>32
Sulfadimethoxine16 - >64>642 - 32
Sulfamethoxazole8 - 16>642 - 32
Sulfaquinoxaline>64>64>32

Note: MIC90 values can vary significantly based on bacterial isolate and testing methodology.

Table 2: Comparative Pharmacokinetics of Sulfonamides in Different Animal Species
SulfonamideAnimal SpeciesHalf-life (t½) (hours)Bioavailability (%)Volume of Distribution (Vd) (L/kg)
Sulfadiazine Cattle2.66 - 10.1-0.4
Pigs2.9--
Chickens2.7 - 3.7--
Sulfamethazine Cattle7.4-0.4
Sheep4.3-0.43
Sulfadimethoxine Cattle12.7-0.23
Dogs8.8-0.27
Sulfamonomethoxine Cattle1.62-0.28

Pharmacokinetic parameters can be influenced by factors such as age, health status, and drug formulation.

Table 3: Common Adverse Effects of Sulfonamides in Veterinary Species
Adverse EffectSpecies AffectedIncidenceNotes
Crystalluria, Hematuria, Renal ObstructionAll species, particularly carnivoresVaries; higher with dehydration and acidic urineCan be minimized with adequate water intake and urinary alkalizers.[3]
Keratoconjunctivitis Sicca (KCS)DogsUp to 15% with long-term useMay be reversible if the drug is discontinued early.[3][4]
Hypersensitivity Reactions (e.g., skin rashes, fever, polyarthritis)DogsLow, but more common than with many other antimicrobialsDoberman Pinschers may be predisposed to polyarthritis.[3][5]
Blood Dyscrasias (e.g., anemia, neutropenia)All speciesRareCan occur with prolonged administration.
HypothyroidismDogsCan occur with prolonged high-dose administrationReversible upon discontinuation of the drug.[4]

Experimental Protocols

Standardized methodologies are crucial for the accurate and reproducible evaluation of antimicrobial agents. The following sections outline the key experimental protocols for determining the minimum inhibitory concentration (MIC) and assessing the toxicity of sulfonamides.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.

Procedure:

  • Preparation of Antimicrobial Solutions: A series of twofold dilutions of the sulfonamide are prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, corresponding to a known cell density.

  • Inoculation: Each well of a microtiter plate, containing the different concentrations of the sulfonamide, is inoculated with the bacterial suspension. A growth control (no drug) and a sterility control (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at a temperature and duration appropriate for the test organism (typically 35-37°C for 18-24 hours).

  • Reading of Results: The MIC is determined as the lowest concentration of the sulfonamide in which there is no visible bacterial growth.

Toxicity Testing

Toxicity studies are essential to determine the safety profile of a drug. These studies are often conducted in rodent models according to established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Repeat-Dose 90-Day Oral Toxicity Study (based on OECD Guideline 408):

  • Animal Selection: Healthy young adult rodents (e.g., rats) are used.

  • Dose Groups: At least three dose levels of the sulfonamide are selected, along with a control group receiving the vehicle only. The highest dose should elicit some toxic effects but not cause severe suffering or death.

  • Administration: The sulfonamide is administered orally (e.g., mixed in the diet or by gavage) daily for 90 days.

  • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly.

  • Clinical Pathology: At the end of the study, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis.

  • Pathology: All animals are subjected to a full necropsy. Organs are weighed, and tissues are collected for histopathological examination.

  • Data Analysis: The data are analyzed to determine the No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which no adverse effects are observed.

Visualizing Mechanisms and Workflows

Bacterial Folic Acid Synthesis Pathway and a General Experimental Workflow for Antimicrobial Efficacy Testing

The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by sulfonamides and a typical workflow for evaluating antimicrobial efficacy.

Folic_Acid_Synthesis_Pathway cluster_pathway Bacterial Folic Acid Synthesis cluster_inhibitors Inhibitors GTP GTP Dihydropteroate Dihydropteroate GTP->Dihydropteroate Multiple Steps PABA p-Aminobenzoic Acid (PABA) PABA->Dihydropteroate DHF Dihydrofolic Acid (DHF) Dihydropteroate->DHF Dihydropteroate Synthase THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase DNA Purines, Thymidine, Amino Acids -> DNA THF->DNA Sulfonamides Sulfonamides Sulfonamides->Dihydropteroate Inhibits Diaminopyrimidines Diaminopyrimidines (e.g., Trimethoprim) Diaminopyrimidines->THF Inhibits

Caption: Bacterial Folic Acid Synthesis Pathway and Inhibition by Sulfonamides and Diaminopyrimidines.

Experimental_Workflow start Start: Isolate and Identify Pathogen prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum inoculate Inoculate Plates with Bacteria prepare_inoculum->inoculate prepare_plates Prepare Microtiter Plates with Serial Dilutions of Sulfonamide prepare_plates->inoculate incubate Incubate Plates (e.g., 18-24h at 37°C) inoculate->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic data_analysis Data Analysis and Interpretation read_mic->data_analysis end End: Report Results data_analysis->end

Caption: General Experimental Workflow for Determining Minimum Inhibitory Concentration (MIC).

References

Validated HPLC Method for Sulfamonomethoxine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted technique for the precise quantification of sulfamonomethoxine (SMM), a sulfonamide antibiotic, in various matrices. This guide provides a comprehensive comparison of validated HPLC methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable analytical procedures.

Comparative Analysis of HPLC Method Performance

The validation of an analytical method is crucial to ensure its reliability and accuracy. Key performance parameters for the HPLC quantification of this compound, including linearity, accuracy (recovery), precision (repeatability), limit of detection (LOD), and limit of quantification (LOQ), are summarized below. These parameters are benchmarked against established guidelines such as those from the International Council for Harmonisation (ICH).

Validation ParameterHPLC Method 1 (in Milk)HPLC Method 2 (in Animal Tissues)HPLC Method 3 (in Feed)Alternative Method (HPLC-FLD in Feed)
Linearity (Correlation Coefficient, r²) > 0.995Not explicitly stated, but linearity was determined> 0.995> 0.995
Accuracy (Recovery %) 97.9 - 106.0%[1]90.1 - 115.1% (overall for 10 sulfonamides)[2]78.2 - 105.2%79.3 - 114.0%[3]
Precision (RSD %) < 8.8%[1]< 10.0%[2]Not explicitly statedRepeatability: 2.7 - 9.1% Reproducibility: 5.9 - 14.9%[3]
Limit of Detection (LOD) Not explicitly stated; Decision Limit (CCα) reportedNot explicitly stated; Decision Limit (CCα) reportedNot explicitly statedEstimated from calibration curve[3]
Limit of Quantification (LOQ) Not explicitly stated; Detection Capability (CCβ) reportedNot explicitly stated; Detection Capability (CCβ) reported46.9 - 150.0 µg/kg[3]Estimated from calibration curve[3]

Note: RSD % refers to the Relative Standard Deviation, a measure of precision.

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of analytical methods. Below are representative experimental protocols for the HPLC quantification of this compound.

HPLC Method for this compound in Milk [1]

  • Sample Preparation: Extraction of this compound from milk samples was performed using a mixture of ethyl acetate, n-hexane, and isopropanol.

  • Chromatographic Conditions:

    • Column: Not explicitly stated, but a C18 column is common for sulfonamide analysis.

    • Mobile Phase: A gradient mixture of 0.1% v/v formic acid, acetonitrile (CH₃CN), and methanol (CH₃OH).

    • Detection: Diode-array detection (DAD) at 265 nm.

HPLC Method for this compound in Animal Tissues [2]

  • Sample Preparation: Extraction from bovine, porcine, and chicken tissues was carried out using mixtures of ethyl acetate, water, and acetonitrile, followed by Solid-Phase Extraction (SPE) for further purification.

  • Chromatographic Conditions:

    • Column: Kromasil C18, 5 µm, 250 x 4 mm.

    • Mobile Phase: A gradient program with a mixture of 0.1% formic acid, acetonitrile (CH₃CN), and methanol (CH₃OH).

    • Detection: Diode-array detector (DAD) set at 265 nm.

Alternative Method: HPLC with Fluorescence Detection (HPLC-FLD) in Feed [3]

  • Sample Preparation: Sulfonamides were extracted from feed using an ethyl acetate/methanol/acetonitrile mixture, followed by a clean-up step on a Strata-SCX cartridge. A pre-column derivatization with fluorescamine was performed.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse XDB C18.

    • Mobile Phase: A gradient mobile phase system of acetic acid, methanol, and acetonitrile.

    • Detection: Fluorescence detection (FLD).

Workflow for HPLC Method Validation

The following diagram illustrates the typical workflow for validating an HPLC method for the quantification of this compound.

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Data Analysis & Reporting MD1 Sample Preparation Optimization MD2 Chromatographic Condition Optimization MD1->MD2 V1 Specificity / Selectivity MD2->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy (Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ Determination V4->V5 V6 Robustness V5->V6 DA1 Statistical Analysis of Validation Data V6->DA1 Finalized Method DA2 Method Validation Report DA1->DA2

Caption: Workflow for HPLC Method Validation.

Alternative Analytical Techniques

While HPLC with UV or DAD detection is a prevalent and cost-effective method, other techniques offer enhanced sensitivity and selectivity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method provides higher sensitivity and specificity, making it ideal for detecting very low residue levels in complex matrices.[3]

  • HPLC with Fluorescence Detection (HPLC-FLD): This technique requires a derivatization step to make the sulfonamides fluorescent, which can significantly improve sensitivity compared to UV detection.[3]

The choice of method will depend on the specific requirements of the analysis, including the matrix, the required sensitivity, and the available instrumentation. The presented data demonstrates that validated HPLC methods are highly suitable for the routine quantification of this compound, providing reliable and accurate results.

References

A Researcher's Guide to Sulfamonomethoxine Certified Reference Material: Performance, Alternatives, and Analytical Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. In the analysis of sulfonamide antibiotics, the quality of the certified reference material (CRM) is a critical determinant of data integrity. This guide provides a comprehensive overview of sulfamonomethoxine certified reference material, its comparison with available alternatives based on manufacturers' specifications, and detailed experimental protocols for its use.

Comparing this compound Certified Reference Materials

Below is a summary of commercially available this compound CRMs. Researchers should note that the ideal choice of CRM depends on the specific requirements of their analytical method and institutional quality guidelines.

Supplier Product Name Purity/Concentration Format Key Features
Sigma-Aldrich (Merck) This compound, VETRANAL™, analytical standard≥98.0% (HPLC)Neat SolidProduced under ISO/IEC 17025 and ISO 17034 accreditation. Accompanied by a comprehensive Certificate of Analysis.
LGC Standards This compoundHigh PurityNeat SolidProduced in accordance with ISO 17034.[1] Certificate of Analysis provides detailed characterization.
MedChemExpress This compound (Standard)>98%Neat SolidIntended for research and analytical applications.[2]
CRM LABSTANDARD This compound≥ 95%NeatISO 17034 Certified Reference Material (CRM) Neat.[3]

Note: The performance of a CRM is intrinsically linked to the validation of the analytical method in which it is used. Key performance indicators of the method, such as linearity, accuracy, precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ), serve as an indirect measure of the CRM's suitability and performance.

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound, like other sulfonamides, exerts its antibacterial effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS) in bacteria.[3][4][5][6] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleic acids and some amino acids. By blocking this pathway, this compound inhibits bacterial growth and replication.[4][6]

This compound Mechanism of Action cluster_bacterial_cell Bacterial Cell cluster_inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Diphosphate Dihydropteridine->DHPS DHF Dihydrofolic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid DHF->THF Reduction Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids This compound This compound This compound->Inhibition Inhibition->DHPS

Caption: this compound's mechanism of action.

Experimental Protocol: Analysis of Sulfonamides in Food Products

The following is a representative experimental protocol for the determination of this compound in animal tissues using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This protocol is a composite of methodologies described in the scientific literature.

1. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound CRM in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

2. Sample Preparation (QuEChERS Method - Quick, Easy, Cheap, Effective, Rugged, and Safe):

  • Homogenization: Homogenize 2-5 g of the tissue sample.

  • Extraction: Add 10 mL of acetonitrile to the homogenized sample in a 50 mL centrifuge tube. Shake vigorously for 1 minute.

  • Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Clean-up (Dispersive Solid-Phase Extraction): Transfer an aliquot of the supernatant (acetonitrile layer) to a microcentrifuge tube containing a clean-up sorbent (e.g., PSA and C18). Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

  • Final Preparation: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their concentration.

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in a food matrix.

Experimental Workflow for this compound Analysis cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing CRM This compound CRM Stock Stock Solution (1 mg/mL) CRM->Stock Working_Standards Working Standards (Calibration Curve) Stock->Working_Standards LC_MSMS LC-MS/MS Analysis Working_Standards->LC_MSMS Sample Food Sample (e.g., Tissue) Homogenization Homogenization Sample->Homogenization Extraction Extraction (Acetonitrile) Homogenization->Extraction Cleanup dSPE Cleanup (PSA/C18) Extraction->Cleanup Cleanup->LC_MSMS Calibration Calibration Curve Construction LC_MSMS->Calibration Quantification Quantification of This compound LC_MSMS->Quantification Calibration->Quantification Result Final Result Quantification->Result

Caption: General experimental workflow.

References

A Comparative Guide to Inter-Laboratory Analysis of Sulfamonomethoxine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the determination of sulfamonomethoxine, a sulfonamide antibiotic used in veterinary medicine. The data presented is compiled from various studies to offer researchers, scientists, and drug development professionals a comprehensive reference for method selection and development. While not a direct inter-laboratory proficiency test, this guide serves as a valuable tool for comparing the performance of different analytical approaches.

Quantitative Data Summary

The performance of an analytical method is a critical factor in the reliable quantification of drug residues. The following table summarizes the performance characteristics of various methods reported for the analysis of this compound in different biological matrices. These parameters include the limit of detection (LOD), limit of quantification (LOQ), and recovery rates.

MatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)
Chicken Plasma, Tissues, and EggsHPLC with Photo-Diode Array Detector< 30 ng/g or ng/mL< 30 ng/g or ng/mL> 90%
MuscleHPLC-Diode Array Detection (DAD)Not specifiedNot specifiedNot specified
Poultry and BeefLC-MS/MSBelow detection limit in tested samplesNot specified86-104%

Note: The performance of analytical methods can be influenced by various factors, including the specific laboratory, equipment, and operator.

Experimental Protocols

Detailed and standardized experimental protocols are essential for achieving reproducible and comparable results in analytical testing. Below are outlines of common methodologies employed for the analysis of this compound.

Method 1: High-Performance Liquid Chromatography (HPLC) with Photo-Diode Array (PDA) Detection

This method is suitable for the simultaneous determination of this compound and its metabolites in samples such as chicken plasma, muscle, liver, and eggs.[1]

  • Sample Preparation:

    • Homogenize the sample using a handheld ultrasonic homogenizer.

    • Extract the analytes with ethanol.

    • Centrifuge the mixture to separate the supernatant.

  • Chromatographic Separation:

    • Utilize a reversed-phase C4 column.

    • Employ a gradient elution with a mobile phase consisting of ethanol and 1% (v/v) acetic acid. The gradient is typically run from a ratio of 10:90 to 20:80 (ethanol:acetic acid).

  • Detection:

    • Detect the analytes using a photo-diode array detector.

Method 2: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) for Muscle Tissue

This multi-residue method is designed for the assay of ten different sulfonamides, including this compound, in muscle samples.

  • Sample Preparation:

    • Homogenize the muscle tissue.

    • Extract the sulfonamides using ethyl acetate.

    • Perform a clean-up step using a cation-exchange solid-phase extraction (SPE) column.

  • Detection:

    • Analyze the extracted analytes by HPLC-DAD at a wavelength of 270 nm.[2]

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Poultry and Beef

This highly sensitive and specific method is used for the analysis of six sulfa drugs, including this compound, in poultry and beef samples.[3]

  • Sample Preparation (QuEChERS method):

    • Perform an extraction using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

    • Clean up the extract using C18 powder and primary secondary amine (PSA).

  • Analysis:

    • Analyze the sample using LC-MS/MS coupled with an electrospray ionization (ESI) source and a triple quadrupole (QQQ) mass analyzer.

    • Identify and quantify the drugs using SCAN and Multiple Reaction Monitoring (MRM) methods.[3]

Visualizing the Workflow

Understanding the sequence of steps in an analytical process is crucial for implementation and troubleshooting. The following diagrams illustrate the general workflows for the described methods.

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample (e.g., Tissue, Plasma) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant HPLC HPLC Separation Supernatant->HPLC Detection PDA/DAD Detection HPLC->Detection Data Data Analysis Detection->Data

Caption: General workflow for HPLC-based analysis of this compound.

experimental_workflow_lcmsms cluster_sample_prep_lcms Sample Preparation (QuEChERS) cluster_analysis_lcms Analysis Sample_lcms Sample (e.g., Meat) Extraction_lcms QuEChERS Extraction Sample_lcms->Extraction_lcms Cleanup_lcms Dispersive SPE Cleanup Extraction_lcms->Cleanup_lcms Extract_lcms Collect Extract Cleanup_lcms->Extract_lcms LCMSMS LC-MS/MS Analysis Extract_lcms->LCMSMS Quantification Quantification (MRM) LCMSMS->Quantification Results Results Quantification->Results

Caption: General workflow for LC-MS/MS-based analysis of this compound.

Proficiency in the analysis of veterinary drug residues is maintained through participation in inter-laboratory comparisons and proficiency testing schemes.[4][5][6] These programs are crucial for ensuring the comparability and reliability of analytical methods across different laboratories.[4] Organizations such as Fapas offer proficiency tests for a range of sulfonamides, including this compound, in various food matrices like fish muscle.[7] The evaluation of laboratory performance in these tests is often done using Z-scores, which provide a standardized measure of deviation from the consensus value.[4][5]

References

A Comparative Guide to ELISA and LC-MS for the Quantification of Sulfamonomethoxine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of sulfamonomethoxine, a sulfonamide antibiotic used in veterinary medicine, is crucial for ensuring food safety and monitoring environmental residues. Two of the most prominent analytical techniques employed for this purpose are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate method for their needs.

Methodological Principles and Experimental Workflows

Both ELISA and LC-MS offer robust means for detecting this compound, yet they operate on fundamentally different principles. ELISA is an immunoassay that relies on the specific binding of an antibody to the target antigen (this compound). In contrast, LC-MS is a powerful analytical chemistry technique that separates the analyte from a complex mixture and then identifies and quantifies it based on its mass-to-charge ratio.

The general workflows for both techniques are visualized below.

G cluster_0 ELISA Workflow cluster_1 LC-MS Workflow ELISA_P Sample Preparation (e.g., Homogenization, Extraction) ELISA_A Competitive Binding (Sample/Standard + Enzyme Conjugate + Antibody in pre-coated wells) ELISA_P->ELISA_A ELISA_I Incubation ELISA_A->ELISA_I ELISA_W Washing Step (Remove unbound reagents) ELISA_I->ELISA_W ELISA_S Substrate Addition (Color Development) ELISA_W->ELISA_S ELISA_R Stop Reaction & Read Absorbance (e.g., 450 nm) ELISA_S->ELISA_R ELISA_D Data Analysis (Calculate concentration vs. Standard Curve) ELISA_R->ELISA_D LCMS_P Sample Preparation (e.g., Extraction, SPE Cleanup) LCMS_C Liquid Chromatography (Separation on C18 column) LCMS_P->LCMS_C LCMS_I Ionization (e.g., Electrospray - ESI) LCMS_C->LCMS_I LCMS_M1 Mass Analyzer 1 (Q1) (Precursor Ion Selection) LCMS_I->LCMS_M1 LCMS_F Collision Cell (Q2) (Fragmentation) LCMS_M1->LCMS_F LCMS_M2 Mass Analyzer 2 (Q3) (Product Ion Selection) LCMS_F->LCMS_M2 LCMS_Det Detection LCMS_M2->LCMS_Det LCMS_D Data Analysis (Chromatogram Integration, Quantification) LCMS_Det->LCMS_D

Caption: Comparative workflow of ELISA and LC-MS/MS for this compound analysis.

Performance Characteristics: A Head-to-Head Comparison

The choice between ELISA and LC-MS often depends on a trade-off between speed, cost, specificity, and sensitivity. While ELISA serves as an excellent high-throughput screening tool, LC-MS/MS is considered the "gold standard" for confirmation and precise quantification due to its superior specificity and sensitivity.[1][2]

Performance ParameterELISA (Competitive)LC-MS/MS
Principle Antigen-Antibody BindingPhysicochemical Separation & Mass Detection
Limit of Detection (LOD) ~0.1 - 1.0 ng/mL[3][4]~0.1 - 0.9 ng/g[5]
Linear Range Typically narrow, e.g., 0.125 - 5 ng/mL[6]Wide, e.g., 0.02 - 5 ng injected[5]
Specificity Can exhibit cross-reactivity with structurally similar sulfonamides (e.g., 97.6% for SMM in one kit)[7]Very high; distinguishes between isomers and metabolites based on mass fragmentation patterns
Precision (%CV) 12.8% - 20.5%[4]< 12% - 16%[8]
Accuracy (Trueness/Recovery) 80.5% - 137.8%[4]97% - 100%[8]
Analysis Time per Sample ~1 - 2 hours (for a 96-well plate)[9]~10 minutes per injection, plus sample prep[5]
Throughput High (e.g., 40+ samples in duplicate per plate)Lower to Medium (depends on autosampler and run time)
Cost Lower cost per sample, minimal equipment investmentHigh initial equipment cost, higher cost per sample (solvents, standards, maintenance)[1]
Confirmation Requires confirmation by a secondary method (like LC-MS)Definitive confirmation and quantification

Detailed Experimental Protocols

The following sections outline representative protocols for both ELISA and LC-MS analysis of this compound. These are generalized procedures and may require optimization based on the specific matrix (e.g., milk, honey, tissue) and instrumentation.

This compound ELISA Protocol (Competitive)

This protocol is based on commercially available kits and follows the principle of competitive immunoassay.[6][7]

  • Sample Preparation & Extraction:

    • Weigh 3 g of a homogenized tissue sample into a centrifuge tube.

    • Add 9 mL of an acetonitrile-water solution (e.g., 84:16 v/v).[7]

    • Vortex thoroughly for 10 minutes.

    • Centrifuge at >4000 rpm for 10 minutes.

    • Transfer a known volume of the supernatant and dilute it with the provided sample diluent. The dilution factor will depend on the expected concentration and the kit's linear range.

  • ELISA Procedure:

    • Bring all reagents and micro-well strips to room temperature (20-25°C).

    • Add 50 µL of standard solutions and prepared samples to their respective wells in duplicate.

    • Add 25 µL of the enzyme conjugate (e.g., Sulfonamide-HRP) to all wells (except blank wells).[6]

    • Add 25 µL of the anti-sulfonamide antibody solution to all wells (except blank wells).[6]

    • Seal the plate, shake gently, and incubate for 1 hour at 25°C (or as specified, e.g., 4°C) in the dark.[6]

    • Wash the plate 3-5 times with the provided wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at 25°C in the dark.

    • Add 100 µL of stop solution to each well to terminate the color development.

    • Read the absorbance at 450 nm using a microplate reader within 10 minutes.

  • Data Analysis:

    • Calculate the average absorbance for each standard and sample.

    • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

This compound LC-MS/MS Protocol

This protocol describes a method for the quantitative analysis of this compound using a triple quadrupole mass spectrometer, a common platform for residue analysis.[5][8][10]

  • Sample Preparation & Solid-Phase Extraction (SPE):

    • For liquid samples (e.g., water), adjust the pH to 4-7 and pass 500 mL through a pre-conditioned HLB SPE cartridge.[10]

    • For solid samples, extract 1 g of homogenized tissue with an acidic acetonitrile or buffer solution.[5][11]

    • Wash the SPE cartridge with water to remove interferences.

    • Elute the analytes from the cartridge using methanol.[10]

    • Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 1:1 methanol:water).[10]

    • Filter the sample through a 0.2 µm filter before injection.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reversed-phase column (e.g., 150 mm x 3 mm, 5 µm).[5]

      • Mobile Phase: A gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.[5]

      • Flow Rate: 0.2 - 0.4 mL/min.

      • Column Temperature: 30°C.[5]

    • Mass Spectrometry (MS/MS):

      • Ionization Source: Electrospray Ionization (ESI), positive mode.[12]

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound to ensure identity and quantification. For a related compound, sulfadimethoxine, a transition is 310.90 > 156.00.[12]

      • Instrument Parameters: Optimize source-dependent parameters like capillary voltage, source temperature, and gas flows.

  • Data Analysis:

    • Integrate the peak area of the specific MRM transitions for this compound.

    • Quantify the concentration using a calibration curve prepared from certified reference standards.

Conclusion and Recommendations

The cross-validation of ELISA and LC-MS for this compound detection reveals two powerful, complementary techniques.

Use ELISA when:

  • Screening a large number of samples is required.

  • Rapid results are a priority.

  • Cost is a significant limiting factor.

  • A semi-quantitative or qualitative result is sufficient for initial assessment.

Use LC-MS when:

  • High specificity and definitive confirmation are necessary.

  • Accurate and precise quantification at low levels is required.

  • Analyzing complex matrices where cross-reactivity could be an issue.

  • Regulatory compliance demands a validated, confirmatory method.

Ultimately, a combined approach is often the most effective strategy. ELISA can be employed as a rapid and cost-effective primary screen to identify potentially positive samples, which are then subjected to LC-MS/MS analysis for unambiguous confirmation and precise quantification. This tiered approach leverages the strengths of both methodologies, ensuring a robust and efficient analytical workflow.

References

A Comparative Guide to the Preparation of Sulfamonomethoxine Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of sulfamonomethoxine as an analytical standard against other common sulfonamides. It includes detailed experimental protocols, supporting data, and visualizations to aid researchers in the accurate preparation and application of these standards in a laboratory setting.

Introduction to this compound and Analytical Standards

This compound is a long-acting sulfonamide antibiotic primarily used in veterinary medicine to treat bacterial infections.[1] In the laboratory, a well-characterized analytical standard is crucial for the accurate quantification of the active pharmaceutical ingredient (API) in various matrices, impurity profiling, and ensuring the quality and efficacy of pharmaceutical formulations.[2][3] The preparation of these standards is a critical first step in the analytical workflow, directly impacting the reliability and reproducibility of results.[2][4]

This guide outlines the essential physicochemical properties of this compound and compares it with two other widely used sulfonamides: sulfadimethoxine and sulfamethoxazole. Detailed protocols for the preparation of stock and working standards, along with a validated High-Performance Liquid Chromatography (HPLC) method for analysis, are provided.

Comparative Physicochemical Properties of Selected Sulfonamides

The selection of an appropriate analytical standard requires an understanding of its fundamental properties. The table below summarizes key physicochemical data for this compound and two common alternatives, sulfadimethoxine and sulfamethoxazole.

PropertyThis compoundSulfadimethoxineSulfamethoxazole
Molecular Formula C₁₁H₁₂N₄O₃S[5][6]C₁₂H₁₄N₄O₄SC₁₀H₁₁N₃O₃S[7]
Molecular Weight 280.30 g/mol [5][8]310.33 g/mol 253.28 g/mol [7]
Appearance White to off-white crystalline powder.[5][8]White to off-white crystalline powder.White crystalline powder.[9]
Melting Point 203-206 °C[8]197-202 °C[8]169-172 °C
Solubility Practically insoluble in water; soluble in acetone and alkaline solutions; slightly soluble in ethanol.[10]Slightly soluble in water; soluble in alkaline solutions.Very slightly soluble in water; soluble in ethanol and sodium hydroxide solutions.[9][11]

Experimental Protocols

Accurate preparation of analytical standards is fundamental to achieving reliable quantitative results. The following protocols provide step-by-step guidance for the preparation of this compound standards and their analysis by HPLC.

This protocol describes the preparation of a 1 mg/mL primary stock solution of this compound.

Materials:

  • This compound reference standard (purity ≥98%)

  • Methanol (HPLC grade)

  • Analytical balance

  • 100 mL volumetric flask (Class A)

  • Spatula

  • Ultrasonic bath

Procedure:

  • Accurately weigh approximately 100 mg of the this compound reference standard onto weighing paper.

  • Carefully transfer the weighed standard into a 100 mL Class A volumetric flask.

  • Add approximately 70 mL of methanol to the flask.

  • Sonicate the flask for 10-15 minutes, or until the this compound is completely dissolved.

  • Allow the solution to return to room temperature.

  • Add methanol to the flask to bring the volume to the 100 mL mark.

  • Stopper the flask and invert it 15-20 times to ensure homogeneity.

  • Transfer the solution to a labeled, light-resistant container and store at 2-8°C.[8] This stock solution should be stable for a defined period, which should be verified.

Working standards for calibration curves are prepared by serially diluting the primary stock solution.

Materials:

  • Primary stock solution (1 mg/mL)

  • Mobile phase (as described in the HPLC protocol)

  • Volumetric flasks (Class A; e.g., 10 mL, 50 mL, 100 mL)

  • Calibrated micropipettes

Procedure (for a 10 µg/mL working standard):

  • Pipette 1.0 mL of the 1 mg/mL primary stock solution into a 100 mL volumetric flask.

  • Dilute to the mark with the mobile phase.

  • Stopper the flask and invert several times to mix thoroughly. This solution is now a 10 µg/mL working standard.

  • Further dilutions can be made from this solution to create a calibration curve (e.g., 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 µg/mL).

This method is suitable for the quantification of this compound.

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[12]
Mobile Phase 0.02 M Phosphoric Acid Solution : Methanol (80:20, v/v)[12]
Flow Rate 1.0 mL/min[12]
Column Temperature 30°C[12]
Detector UV at 270 nm[12]

| Injection Volume | 20 µL |

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no carryover or contamination.

  • Inject the prepared working standard solutions in ascending order of concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • The linearity of the calibration curve should be evaluated (R² ≥ 0.999).

Data Presentation and Performance

The following table presents typical performance data for the HPLC method described above.

ParameterTypical Value
Retention Time ~ 5-7 minutes
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) ~ 10-30 ng/mL
Limit of Quantification (LOQ) ~ 30-100 ng/mL
Recovery 90-110%
Precision (%RSD) < 2%

Note: These values are representative and may vary depending on the specific instrument, column, and laboratory conditions.

Visualizations

Visual workflows and pathway diagrams can clarify complex processes. The following diagrams have been created using Graphviz (DOT language) to illustrate key procedures and mechanisms.

G cluster_prep Standard Preparation cluster_qc Quality Control & Use weigh Weigh Reference Standard dissolve Dissolve in Solvent (e.g., Methanol) weigh->dissolve sonicate Sonicate to Ensure Complete Dissolution dissolve->sonicate dilute_stock Dilute to Final Volume (Primary Stock) sonicate->dilute_stock serial_dilute Perform Serial Dilutions (Working Standards) dilute_stock->serial_dilute Use for Dilution hplc Analyze via HPLC serial_dilute->hplc calibrate Generate Calibration Curve hplc->calibrate quantify Quantify Unknown Samples calibrate->quantify G cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteroate DHPS->DHP Catalyzes DHF Dihydrofolate (DHF) DHP->DHF DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate (THF) DHF->THF Reduced by DHFR DNA DNA Synthesis & Cell Growth THF->DNA Precursor for Nucleotide Synthesis SMM This compound (Sulfonamide) SMM->DHPS Competitive Inhibition

References

comparing sulfamonomethoxine extraction methods from feed

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Sulfamonomethoxine Extraction from Feed Matrices

The accurate quantification of this compound, a sulfonamide antibiotic, in animal feed is crucial for ensuring food safety and regulatory compliance. The complexity of feed matrices necessitates robust and efficient extraction methods to isolate the analyte from interfering substances prior to analysis. This guide provides a detailed comparison of two prevalent extraction techniques: Solid-Phase Extraction (SPE) and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

This comparison is intended for researchers, analytical chemists, and quality control professionals, offering insights into the performance, protocols, and workflows of each method, supported by experimental data from relevant studies.

Performance Data Summary

The selection of an extraction method often depends on a balance of recovery, sensitivity, and throughput. The following table summarizes the performance of SPE and QuEChERS for the extraction of sulfonamides, including this compound, from animal feed.

ParameterSolid-Phase Extraction (SPE)Modified QuEChERS
Recovery Rate 80.1% – 111.7%[1]86.0% – 106.8%[2]
Limit of Detection (LOD) Not explicitly stated, but LOQs are low0.02 – 0.5 µg/kg*[3]
Limit of Quantification (LOQ) 0.5 – 20 µg/kg[4]0.9 – 7.1 µg/kg[2]
Analysis Time ~2 hours per sample[4]< 25 minutes per sample[5]
Solvent Consumption Moderate to High[6]Low[5]

*Data for a range of sulfonamides in a similar matrix (forage grass), demonstrating the high sensitivity of the method.

Experimental Workflows

The following diagrams illustrate the typical workflows for both the Solid-Phase Extraction and the modified QuEChERS methods.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) Cleanup cluster_analysis Analysis Sample 1. Weigh 5g Feed Sample Solvent 2. Add 20mL Acetonitrile Shake 3. Vortex/Shake (e.g., 30 min) Centrifuge1 4. Centrifuge Supernatant1 5. Collect Supernatant Condition 6. Condition SPE Cartridge (e.g., Alumina, MCX) Load 7. Load Supernatant Supernatant1->Load Condition->Load Wash 8. Wash Cartridge (e.g., 5mL Acetonitrile) Load->Wash Elute 9. Elute Analytes (e.g., 4mL Acetonitrile/Formic Acid) Wash->Elute Filter 10. Filter Extract (0.22 µm) Elute->Filter Analysis 11. UHPLC-MS/MS Analysis Filter->Analysis

Fig 1. Solid-Phase Extraction (SPE) Workflow.

QuEChERS_Workflow cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE (d-SPE) Cleanup cluster_analysis Analysis Sample 1. Weigh 2g Feed Sample Solvent 2. Add Extraction Solvent (e.g., Acetonitrile) Sample->Solvent Salts 3. Add QuEChERS Salts (e.g., MgSO₄, NaCl) Solvent->Salts Shake 4. Shake Vigorously (1 min) Salts->Shake Centrifuge1 5. Centrifuge Shake->Centrifuge1 Transfer 6. Transfer Aliquot of Supernatant Centrifuge1->Transfer dSPE 7. Add d-SPE Sorbent (e.g., PSA, C18) Transfer->dSPE Vortex 8. Vortex (30s) dSPE->Vortex Centrifuge2 9. Centrifuge Vortex->Centrifuge2 Filter 10. Filter Supernatant (0.22 µm) Centrifuge2->Filter Analysis 11. LC-MS/MS Analysis Filter->Analysis

Fig 2. Modified QuEChERS Workflow.

Experimental Protocols

Below are detailed methodologies for each extraction technique, synthesized from established research protocols.

Solid-Phase Extraction (SPE) Protocol

This method utilizes a solid sorbent packed in a cartridge to adsorb the analyte from the sample extract, allowing impurities to be washed away before the analyte is eluted with a different solvent. It is known for providing clean extracts.[7]

I. Sample Extraction:

  • Weigh 5 g of a homogenized feed sample into a 50 mL polypropylene centrifuge tube.

  • Add 20 mL of acetonitrile to the tube.

  • Vortex or shake the mixture vigorously for 30 minutes to ensure thorough extraction.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant (the upper liquid layer) for the cleanup step.

II. SPE Cleanup (using Basic Alumina or similar cartridge):

  • Conditioning: Prepare the SPE cartridge (e.g., 60 mg, 3 mL) by first passing an organic solvent (e.g., methanol) to activate the sorbent, followed by an aqueous solution to equilibrate it.[4]

  • Loading: Pass the entire collected supernatant through the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 5 mL of acetonitrile to remove co-extracted matrix interferences while the sulfonamides remain bound to the sorbent.[4]

  • Elution: Elute the target sulfonamides from the cartridge using 4 mL of an appropriate solvent mixture, such as 10% acetonitrile in 0.4% formic acid.[4]

III. Final Preparation and Analysis:

  • Filter the collected eluate through a 0.22 µm syringe filter.

  • Inject an aliquot of the filtered solution into an Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) system for quantification.[4]

Modified QuEChERS Protocol

The QuEChERS method involves a two-step process: an initial extraction and partitioning step using an organic solvent and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup.[8] It is renowned for its speed and low solvent usage.[5]

I. Extraction:

  • Weigh 2 g of the homogenized feed sample into a 50 mL centrifuge tube.

  • Add 10 mL of the extraction solvent (e.g., acetonitrile).

  • Add the appropriate QuEChERS extraction salts (commonly a mixture of magnesium sulfate and sodium chloride) to induce phase separation and drive the analytes into the organic layer.[2]

  • Immediately cap the tube and shake it vigorously for 1 minute.

  • Centrifuge the tube at 4000 rpm for 5 minutes.

II. Dispersive SPE (d-SPE) Cleanup:

  • Transfer a 1-6 mL aliquot of the supernatant (acetonitrile layer) into a 15 mL centrifuge tube containing the d-SPE cleanup sorbent. For sulfonamide analysis in feed, Primary Secondary Amine (PSA) is commonly used to remove fatty acids and other interferences.[2]

  • Vortex the tube for 30-60 seconds to ensure thorough mixing of the extract with the sorbent.

  • Centrifuge at 4000 rpm for 5 minutes to pellet the d-SPE sorbent.

III. Final Preparation and Analysis:

  • Take the final supernatant and filter it through a 0.22 µm syringe filter.

  • The sample is now ready for analysis by LC-MS/MS.[2]

Conclusion

Both Solid-Phase Extraction and the modified QuEChERS method are effective for the determination of this compound in animal feed.

  • SPE is a robust technique that yields very clean extracts, which can be beneficial for the longevity of analytical instrumentation. However, it is generally more time-consuming and uses a larger volume of solvents.[6]

  • QuEChERS offers a significant advantage in terms of speed, simplicity, and lower cost of consumables and solvents.[9] Its high throughput makes it particularly suitable for laboratories that process a large number of samples. While it is highly effective, matrix effects should be carefully evaluated during method validation.[3]

The choice between these methods will depend on the specific requirements of the laboratory, including sample throughput needs, budget constraints, and the desired level of extract cleanliness. For routine monitoring of a large number of samples, the QuEChERS method presents a compelling, efficient, and cost-effective solution.

References

Performance Characteristics of Sulfamonomethoxine Detection Kits: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and efficient detection of sulfamonomethoxine (SMM) is critical in various fields, including food safety, veterinary diagnostics, and environmental monitoring. This guide provides a comprehensive comparison of the performance characteristics of commercially available this compound detection kits, focusing on Enzyme-Linked Immunosorbent Assays (ELISA) and rapid lateral flow tests. The information presented is based on publicly available data from manufacturers and independent validation studies to assist in the selection of the most appropriate kit for your specific needs.

Comparison of Performance Characteristics

The performance of a detection kit is determined by several key parameters. The following tables summarize the quantitative data for various this compound detection kits, offering a side-by-side comparison of their capabilities.

This compound ELISA Kits

ELISA kits are a common choice for the quantitative analysis of SMM in various samples. They offer high sensitivity and are suitable for laboratory settings where high-throughput screening is required.

Kit/ManufacturerLimit of Detection (LOD)Sample MatricesCross-Reactivity with this compound
Elabscience SMM ELISA Kit Muscle (Method 1): 0.05 ppbMuscle (Method 2): 0.25 ppbSerum, Urine: 0.2 ppbHoney: 0.05 ppbMilk: 1 ppbMuscle, Serum, Urine, Honey, Milk, EggHigh specificity for SMM is claimed, but detailed cross-reactivity data with other sulfonamides is not readily available in the provided search results.
Cusabio Sulfamethoxazole (SMZ/SMX) ELISA Kit Tissue (high detection limit method): 1 ppbTissue (low detection limit method): 5 ppbHoney: 1 ppbSerum, urine: 4 ppbMilk: 20 ppbTissue, Honey, Serum, Urine, MilkWhile this kit is for Sulfamethoxazole, it is a sulfonamide and provides an example of performance data. Cross-reactivity with this compound is not specified.
Generic Sulfonamides ELISA Kit (ATZ Labs) 1 ppbChicken liver, pork liver, serum, urine, milk, honey, and eggSMM: 1 ppb (listed as a detection limit for SMM)
Elabscience Sulfonamides (SAs) ELISA Kit Honey: 3 ppbMuscle (method 2): 2 ppbLiver: 10 ppbUrine, Muscle (pork, method 1): 40 ppbSerum, Raw/Finished Milk, Muscle (chicken, fish, shrimp): 20 ppbEggs, Feed, Muscle (beef, mutton, duck): 50 ppbMuscle, Urine, Liver, Honey, Serum, Raw milk, Reconstituted milk, Finished milk, Egg, FeedThis compound (SMM): >100%
This compound Rapid Test Kits

Rapid test kits, typically in a lateral flow format, are designed for rapid, on-site screening of samples. They provide qualitative or semi-quantitative results and are valued for their speed and ease of use.

Kit/ManufacturerLimit of Detection (LOD)Sample MatricesCross-Reactivity with this compound
IndiFOSS Rapid Test Kit for Sulfonamides Muscle Tissue, Eggs (Method 1): 3-5 ppbEggs (Method 2): 4-6 ppbHoney: 2-4 ppbUrine: 2-4 ppbMuscle Tissue, Eggs, Honey, UrineHigh sensitivity to this compound is indicated by the low LOD.
Taiwan Advance Bio-Pharmaceutical Inc. Sulfonamides (SAS) Rapid Test kit 3 ppbNot explicitly specified, but typically used for food matrices.High sensitivity to this compound is indicated by the low cut-off value.
Ringbio Sulfonamides Rapid Test kit (for milk) Not specified for SMM individually, but provides LODs for various other sulfonamides (e.g., Sulfadimidine: 1-3 µg/L).MilkBroad-specificity to most sulfonamides is claimed.
Lateral Flow Immunoassay for SMM (Research) Visual LOD: 15 ng/mLInstrumental LOD: 5 ng/mLSwine UrineLow cross-reactivity with other sulfonamides (<0.3%).[1]

Experimental Protocols

The following sections outline the general experimental methodologies for the key types of this compound detection kits. It is crucial to refer to the specific manufacturer's instructions for the exact protocol for each kit.

General ELISA Protocol

Enzyme-Linked Immunosorbent Assays for SMM are typically competitive ELISAs.

  • Sample Preparation: This is a critical step and varies significantly depending on the matrix.

    • Milk: May require deproteinization and centrifugation.

    • Honey: Often involves dilution with a buffer.

    • Tissue (Muscle, Liver): Typically requires homogenization, extraction with an organic solvent (e.g., ethyl acetate, acetonitrile), and a clean-up step using solid-phase extraction (SPE) or liquid-liquid extraction. The extracted residue is then reconstituted in the assay buffer.

  • Assay Procedure:

    • Standards and prepared samples are added to the wells of a microtiter plate pre-coated with SMM antigen.

    • An SMM-specific antibody, often conjugated to an enzyme like horseradish peroxidase (HRP), is added to the wells.

    • During incubation, the free SMM in the sample and the SMM coated on the plate compete for binding to the antibody. Higher concentrations of SMM in the sample result in less antibody binding to the plate.

    • The plate is washed to remove unbound reagents.

    • A substrate solution is added, which reacts with the enzyme-conjugated antibody bound to the plate to produce a color change.

    • The reaction is stopped, and the absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of SMM in the sample.

  • Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of SMM in the samples is then determined by interpolating their absorbance values on the standard curve.

General Rapid Lateral Flow Test Protocol

Lateral flow assays are immunochromatographic tests that provide a rapid result.

  • Sample Preparation: Similar to ELISA, sample preparation is matrix-dependent but often simplified for rapid tests.

    • Milk: Often requires no preparation other than bringing the sample to room temperature.[2]

    • Tissue: May involve homogenization and a simple extraction step with a provided buffer.

  • Assay Procedure:

    • A specific volume of the prepared sample is applied to the sample pad of the test strip.

    • The liquid sample migrates along the strip by capillary action.

    • If SMM is present in the sample, it will bind to the colored nanoparticles (e.g., colloidal gold) conjugated with an SMM-specific antibody located in the conjugate pad.

    • This complex then flows to the test line, which has immobilized SMM antigen. If the antibody-nanoparticle complex is already bound to SMM from the sample, it will not bind to the test line.

    • A control line, which has antibodies that bind to the antibody-nanoparticle conjugate, is also present to indicate that the test is working correctly.

  • Result Interpretation:

    • Negative Result: Both the test line and the control line appear. This indicates that the concentration of SMM is below the detection limit.

    • Positive Result: Only the control line appears. The absence of the test line indicates that the concentration of SMM is above the detection limit.

    • Invalid Result: The control line does not appear, indicating a problem with the test strip.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the principles behind the detection methods and the general workflow for analysis.

Competitive_ELISA_Principle cluster_well Microtiter Well Surface cluster_binding Competitive Binding cluster_detection Detection SMM_Antigen Immobilized SMM Antigen Bound_Complex Antibody binds to Immobilized Antigen SMM_Antigen->Bound_Complex Binds Free_SMM Free SMM (in sample) Free_Complex Antibody binds to Free SMM Free_SMM->Free_Complex Binds Ab_HRP SMM Antibody-HRP Conjugate Ab_HRP->Bound_Complex Binds Ab_HRP->Free_Complex Binds Substrate Substrate Bound_Complex->Substrate Reacts with Color Color Development Substrate->Color Produces

Competitive ELISA Signaling Pathway

Experimental_Workflow Sample_Collection Sample Collection (e.g., Milk, Honey, Tissue) Sample_Preparation Sample Preparation (Homogenization, Extraction, Cleanup) Sample_Collection->Sample_Preparation Detection_Step Detection (ELISA or Rapid Test) Sample_Preparation->Detection_Step Data_Acquisition Data Acquisition (Absorbance Reading or Visual Interpretation) Detection_Step->Data_Acquisition Data_Analysis Data Analysis (Standard Curve or Qualitative Result) Data_Acquisition->Data_Analysis Final_Report Final Report (SMM Concentration or Presence/Absence) Data_Analysis->Final_Report

General Experimental Workflow for SMM Detection

Reference Method: High-Performance Liquid Chromatography (HPLC)

For validation and confirmatory purposes, High-Performance Liquid Chromatography (HPLC) is often used as a reference method for the detection of sulfonamides.[1] HPLC offers high accuracy, precision, and the ability to quantify multiple sulfonamides simultaneously. However, it requires expensive equipment, skilled personnel, and longer analysis times compared to immunoassays. A study comparing a developed lateral flow immunoassay for SMM with HPLC analysis for naturally contaminated swine urine samples showed a difference in results of less than 6.1%, highlighting the potential for immunoassays to serve as effective screening tools.[1]

Conclusion

The selection of a this compound detection kit should be based on a careful consideration of the required sensitivity, the nature of the sample matrix, the desired throughput, and the available resources. ELISA kits generally offer higher sensitivity and quantitative results, making them suitable for laboratory-based analysis and regulatory compliance testing. Rapid lateral flow tests, on the other hand, provide a quick and convenient solution for on-site screening and preliminary testing. It is recommended to validate the chosen kit within your own laboratory and for your specific sample matrices to ensure optimal performance and reliable results.

References

Safety Operating Guide

Proper Disposal of Sulfamonomethoxine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for the proper disposal of Sulfamonomethoxine, ensuring compliance and environmental protection. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to minimize risks and maintain a safe laboratory environment.

All unused stock solutions and significant quantities of this compound are to be treated as hazardous chemical waste.[1] These materials should be collected in appropriately labeled containers for chemical waste and disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[1] Under no circumstances should stock antibiotic solutions be disposed of down the drain.[1]

Contaminated labware, including pipette tips, gloves, and empty vials, should be segregated and disposed of in accordance with your institution's policies for chemically contaminated waste.

Procedural Overview: Step-by-Step Disposal Protocol

Adherence to the following step-by-step protocol is mandatory for the safe disposal of this compound. This procedure is designed to mitigate environmental contamination and ensure personnel safety.

  • Segregation of Waste:

    • Solid Waste: Collect all solid this compound waste, including unused powder, contaminated personal protective equipment (PPE), and empty containers, in a designated, clearly labeled, and sealed hazardous waste container.

    • Liquid Waste: All stock solutions and aqueous solutions containing high concentrations of this compound are to be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1] Do not mix with other chemical waste streams unless explicitly approved by your institution's EHS department.

  • Labeling and Storage:

    • Properly label all waste containers with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.

    • Store waste containers in a designated, secure area away from general laboratory traffic and incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Do not attempt to transport hazardous waste off-site yourself.

  • Documentation:

    • Maintain a log of all this compound waste generated, including quantities and disposal dates, as required by your institution's policies.

Experimental Protocol: Chemical Degradation of this compound

For research purposes involving the degradation of this compound in aqueous solutions, the following experimental protocol, based on a photo-Fenton oxidation process, has been shown to be effective.[2] This process should only be carried out by trained personnel in a controlled laboratory setting.

Objective: To degrade this compound in an aqueous solution.

Materials:

  • This compound solution

  • Hydrogen peroxide (H₂O₂)

  • Ferrous iron (Fe²⁺) solution

  • pH meter

  • UV lamp

  • Stir plate and stir bar

  • Appropriate reaction vessel

Procedure:

  • Adjust the pH of the this compound solution to 4.0.[2]

  • Add ferrous iron (Fe²⁺) to the solution to a final concentration of 19.51 µmol/L.[2]

  • Add hydrogen peroxide (H₂O₂) to the solution to a final concentration of 0.49 mmol/L.[2]

  • Expose the solution to UV light while continuously stirring at a constant temperature of 25°C.[2]

  • Under these conditions, a degradation of 98.5% of the this compound can be achieved.[2]

Quantitative Data Summary

ParameterOptimal ConditionEfficacyReference
pH4.098.5% degradation[2]
[Fe²⁺]19.51 µmol/L98.5% degradation[2]
[H₂O₂]0.49 mmol/L98.5% degradation[2]
Temperature25°C98.5% degradation[2]

Disposal Workflow Diagram

G cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal A Unused this compound (Solid/Stock Solution) C Labelled Hazardous Chemical Waste Container (Solid) A->C Segregate D Labelled Hazardous Chemical Waste Container (Liquid) A->D Segregate B Contaminated Labware (Gloves, Vials, Tips) B->C Segregate E EHS Pickup C->E Arrange Pickup D->E Arrange Pickup F Licensed Waste Disposal Facility E->F Transport

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Sulfamonomethoxine

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe handling, storage, and disposal of Sulfamonomethoxine, ensuring the protection of laboratory personnel and the integrity of research.

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for this compound, a sulfonamide antibiotic. Adherence to these procedures will minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment are the first line of defense against accidental exposure to this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.

OperationRequired Personal Protective Equipment
Receiving and Unpacking - Single pair of chemotherapy-tested gloves- Lab coat or disposable gown
Weighing and Aliquoting (powder) - Double pair of chemotherapy-tested gloves- Disposable gown with long sleeves and closed front- Tightly fitting safety goggles or a face shield- NIOSH-certified N95 or N100 respirator
Solution Preparation - Double pair of chemotherapy-tested gloves- Disposable gown with long sleeves and closed front- Tightly fitting safety goggles or a face shield
Administration/Use in Experiments - Double pair of chemotherapy-tested gloves- Lab coat or disposable gown- Safety glasses with side shields
Waste Disposal - Double pair of chemotherapy-tested gloves- Disposable gown- Tightly fitting safety goggles or a face shield
Spill Cleanup - Two pairs of chemotherapy-tested gloves- Disposable, low-permeability gown or coveralls- Face shield and safety goggles- NIOSH-certified N95 or N100 respirator- Shoe covers

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety and regulatory compliance.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verification: Confirm that the received product matches the order and that the Safety Data Sheet (SDS) is accessible.

  • Storage: Store this compound in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] The recommended storage temperature is between 4°C and 8°C.[2][3] Keep the container tightly sealed.[1]

Handling and Use
  • Designated Area: All handling of this compound powder should be performed in a designated area, such as a chemical fume hood or a biological safety cabinet, to avoid dust and aerosol formation.[1][2]

  • Weighing: When weighing the powder, use a dedicated and calibrated balance within a containment enclosure.

  • Solution Preparation: To prepare a solution, slowly add the weighed this compound powder to the solvent to minimize dust generation. A protocol for preparing a 2.5 mg/mL solution involves creating a stock solution in DMSO and then further diluting it with PEG300, Tween-80, and saline.[4]

  • Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[1] Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

Emergency Procedures

Accidental exposure requires immediate and appropriate action.

Accidental Exposure Plan
Exposure RouteImmediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[1] If respiratory irritation occurs, seek medical advice.[1]
Ingestion Rinse mouth with water.[1] Do not induce vomiting. Seek immediate medical attention.
Spill Cleanup Protocol

In the event of a spill, follow these steps to ensure safe and effective cleanup:

  • Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.

  • Ventilate: If the spill is in a contained area, ensure adequate ventilation.

  • Don PPE: Put on the appropriate PPE for spill cleanup as detailed in the table above.

  • Contain the Spill: For liquid spills, create a dike around the spill using absorbent materials like vermiculite or spill pillows.[3][5] For powder spills, gently cover with a damp cloth or paper towel to prevent dust from becoming airborne.

  • Absorb and Collect: Absorb liquids with inert material.[5] Carefully scoop up the absorbed material or the contained powder and place it into a labeled, sealable hazardous waste container.

  • Decontaminate: Clean the spill area with a detergent solution, followed by a rinse with water.[6][7] For surfaces that can tolerate it, a 10% bleach solution followed by a sodium thiosulfate solution can be used for decontamination.[6]

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste according to the disposal plan.

  • Report: Report the spill to the appropriate safety officer or department.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

  • Unused Product: Unused this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.

  • Contaminated Materials: All items that have come into contact with this compound, including gloves, gowns, bench paper, and cleaning materials, must be collected in a designated, labeled hazardous waste container.

  • Empty Containers: "Empty" containers that held this compound powder should be considered contaminated and disposed of as hazardous waste. Containers that held solutions should be rinsed three times with a suitable solvent, and the rinsate collected as hazardous waste.

  • Waste Collection: All hazardous waste must be collected by a licensed hazardous waste disposal service. Follow all local, state, and federal regulations for the disposal of chemical waste.

Visual Workflows

To further clarify the procedures, the following diagrams illustrate key workflows for handling this compound.

Spill_Cleanup_Workflow cluster_Initial_Response Initial Response cluster_Preparation Preparation cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Spill Spill Occurs Alert Alert Others & Evacuate Spill->Alert Secure Secure the Area Alert->Secure Don_PPE Don Appropriate PPE Secure->Don_PPE Contain Contain Spill Don_PPE->Contain Collect Collect Contaminated Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report Spill Dispose->Report Standard_Operating_Procedure cluster_Receiving_Storage Receiving & Storage cluster_Handling Handling cluster_Waste_Management Waste Management Receive Receive & Inspect Store Store Appropriately Receive->Store Weigh Weigh Powder in Containment Store->Weigh Prepare Prepare Solution Weigh->Prepare Use Use in Experiment Prepare->Use Collect_Waste Collect Contaminated Waste Use->Collect_Waste Dispose Dispose via Hazardous Waste Service Collect_Waste->Dispose

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.